molecular formula C9H10N2O3 B085575 N-Methyl-N-(4-nitrophenyl)acetamide CAS No. 121-95-9

N-Methyl-N-(4-nitrophenyl)acetamide

Cat. No.: B085575
CAS No.: 121-95-9
M. Wt: 194.19 g/mol
InChI Key: DKZFYTVXALXRSH-UHFFFAOYSA-N
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Description

N-Methyl-N-(4-nitrophenyl)acetamide is a high-value chemical intermediate in pharmaceutical research, particularly in the synthesis of complex active molecules. Its primary research application is as a key building block in the production of Nintedanib, a known tyrosine kinase inhibitor . The compound's structure, featuring both acetamide and nitrophenyl groups, makes it a versatile precursor in organic synthesis, enabling the development of novel chemical entities. Recent studies also explore its role as a core structure in the design of new quinolone-2-thio-acetamide derivatives, which are investigated as potent inhibitors of α-glucosidase and α-amylase enzymes for anti-diabetic research . Furthermore, derivatives of N-(4-nitrophenyl)acetamide have been utilized in the development of optical sensors for anion detection, demonstrating the utility of this chemical scaffold in materials science . This product is intended for research and development purposes in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-N-(4-nitrophenyl)acetamide
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InChI

InChI=1S/C9H10N2O3/c1-7(12)10(2)8-3-5-9(6-4-8)11(13)14/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DKZFYTVXALXRSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
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DSSTOX Substance ID

DTXSID50923634
Record name N-Methyl-N-(4-nitrophenyl)acetamide
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Molecular Weight

194.19 g/mol
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CAS No.

121-95-9
Record name N-Methyl-N-(4-nitrophenyl)acetamide
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Record name N-Methyl-N-(4-nitrophenyl)acetamide
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Record name 4-Nitro-N-methylacetanilide
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Record name N-methyl-N-(4-nitrophenyl)acetamide
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Foundational & Exploratory

N-Methyl-N-(4-nitrophenyl)acetamide basic properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-Methyl-N-(4-nitrophenyl)acetamide

This guide provides a comprehensive technical overview of N-Methyl-N-(4-nitrophenyl)acetamide, a key organic intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, characterization, applications, and safety protocols, grounding all information in authoritative scientific data.

Introduction and Compound Profile

N-Methyl-N-(4-nitrophenyl)acetamide, with CAS Number 121-95-9, is a nitro-substituted aromatic amide.[1][2] Its structure is characterized by an acetamide group where the nitrogen is substituted with both a methyl group and a 4-nitrophenyl group. This substitution pattern imparts specific chemical properties that make it a valuable precursor in multi-step organic syntheses. Notably, it is recognized as an organic synthesis intermediate and has been identified as an impurity in the manufacturing of Nilotinib, a tyrosine kinase inhibitor.[1] Its role as a building block in the synthesis of more complex molecules underscores the importance of understanding its core properties and reactivity.

Physicochemical and Structural Properties

The fundamental properties of N-Methyl-N-(4-nitrophenyl)acetamide are critical for its handling, application in reactions, and purification. These core characteristics are summarized in the table below.

PropertyValueSource(s)
CAS Number 121-95-9[1][2][3]
Molecular Formula C₉H₁₀N₂O₃[1][2][3]
Molecular Weight 194.19 g/mol [1][2][3]
Appearance White to light yellow solid[2]
Melting Point 153-154 °C[1][2]
EINECS Number 204-511-1[2]

Synthesis and Mechanistic Considerations

The synthesis of N-Methyl-N-(4-nitrophenyl)acetamide is not as commonly documented as its non-methylated analogue, N-(4-nitrophenyl)acetamide. However, a logical and effective synthetic route involves the N-methylation of N-(4-nitrophenyl)acetamide. This parent compound is readily synthesized via the electrophilic nitration of acetanilide.

Part A: Synthesis of N-(4-nitrophenyl)acetamide (Precursor)

The foundational step is the nitration of N-phenylacetamide (acetanilide).[4] The acetamido group (-NHCOCH₃) is an ortho-, para-directing activator. The reaction with a nitrating mixture (sulfuric and nitric acid) predominantly yields the para-isomer due to the steric hindrance at the ortho position from the bulky acetamido group.[4][5]

Causality Behind Experimental Choices:

  • Acetanilide as Starting Material: The amino group of aniline is first protected by acetylation to form acetanilide. This prevents oxidation of the amino group by the strong nitric acid and moderates its activating effect, preventing polysubstitution.

  • Nitrating Mixture (HNO₃/H₂SO₄): Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in aromatic nitration.[4]

  • Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (below 20°C) is crucial to prevent the formation of byproducts and ensure regioselectivity.[4]

Part B: N-Methylation of N-(4-nitrophenyl)acetamide

Proposed Experimental Protocol:

  • Deprotonation: Dissolve N-(4-nitrophenyl)acetamide in a suitable aprotic solvent (e.g., anhydrous THF or DMF). Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C to deprotonate the amide nitrogen, forming the corresponding sodium salt. The evolution of hydrogen gas indicates the progress of the reaction.

  • Methylation: Once deprotonation is complete, add a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) dropwise to the reaction mixture, maintaining the low temperature.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Purification: Quench the reaction carefully by adding water or a saturated ammonium chloride solution. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield N-Methyl-N-(4-nitrophenyl)acetamide.

Self-Validating System: The success of this protocol is validated at each stage. Complete deprotonation is confirmed by the cessation of H₂ gas evolution. Reaction completion is verified by TLC analysis, showing the disappearance of the starting material spot and the appearance of a new product spot. The final product's identity and purity are confirmed through spectroscopic analysis (NMR, IR, MS) and melting point determination.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_target Target Synthesis Acetanilide Acetanilide Nitration Nitration (HNO3, H2SO4, <20°C) Acetanilide->Nitration Precursor N-(4-nitrophenyl)acetamide Nitration->Precursor Deprotonation Deprotonation (NaH in THF) Precursor->Deprotonation Methylation Methylation (CH3I or (CH3)2SO4) Deprotonation->Methylation Purification Workup & Purification (Extraction, Recrystallization) Methylation->Purification Target N-Methyl-N-(4-nitrophenyl)acetamide Purification->Target

Caption: General workflow for the synthesis of N-Methyl-N-(4-nitrophenyl)acetamide.

Spectroscopic Characterization

Authenticating the structure of a synthesized compound is paramount. A combination of spectroscopic techniques provides a complete picture of the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. For N-Methyl-N-(4-nitrophenyl)acetamide, the expected signals are:

    • A singlet for the methyl protons (-N-CH₃) around 3.3 ppm.[6]

    • A singlet for the acetyl protons (-CO-CH₃) around 2.0 ppm.[6]

    • Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the nitro group are expected around 8.3 ppm, and the protons meta to the nitro group are expected around 7.4 ppm.[6]

  • ¹³C NMR: The carbon NMR spectrum reveals the different types of carbon atoms. Key expected resonances include:

    • A peak for the methyl carbon (-N-CH₃) around 37 ppm.[6]

    • A peak for the acetyl methyl carbon (-CO-CH₃) around 22 ppm.[6]

    • A peak for the carbonyl carbon (C=O) around 170 ppm.[6]

    • Four distinct signals in the aromatic region between 125-150 ppm.[6]

Infrared (IR) Spectroscopy

While a specific spectrum for the target compound is not available, IR spectroscopy is invaluable for identifying key functional groups. The expected characteristic absorption bands would be:

  • Strong C=O Stretch: A strong absorption band for the amide carbonyl group, typically found around 1660-1690 cm⁻¹.

  • N-O Asymmetric & Symmetric Stretches: Two strong bands characteristic of the nitro group, typically appearing near 1500-1550 cm⁻¹ (asymmetric) and 1330-1370 cm⁻¹ (symmetric).

  • C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

  • Aromatic C=C Bends: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For N-Methyl-N-(4-nitrophenyl)acetamide (MW = 194.19), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 194.

Analysis_Workflow cluster_analysis Structural Verification Sample Synthesized Product (Crude or Purified) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Combined Spectroscopic Data NMR->Data IR->Data MS->Data Structure Structure Confirmed Data->Structure

Caption: Workflow for the spectroscopic characterization of the synthesized product.

Applications and Research Significance

N-Methyl-N-(4-nitrophenyl)acetamide serves primarily as a specialized intermediate in organic synthesis. Its utility stems from the presence of multiple functional groups that can be selectively manipulated.

  • Pharmaceutical Intermediate: It is identified as a potential impurity and intermediate in the synthesis of kinase inhibitors like Nilotinib.[1] The structurally similar compound, 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, is a key intermediate for Nintedanib, another potent kinase inhibitor.[7][8] This highlights the role of this molecular scaffold in medicinal chemistry.

  • Synthetic Building Block: The nitro group can be readily reduced to an amine, which can then undergo a wide range of transformations (e.g., diazotization, acylation, alkylation). The amide bond can also be hydrolyzed under certain conditions. This functional versatility makes it a useful starting point for creating more complex molecules.

Safety, Handling, and Storage

Proper handling of N-Methyl-N-(4-nitrophenyl)acetamide is essential to ensure laboratory safety.

Hazard Identification:

  • The compound is classified as an irritant.[2]

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9]

Recommended Handling Protocols:

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to minimize inhalation of dust.[10][11]

  • Exposure Avoidance: Avoid direct contact with skin, eyes, and clothing.[10][11] In case of contact, rinse the affected area thoroughly with water.[12]

  • Spill Management: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a sealed container for proper disposal.[11]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][10]

  • Keep separated from open flames, heat sources, and strong oxidizing agents.[1][12] Recommended storage temperatures are often between 2-8°C for long-term stability.[2]

References

  • Wanhe Chemical. N-methyl-N-(4-nitrophenyl)acetamide CAS 121-95-9.
  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences.
  • Jia, X., et al. (2017). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. The Royal Society of Chemistry.
  • ChemicalBook. N-methyl-N-(4-nitrophenyl)acetamide | 121-95-9.
  • BLDpharm. 121-95-9|N-Methyl-N-(4-nitrophenyl)acetamide.
  • Google Patents. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide.
  • Fisher Scientific. SAFETY DATA SHEET - 2'-Methyl-4'-nitroacetanilide.
  • Fisher Scientific.
  • Anax Laboratories. 121-95-9 | N-methyl-N-(4-nitrophenyl)acetamide.
  • Fisher Scientific.
  • ResearchGate. Synthesis of N-(4 nitrophenyl) acetamide.
  • ChemicalBook. N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide.

Sources

physical and chemical characteristics of N-Methyl-N-(4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-Methyl-N-(4-nitrophenyl)acetamide

This guide provides a comprehensive overview of the , a key organic intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's properties, synthesis, and analytical characterization, offering field-proven insights into its handling and application.

Chemical Identity and Structure

N-Methyl-N-(4-nitrophenyl)acetamide is a substituted aromatic amide. The presence of a nitro group, a methyl group, and an acetyl group on the aniline nitrogen atom defines its reactivity and physical properties. It is recognized as a significant intermediate in various synthetic pathways and has been identified as an impurity in the manufacturing of the tyrosine kinase inhibitor, Nilotinib[1].

  • CAS Number : 121-95-9[1][2][3]

  • Molecular Formula : C₉H₁₀N₂O₃[2][4][5]

  • Molecular Weight : 194.19 g/mol [2][4][5]

  • IUPAC Name : N-methyl-N-(4-nitrophenyl)acetamide

  • Synonyms : N-methyl-4'-nitroacetanilide[5]

The structural formula, depicted below, shows a para-substituted nitrobenzene ring linked to a nitrogen atom that is further substituted with both a methyl and an acetyl group.

Caption: 2D structure of N-Methyl-N-(4-nitrophenyl)acetamide.

Physical and Chemical Properties

The compound is a solid at room temperature, with its physical state being influenced by the planar aromatic ring and polar functional groups.

PropertyValueSource(s)
Appearance White to light yellow solid[2]
Melting Point 153-154 °C[2]
Storage Store in a dry, well-ventilated, low-temperature area. Keep container sealed and away from heat.[1][4]

Note on a related compound: 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide shows slight solubility in methanol and DMSO, and is sparingly soluble in chloroform[6]. While not identical, this suggests that N-Methyl-N-(4-nitrophenyl)acetamide may have limited solubility in polar organic solvents.

Synthesis Pathway

N-Methyl-N-(4-nitrophenyl)acetamide is typically synthesized through a multi-step process starting from a readily available precursor like p-nitroaniline. The general strategy involves the protection of the amine, followed by methylation, and subsequent acetylation. A more direct route involves the acetylation of N-methyl-4-nitroaniline.

A representative synthesis for a structurally related compound, 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, involves a two-step process from p-nitroaniline: acylation followed by methylation[7]. A similar logic can be applied here. A common method for preparing N-phenylacetamides is the reaction of the corresponding aniline with acetic anhydride[8].

Experimental Protocol: Synthesis via Acetylation of N-methyl-4-nitroaniline

This protocol is based on general procedures for the acetylation of anilines[8].

  • Reaction Setup : In a round-bottom flask, dissolve N-methyl-4-nitroaniline (1.0 eq) in a suitable solvent such as dichloromethane or glacial acetic acid under an inert atmosphere.

  • Addition of Reagent : Add acetic anhydride (1.2 eq) dropwise to the solution while stirring.

  • Reaction Monitoring : Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up : Upon completion, the reaction mixture is quenched by washing with a saturated aqueous solution of sodium carbonate to neutralize excess acid.

  • Extraction : The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • Purification : The solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-Methyl-N-(4-nitrophenyl)acetamide.

Caption: General workflow for the synthesis of N-Methyl-N-(4-nitrophenyl)acetamide.

Spectroscopic and Analytical Characterization

The structure of N-Methyl-N-(4-nitrophenyl)acetamide can be unequivocally confirmed using a combination of spectroscopic techniques. The expected data provides a benchmark for sample validation.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, methyl, and acetyl protons.

  • Aromatic Protons : The para-substituted benzene ring will exhibit a classic AA'BB' system. The protons ortho to the nitro group (Hₐ) will be deshielded and appear as a doublet around δ 8.2-8.4 ppm . The protons ortho to the N-acetylmethylamino group (Hₑ) will appear as a doublet at a slightly higher field, around δ 7.4-7.6 ppm . The electron-withdrawing nature of the nitro group causes significant downfield shifts for adjacent protons.

  • N-Methyl Protons : The three protons of the methyl group directly attached to the nitrogen will appear as a singlet at approximately δ 3.2-3.4 ppm .

  • Acetyl Protons : The three protons of the acetyl methyl group will also be a singlet, typically found around δ 2.0-2.2 ppm .

¹³C NMR Spectroscopy

The carbon NMR spectrum will complement the proton data, with signals corresponding to each unique carbon environment.

  • Carbonyl Carbon : The amide carbonyl carbon is highly deshielded and will appear around δ 170 ppm .

  • Aromatic Carbons : Four signals are expected for the aromatic ring. The carbon bearing the nitro group (C-NO₂) will be around δ 145-150 ppm , and the carbon attached to the nitrogen (C-N) will be in a similar region. The other two aromatic CH carbons will appear between δ 120-130 ppm .

  • Methyl Carbons : The N-methyl carbon will resonate around δ 35-40 ppm , while the acetyl methyl carbon will be further upfield, around δ 20-25 ppm .

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.

  • C=O Stretch (Amide) : A strong, sharp absorption band is expected in the region of 1660-1690 cm⁻¹ .

  • N-O Stretch (Nitro) : Two strong absorption bands are characteristic of the nitro group: an asymmetric stretch around 1510-1550 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹ .

  • C-N Stretch : This will appear in the fingerprint region, typically between 1200-1350 cm⁻¹ .

  • Aromatic C-H Stretch : Signals will be observed above 3000 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺) : The molecular ion peak would be observed at an m/z corresponding to the molecular weight, 194.19 . High-resolution mass spectrometry can confirm the elemental composition C₉H₁₀N₂O₃[9].

  • Key Fragments : Common fragmentation pathways would involve the loss of the acetyl group (M-43) or the nitro group (M-46).

Safety and Handling

  • Hazards : The compound is expected to cause skin and eye irritation[10][11]. It may also cause respiratory irritation upon inhalation of dust[10][11][12].

  • Precautionary Measures :

    • Engineering Controls : Use only in a well-ventilated area, such as a chemical fume hood[11][12].

    • Personal Protective Equipment (PPE) : Wear protective gloves, safety goggles, and a lab coat. Avoid breathing dust[10].

    • Handling : Wash hands thoroughly after handling. Avoid contact with skin and eyes[12].

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place[1][12]. Keep away from strong oxidizing agents[11][12].

References

  • Wanhe Chemical. N-methyl-N-(4-nitrophenyl)acetamide CAS 121-95-9.
  • ChemicalBook. N-methyl-N-(4-nitrophenyl)acetamide | 121-95-9.
  • BLDpharm. 121-95-9|N-Methyl-N-(4-nitrophenyl)acetamide.
  • PubChem. Acetamide, N-(2-methyl-4-nitrophenyl)-.
  • Google Patents. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide.
  • Thermo Fisher Scientific.
  • ChemicalBook. 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide.
  • Santa Cruz Biotechnology. N-Methyl-N-(4-nitrophenyl)acetamide | CAS 121-95-9.
  • Flinn Scientific.
  • Anax Laboratories. 121-95-9 | N-methyl-N-(4-nitrophenyl)acetamide.
  • The Royal Society of Chemistry. Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source.
  • University of Wisconsin-Madison. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

Sources

N-Methyl-N-(4-nitrophenyl)acetamide CAS number 121-95-9

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-Methyl-N-(4-nitrophenyl)acetamide (CAS 121-95-9)

Authored by a Senior Application Scientist

Foreword: Unveiling a Versatile Synthetic Scaffold

N-Methyl-N-(4-nitrophenyl)acetamide, identified by its CAS number 121-95-9, presents itself not as an end-product therapeutic, but as a pivotal intermediate in the landscape of medicinal chemistry and organic synthesis. Its true value lies in its structural features: a reactive nitro group poised for transformation and a stable acetamide moiety. This guide provides an in-depth exploration of this compound, moving beyond a simple datasheet to offer researchers and drug development professionals a comprehensive understanding of its synthesis, characterization, and strategic application. We will delve into the causality behind experimental choices, ensuring that the protocols described are not just recipes, but self-validating systems grounded in chemical principles.

Core Physicochemical & Structural Identity

A foundational understanding of a compound's physical and chemical properties is paramount for its effective use in any research or development setting. N-Methyl-N-(4-nitrophenyl)acetamide is a solid, typically appearing white to light yellow, with a defined melting point that serves as an initial indicator of purity.[1][2]

PropertyValueReference
CAS Number 121-95-9[1][2][3]
Molecular Formula C₉H₁₀N₂O₃[1][3]
Molecular Weight 194.19 g/mol [1][3]
IUPAC Name N-methyl-N-(4-nitrophenyl)acetamide[2]
Appearance White to light yellow solid[1][2]
Melting Point 153 - 154 °C[1][2]
Purity (Typical) ≥95%[2]
InChI Key DKZFYTVXALXRSH-UHFFFAOYSA-N[2]

The molecule's structure, featuring a para-substituted nitrobenzene ring, is the source of its synthetic utility.

Caption: Structure of N-Methyl-N-(4-nitrophenyl)acetamide.

Synthesis and Spectroscopic Characterization

The synthesis of N-Methyl-N-(4-nitrophenyl)acetamide is typically achieved through the acetylation of N-methyl-4-nitroaniline. This reaction is a standard nucleophilic acyl substitution where the secondary amine nitrogen attacks the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride.

Experimental Protocol: Acetylation of N-methyl-4-nitroaniline

This protocol is based on established methods for the acetylation of anilines.[4][5][6] The choice of acetic anhydride provides a strong acetylating agent, and a solvent like glacial acetic acid or dichloromethane can be used.

Materials:

  • N-methyl-4-nitroaniline

  • Acetic anhydride (1.2 equivalents)

  • Dichloromethane (or Glacial Acetic Acid)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Reaction flask, magnetic stirrer, and standard glassware

Procedure:

  • Dissolution: In a round-bottom flask, dissolve N-methyl-4-nitroaniline (1.0 equiv) in dichloromethane under an inert atmosphere (e.g., argon).[4]

  • Acetylation: Add acetic anhydride (1.2 equiv) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Workup: Upon completion, transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize excess acid. Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude N-Methyl-N-(4-nitrophenyl)acetamide by recrystallization or flash column chromatography.

G cluster_0 Setup cluster_1 Reaction cluster_2 Purification Dissolve Dissolve N-methyl-4-nitroaniline in Dichloromethane Add Add Acetic Anhydride Dissolve->Add Stir Stir at RT & Monitor (TLC) Add->Stir Wash Wash with NaHCO₃ Stir->Wash Dry Dry with Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Recrystallize / Chromatography Concentrate->Purify

Caption: Workflow for the synthesis of N-Methyl-N-(4-nitrophenyl)acetamide.

Spectroscopic Profile

Structural confirmation relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for elucidating the precise arrangement of atoms.

Spectroscopic Data for N-Methyl-N-(4-nitrophenyl)acetamide
¹H NMR (400 MHz, CDCl₃) δ 8.29 (s, 2H), 7.40 (s, 2H), 3.33 (s, 3H), 2.01 (s, 3H).[4]
¹³C NMR (100 MHz, CDCl₃) δ 169.9, 149.9, 137.6, 134.4, 134.1, 130.9, 129.4, 129.3, 127.3, 125.5, 125.0, 37.3, 36.7, 22.6, 22.0.[4]
Infrared (IR) Spectroscopy (Expected) Key signals would include a strong C=O stretch for the amide (~1660-1680 cm⁻¹), strong asymmetric and symmetric N-O stretches for the nitro group (~1500-1550 cm⁻¹ and 1330-1370 cm⁻¹), and aromatic C-H stretches (~3000-3100 cm⁻¹).
Mass Spectrometry (MS) (Expected) The molecular ion peak [M]⁺ would be observed at m/z 194. The fragmentation pattern would likely show loss of an acetyl group (CH₃CO) or a nitro group (NO₂).

Applications in Synthetic Chemistry

The primary role of N-Methyl-N-(4-nitrophenyl)acetamide is as a versatile intermediate.[7][8] Its utility stems from the ability to selectively modify the nitro group, transforming the molecule into a new scaffold for further elaboration.

Gateway to Functionalized Anilines

The most significant transformation is the reduction of the nitro group to a primary amine. This opens up a vast chemical space, as the resulting aniline can undergo a wide array of reactions (e.g., diazotization, acylation, alkylation, sulfonamide formation). This strategy is fundamental in building libraries of compounds for screening as potential antitumor, antiviral, and antibacterial agents.[7]

3.1.1. Experimental Protocol: Nitro Group Reduction

This protocol for the catalytic hydrogenation of a nitro group is a standard, high-yielding procedure in organic synthesis.[7]

Materials:

  • N-Methyl-N-(4-nitrophenyl)acetamide

  • Ethanol

  • Palladium on carbon (10% Pd/C, catalytic amount)

  • Hydrogen gas supply or a hydrogen transfer reagent (e.g., hydrazine hydrate)

  • Reaction flask, stirring apparatus, filtration apparatus (e.g., Celite pad)

Procedure:

  • Setup: Dissolve N-Methyl-N-(4-nitrophenyl)acetamide in ethanol within a suitable reaction flask.

  • Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and flush with hydrogen gas (repeat three times). Maintain a positive pressure of hydrogen and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction's progress using TLC.

  • Workup: Once complete, carefully vent the hydrogen and flush the system with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Rinse the filter cake with ethanol.

  • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude N-(4-aminophenyl)-N-methylacetamide.

Start N-Methyl-N-(4-nitrophenyl)acetamide (Scaffold A) Product N-(4-aminophenyl)-N-methylacetamide (Scaffold B) Start->Product Nitro Reduction (e.g., H₂, Pd/C) Derivatives Further Functionalization: - Sulfonamides - Amides - Alkylated Amines - Azo Compounds Product->Derivatives Derivatization

Caption: Synthetic utility via nitro group reduction.

Role in Pharmaceutical Synthesis

N-Methyl-N-(4-nitrophenyl)acetamide is recognized as a synthetic intermediate and a known impurity in the production of Nilotinib, a tyrosine kinase inhibitor used in cancer therapy.[8] Furthermore, its chloro-derivative serves as a precursor in the synthesis of other complex molecules, highlighting its role as a foundational building block.[9][10]

Toxicology and Safe Handling

While specific toxicological studies on N-Methyl-N-(4-nitrophenyl)acetamide are not extensively documented, the broader class of nitroaromatic compounds has a well-established toxicological profile.[11] The primary concern is genotoxicity, which can arise from metabolic activation.

Hypothesized Mechanism of Genotoxicity

Nitroaromatic compounds are typically not reactive in their parent form. However, in a cellular environment, they can be metabolically activated by enzymes like cytochrome P450 reductases. This process involves the reduction of the nitro group to form highly reactive electrophilic intermediates, such as nitroso and hydroxylamino derivatives. These intermediates can form covalent adducts with DNA, leading to mutations and potentially initiating carcinogenesis.[11]

G cluster_0 Cellular Environment cluster_1 Cellular Damage Parent N-Methyl-N-(4-nitrophenyl)acetamide (Parent Compound) Nitroso Nitroso Intermediate Parent->Nitroso Reductive Metabolism (e.g., P450 Reductase) Hydroxylamino Hydroxylamino Intermediate (Electrophilic) Nitroso->Hydroxylamino Further Reduction DNA_Adducts Covalent DNA Adducts Hydroxylamino->DNA_Adducts Covalent Binding to DNA Mutations Mutations / Genotoxicity DNA_Adducts->Mutations

Caption: Hypothesized pathway for nitroaromatic compound-induced genotoxicity.

Safety and Handling Protocols

Given the potential hazards, strict adherence to safety protocols is mandatory when handling this compound. The following table summarizes the key safety information derived from material safety data sheets (MSDS).[2][12]

Safety AspectRecommendation
GHS Pictogram GHS07 (Exclamation mark)[2]
Signal Word Warning[2]
Hazard Statements H302: Harmful if swallowed.[2] H312: Harmful in contact with skin.[2] H332: Harmful if inhaled.[2] H315: Causes skin irritation.[12] H319: Causes serious eye irritation.[12] H335: May cause respiratory irritation.[12]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, and eye/face protection (safety goggles).[12][13] Use only outdoors or in a well-ventilated area.[12]
Handling Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[12]
Storage Store in a dry, cool (2-8°C recommended), and well-ventilated place.[1][8] Keep container tightly closed and away from strong oxidizing agents.[12]
First Aid (Inhalation) Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[12]
First Aid (Skin Contact) Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[12]
First Aid (Eye Contact) Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[12]

Conclusion

N-Methyl-N-(4-nitrophenyl)acetamide (CAS 121-95-9) is a compound of significant value to the synthetic chemist. While its direct biological applications are limited, its role as a modifiable intermediate is clear and well-supported. The ability to efficiently reduce its nitro group to a versatile amine function makes it a strategic starting point for the synthesis of diverse molecular libraries aimed at drug discovery. A thorough understanding of its synthesis, characterization, and the toxicological profile of its chemical class, combined with stringent safety protocols, enables researchers to fully and safely leverage the synthetic potential of this important building block.

References

  • The Royal Society of Chemistry (n.d.). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. The Royal Society of Chemistry. [Link]

  • Hines, J. E., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. PubMed Central. [Link]

  • IUCr Journals (2022). data reports N-(4-Methoxy-2-nitrophenyl)acetamide. IUCr Journals. [Link]

  • Wanhe Chemical (n.d.). N-methyl-N-(4-nitrophenyl)acetamide CAS 121-95-9. Wanhe Chemical. [Link]

  • PubChem (n.d.). N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide. PubChem. [Link]

  • Uppu, R. M., et al. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide. PubMed Central. [Link]

Sources

An In-Depth Technical Guide to N-Methyl-N-(4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic characterization, and applications of N-Methyl-N-(4-nitrophenyl)acetamide, a key intermediate in organic synthesis and a notable compound in the development of pharmaceutical agents.

Core Molecular Profile

N-Methyl-N-(4-nitrophenyl)acetamide is a nitro-substituted aromatic amide. The introduction of a methyl group on the amide nitrogen distinguishes it from its precursor, N-(4-nitrophenyl)acetamide. This substitution significantly influences its chemical reactivity and physical properties.

Key Identifiers and Properties
PropertyValueSource(s)
Molecular Formula C₉H₁₀N₂O₃[1]
Molecular Weight 194.19 g/mol [1]
CAS Number 121-95-9[1]
Appearance White to light yellow solid[2]
Melting Point 153-154 °C[2]
Storage Temperature 2-8°C[2]

Synthesis and Mechanism

The synthesis of N-Methyl-N-(4-nitrophenyl)acetamide is typically achieved in a two-step process, starting from the readily available acetanilide. The process involves the nitration of the aromatic ring followed by the methylation of the amide nitrogen.

Step 1: Synthesis of N-(4-nitrophenyl)acetamide (Precursor)

The initial step is the electrophilic aromatic substitution (nitration) of N-phenylacetamide (acetanilide). The acetamido group is an activating, ortho-, para-director. Due to steric hindrance from the acetamido group, the para-substituted product is the major isomer formed.[3]

  • Reaction: Nitration of N-phenylacetamide.[4]

  • Reagents: A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[4]

  • Mechanism: The reaction proceeds via the formation of the nitronium ion (NO₂⁺), a powerful electrophile, which then attacks the electron-rich benzene ring.[3] The reaction is exothermic and requires careful temperature control, typically kept below 20°C.[4]

Experimental Protocol: Synthesis of N-(4-nitrophenyl)acetamide

  • In a flask equipped with a stirrer and immersed in an ice bath, slowly add a cooled mixture of concentrated nitric and sulfuric acids to a solution of N-phenylacetamide in a suitable solvent.

  • Maintain the reaction temperature below 20°C with constant stirring.[4]

  • After the addition is complete, allow the reaction to proceed until completion (monitored by TLC).

  • Pour the reaction mixture onto crushed ice to precipitate the crude product.

  • Filter the precipitate, wash with cold water until the washings are neutral, and dry.

  • Recrystallize the crude product from an ethanol-water mixture to obtain pure N-(4-nitrophenyl)acetamide.[4]

Step 2: N-Methylation to Yield N-Methyl-N-(4-nitrophenyl)acetamide

The second step involves the methylation of the amide nitrogen of N-(4-nitrophenyl)acetamide. A common and effective method for this transformation is the use of a methylating agent such as dimethyl sulfate in the presence of a base.

  • Reaction: N-methylation of N-(4-nitrophenyl)acetamide.

  • Reagents: Dimethyl sulfate ((CH₃)₂SO₄) and a suitable base (e.g., sodium hydride or potassium carbonate). The synthesis of a similar compound, 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, utilizes dimethyl sulfate for methylation.[5]

Experimental Protocol: Synthesis of N-Methyl-N-(4-nitrophenyl)acetamide

  • Dissolve N-(4-nitrophenyl)acetamide in an appropriate aprotic solvent (e.g., DMF or THF) in a reaction flask under an inert atmosphere.

  • Add a slight excess of a strong base, such as sodium hydride, portion-wise at 0°C to deprotonate the amide nitrogen.

  • Slowly add one equivalent of dimethyl sulfate to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield N-Methyl-N-(4-nitrophenyl)acetamide.

Synthesis_Workflow

Spectroscopic Characterization

The structure of N-Methyl-N-(4-nitrophenyl)acetamide can be unequivocally confirmed through a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides distinct signals corresponding to the different types of protons in the molecule.

¹H NMR Data (400 MHz, CDCl₃) [6]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.29Singlet2HAromatic protons ortho to the nitro group
7.40Singlet2HAromatic protons meta to the nitro group
3.33Singlet3HN-methyl protons (-N-CH₃)
2.01Singlet3HAcetyl protons (-CO-CH₃)
  • Interpretation: The downfield shift of the aromatic protons at 8.29 ppm is due to the strong electron-withdrawing effect of the para-nitro group.[7] The protons at 7.40 ppm are less deshielded as they are further from the nitro group. The sharp singlets at 3.33 and 2.01 ppm are characteristic of the N-methyl and acetyl methyl groups, respectively.[7][8][9]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

¹³C NMR Data (100 MHz, CDCl₃) [6]

  • δ (ppm): 169.9, 149.9, 137.6, 127.3, 125.0, 37.3, 22.6

  • Interpretation: The signal at 169.9 ppm corresponds to the carbonyl carbon of the acetamide group. The peaks in the aromatic region (125.0-149.9 ppm) are assigned to the carbons of the phenyl ring, with the carbon attached to the nitro group being the most downfield. The signals at 37.3 and 22.6 ppm are attributed to the N-methyl and acetyl methyl carbons, respectively.

FT-IR Spectroscopy

Predicted FT-IR Bands

Wavenumber (cm⁻¹)Functional GroupVibration
~1660-1680AmideC=O stretching
~1510-1530 and ~1340-1350NitroAsymmetric and symmetric NO₂ stretching[10]
~2850-2960MethylC-H stretching
~1600, ~1475Aromatic RingC=C stretching
  • Causality: The carbonyl (C=O) stretch of the tertiary amide in the target compound is expected at a similar wavenumber to the secondary amide in the precursor. The strong absorptions for the nitro group are highly characteristic. A key difference from the precursor's spectrum would be the absence of the N-H stretching band (typically around 3300 cm⁻¹).[11]

Mass Spectrometry

The mass spectrum of N-Methyl-N-(4-nitrophenyl)acetamide would be expected to show a molecular ion peak [M]⁺ at m/z = 194. The fragmentation pattern would likely involve the loss of characteristic fragments.

Predicted Mass Spectrum Fragmentation

  • Molecular Ion Peak: [M]⁺ at m/z = 194

  • Key Fragments:

    • Loss of the acetyl group (-COCH₃) leading to a fragment at m/z = 151.

    • Loss of the nitro group (-NO₂) resulting in a fragment at m/z = 148.

    • Cleavage of the N-methyl group (-CH₃) to give a fragment at m/z = 179.

This is a predictive analysis based on common fragmentation patterns of similar molecules. The mass spectrum of the precursor, N-(4-nitrophenyl)acetamide, shows a molecular ion peak at m/z=180 and a characteristic fragment from the loss of ketene (CH₂CO) to give a peak at m/z=138.[1]

Applications in Pharmaceutical Synthesis

N-Methyl-N-(4-nitrophenyl)acetamide serves as a valuable intermediate in the synthesis of complex pharmaceutical molecules.

Intermediate in Nintedanib Synthesis

Nintedanib is a multi-target tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain types of cancer.[12] The synthesis of Nintedanib involves the coupling of key intermediates. While various synthetic routes exist, some utilize a derivative of N-Methyl-N-(4-nitrophenyl)acetamide. For instance, a closely related compound, N-methyl-2-(4-methyl piperazin-l-yl)-N-(4-nitrophenyl)acetamide, is a documented intermediate in some Nintedanib synthesis pathways.[13] The nitro group in these intermediates is subsequently reduced to an amino group, which is a key functional group for the final coupling steps in the formation of the Nintedanib molecule.[14]

Nintedanib_Intermediate_Logic

Impurity in Nilotinib

Nilotinib is another tyrosine kinase inhibitor used to treat chronic myelogenous leukemia.[12] N-Methyl-N-(4-nitrophenyl)acetamide has been identified as a potential impurity in the manufacturing process of Nilotinib.[15] Its presence as an impurity underscores the importance of robust analytical methods to ensure the purity and safety of the final active pharmaceutical ingredient.

Safety and Handling

Specific safety data for N-Methyl-N-(4-nitrophenyl)acetamide is limited. However, based on the data for its precursor, N-(4-nitrophenyl)acetamide, and other structurally related nitroaromatic compounds, a cautious approach to handling is warranted.[16]

Potential Hazards:

  • Skin Irritation: May cause skin irritation upon contact.[16]

  • Eye Irritation: May cause serious eye irritation.[16]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as dust.[16]

  • Toxicity: A related, more complex molecule is classified as harmful if swallowed, suggesting potential oral toxicity.[17]

Recommended Handling Procedures:

  • Use in a well-ventilated area or with local exhaust ventilation.[18]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[18]

  • Avoid breathing dust.[18]

  • Wash hands thoroughly after handling.[18]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][18]

Conclusion

N-Methyl-N-(4-nitrophenyl)acetamide is a compound of significant interest in synthetic and medicinal chemistry. Its well-defined molecular structure, accessible synthesis, and role as a key building block in the preparation of pharmaceuticals like Nintedanib highlight its importance. A thorough understanding of its properties, synthesis, and characterization is crucial for researchers and professionals working in drug discovery and development.

References

  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. [Link]

  • Jia, X., et al. (2017). Regioselective nitration of Anilines with Fe(NO₃)₃·9H₂O as Promoter and Nitro Source. Green Chemistry, 19, 5568. [Link]

  • CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide. (2020).
  • ResearchGate. (n.d.). Synthesis of N-(4 nitrophenyl) acetamide. [Link]

  • PubChem. (n.d.). N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide. [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • CN113354599A - Preparation method of nintedanib key intermediate. (2021).
  • International Journal of Innovative Research in Technology. (2025). An Expeditious Method for The Synthesis Of N-Nitroso N -Desmethyl Nintedanib. [Link]

  • NIST. (n.d.). Acetamide, N-methyl-N-(4-methylphenyl)-. [Link]

  • Google P
  • Wanhe Chemical. (n.d.). N-methyl-N-(4-nitrophenyl)acetamide CAS 121-95-9. [Link]

  • ResearchGate. (2025). (PDF) N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. [Link]

  • ResearchGate. (n.d.). Analysis of the structure and the FT-IR and Raman spectra of 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one. Comparisons with the chlorinated and methylated derivatives. [Link]

  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

  • ResearchGate. (n.d.). Molecular structure of N-(4-nitrophenyl) acetamide Organic compound.... [Link]

  • Open Access Journals. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. [Link]

  • SIELC Technologies. (2018). Acetamide, N-(4-nitrophenyl)-. [Link]

  • Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

  • ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... [Link]

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solubility of N-Methyl-N-(4-nitrophenyl)acetamide in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of N-Methyl-N-(4-nitrophenyl)acetamide

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of N-Methyl-N-(4-nitrophenyl)acetamide, a chemical intermediate of interest in various synthetic applications. Recognizing the limited availability of public domain quantitative solubility data for this specific compound, this document takes a two-pronged approach. First, it establishes the theoretical framework for understanding the solubility of N-Methyl-N-(4-nitrophenyl)acetamide by examining its molecular structure and the physicochemical properties of a range of common laboratory solvents. Second, it provides a detailed, field-proven experimental protocol for the systematic determination of its thermodynamic solubility using the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and the practical methodology to accurately assess and utilize the solubility profile of this compound.

Introduction: The Critical Role of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter that governs the feasibility of chemical reactions, the efficiency of purification processes like crystallization, and the bioavailability of pharmaceutical compounds. For a molecule like N-Methyl-N-(4-nitrophenyl)acetamide, a comprehensive understanding of its solubility in various solvent systems is paramount for its effective use in synthetic chemistry and potential applications in drug discovery and materials science. This guide will delve into the factors influencing its solubility and provide a robust framework for its empirical determination.

Molecular Structure and Physicochemical Properties of N-Methyl-N-(4-nitrophenyl)acetamide

The solubility of a compound is intrinsically linked to its molecular structure. N-Methyl-N-(4-nitrophenyl)acetamide possesses several key functional groups that dictate its interactions with different solvents:

  • Aromatic Phenyl Ring: A nonpolar, hydrophobic core.

  • Nitro Group (-NO₂): A strongly electron-withdrawing and highly polar group. The nitro group contributes significantly to the molecule's dipole moment.[1]

  • Tertiary Amide Group (-CON(CH₃)-): A polar group capable of acting as a hydrogen bond acceptor at the carbonyl oxygen.[2] Unlike primary or secondary amides, the tertiary nature of this amide, due to the N-methyl group, means it cannot act as a hydrogen bond donor.[2][3] This lack of a hydrogen bond-donating N-H group can significantly impact its solubility in protic solvents compared to its non-methylated analog, N-(4-nitrophenyl)acetamide.[4]

A summary of the key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of N-Methyl-N-(4-nitrophenyl)acetamide

PropertyValueSource
IUPAC Name N-Methyl-N-(4-nitrophenyl)acetamide-
CAS Number 121-95-9[5]
Molecular Formula C₉H₁₀N₂O₃[6]
Molecular Weight 194.19 g/mol [6]
Appearance White to light yellow solid[6]
Melting Point 153-154 °C[6]

Theoretical Framework for Solubility in Different Solvent Classes

The principle of "like dissolves like" provides a foundational understanding of solubility.[7] The solubility of N-Methyl-N-(4-nitrophenyl)acetamide will be determined by the balance of its polar and nonpolar characteristics and how they interact with the solvent.

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. While the amide's carbonyl oxygen and the nitro group's oxygens can accept hydrogen bonds from the solvent, the molecule's inability to donate hydrogen bonds and the presence of the nonpolar phenyl ring will likely limit its solubility in highly polar protic solvents like water. Solubility is expected to be moderate in alcohols like ethanol and methanol, where the solvent's alkyl chain can interact with the phenyl ring.

  • Polar Aprotic Solvents (e.g., DMSO, Acetone, Ethyl Acetate): These solvents possess significant dipole moments but do not have hydrogen bond-donating capabilities. Solvents like Dimethyl Sulfoxide (DMSO) and acetone are excellent at solvating polar molecules.[8][9] Given the strong polarity imparted by the nitro and amide groups, N-Methyl-N-(4-nitrophenyl)acetamide is anticipated to exhibit good solubility in these solvents. Qualitative data for the structurally similar compound 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide shows it to be sparingly soluble in DMSO.[2][10][11][12]

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and primarily interact through weaker van der Waals forces. The polar nature of the nitro and amide groups will likely result in poor solubility in nonpolar solvents like hexane. The presence of the aromatic ring may allow for some limited solubility in toluene through π-π stacking interactions.

The logical relationship between the solute's properties, solvent type, and expected solubility is depicted in the following diagram.

G Solubility Prediction Framework cluster_solute N-Methyl-N-(4-nitrophenyl)acetamide Properties cluster_solvent Solvent Classes cluster_solubility Expected Solubility Outcome Solute Molecular Structure Polar Polar Groups (-NO₂, -CON(CH₃)-) Protic Polar Protic (e.g., Water, Ethanol) Polar->Protic Dipole-Dipole & H-Bond Acceptance Aprotic Polar Aprotic (e.g., DMSO, Acetone) Polar->Aprotic Strong Dipole-Dipole Interactions NonpolarSolv Nonpolar (e.g., Hexane, Toluene) Polar->NonpolarSolv Mismatch in Polarity Nonpolar Nonpolar Group (Phenyl Ring) Nonpolar->NonpolarSolv van der Waals Interactions HBA H-Bond Acceptor NoHBD No H-Bond Donor NoHBD->Protic Limits Interaction ModSol Moderate Solubility Protic->ModSol HighSol High Solubility Aprotic->HighSol LowSol Low Solubility NonpolarSolv->LowSol

Caption: Factors influencing the predicted solubility of N-Methyl-N-(4-nitrophenyl)acetamide.

Experimental Determination of Equilibrium Solubility

To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The shake-flask method is the universally recognized gold standard for determining the thermodynamic equilibrium solubility of a compound.[2]

The Shake-Flask Method: A Self-Validating System

The trustworthiness of the shake-flask method lies in its core principle: achieving a true thermodynamic equilibrium between the undissolved solid and the saturated solution.[2] This equilibrium is confirmed when the measured concentration of the solute in the solution remains constant over an extended period of agitation.

The experimental workflow is outlined below:

G prep 1. Preparation Add excess solid to a known volume of solvent in a sealed vial. equil 2. Equilibration Agitate at a constant temperature (e.g., 25°C) for 24-48 hours. prep->equil sep 3. Phase Separation Centrifuge or allow to stand to sediment undissolved solid. equil->sep sample 4. Sampling Withdraw a precise volume of the clear supernatant. sep->sample dilute 5. Dilution Dilute the sample with a suitable mobile phase for analysis. sample->dilute analyze 6. Quantification Analyze by validated HPLC-UV method. dilute->analyze calc 7. Calculation Calculate solubility from the concentration and dilution factor. analyze->calc

Caption: Experimental workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Protocol

Materials:

  • N-Methyl-N-(4-nitrophenyl)acetamide (high purity)

  • Selected solvents (HPLC grade)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Calibrated pipettes

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • HPLC system with a UV detector, C18 column, and data acquisition software

Procedure:

  • Preparation of Saturated Solutions: a. To a series of glass vials, add an excess amount of N-Methyl-N-(4-nitrophenyl)acetamide (e.g., ~20 mg). The key is to ensure a visible excess of solid remains at equilibrium. b. Accurately pipette a known volume (e.g., 2.0 mL) of each selected solvent into the corresponding vials. c. Tightly seal the vials to prevent solvent evaporation.

  • Equilibration: a. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and a consistent agitation speed (e.g., 150 rpm). b. Allow the mixtures to equilibrate for a predetermined time, typically 24 to 48 hours. It is advisable to take samples at multiple time points (e.g., 24h, 36h, 48h) to confirm that equilibrium has been reached (i.e., the concentration no longer increases).

  • Phase Separation and Sampling: a. After equilibration, remove the vials from the shaker and centrifuge them at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid. b. Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. To avoid disturbing the solid, take the sample from the upper portion of the liquid. c. Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any microscopic particulate matter.

  • Quantification by HPLC: a. Prepare a stock solution of N-Methyl-N-(4-nitrophenyl)acetamide of a known concentration in a suitable solvent (e.g., acetonitrile). b. From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the solubility samples. c. Develop a suitable HPLC method. A reversed-phase method using a C18 column with a mobile phase of acetonitrile and water is a good starting point. The UV detector wavelength should be set to a λmax of the compound (the related N-(4-nitrophenyl) acetamide has a λmax at 315.78 nm).[4] d. Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). e. Dilute the filtered solubility samples as necessary to fall within the linear range of the calibration curve and inject them into the HPLC system.

  • Data Analysis and Reporting: a. Determine the concentration of the diluted samples from the calibration curve. b. Calculate the original concentration in the saturated solution by applying the dilution factor. c. Report the solubility in mg/mL and mol/L.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise format for easy comparison and interpretation.

Table 2: Proposed Framework for Reporting Quantitative Solubility Data

SolventSolvent TypeTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method
WaterPolar Protic25To be determinedTo be determinedShake-Flask/HPLC-UV
MethanolPolar Protic25To be determinedTo be determinedShake-Flask/HPLC-UV
EthanolPolar Protic25To be determinedTo be determinedShake-Flask/HPLC-UV
AcetonePolar Aprotic25To be determinedTo be determinedShake-Flask/HPLC-UV
Ethyl AcetatePolar Aprotic25To be determinedTo be determinedShake-Flask/HPLC-UV
Dimethyl Sulfoxide (DMSO)Polar Aprotic25To be determinedTo be determinedShake-Flask/HPLC-UV
DichloromethaneNonpolar25To be determinedTo be determinedShake-Flask/HPLC-UV
TolueneNonpolar25To be determinedTo be determinedShake-Flask/HPLC-UV
n-HexaneNonpolar25To be determinedTo be determinedShake-Flask/HPLC-UV

The results populated in this table will provide a clear, quantitative basis for solvent selection in any process involving N-Methyl-N-(4-nitrophenyl)acetamide, from reaction setup to product purification.

Conclusion

While a comprehensive, publicly available dataset on the solubility of N-Methyl-N-(4-nitrophenyl)acetamide is lacking, this guide provides the necessary theoretical and practical framework for its determination. By understanding the interplay of the molecule's functional groups with different solvent classes, researchers can make informed predictions about its solubility. More importantly, the detailed shake-flask protocol provided herein offers a robust and reliable method for generating high-quality, quantitative solubility data. Adherence to this standardized methodology will ensure consistency and comparability of results, empowering scientists and developers to optimize their use of this important chemical intermediate.

References

  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. [Link]

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  • Wanhe Chemical. (n.d.). N-methyl-N-(4-nitrophenyl)acetamide CAS 121-95-9. Retrieved January 24, 2026, from [Link]

  • Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. [Link]

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An In-Depth Technical Guide to the Spectral-Data of N-Methyl-N-(4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-Methyl-N-(4-nitrophenyl)acetamide is a substituted aromatic compound with the molecular formula C₉H₁₀N₂O₃.[1] As a derivative of acetanilide, it holds potential as a building block in organic synthesis, particularly in the development of pharmaceuticals and dye intermediates. A thorough characterization of its molecular structure is paramount for its application in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the precise structure and connectivity of the molecule.

This guide provides a detailed analysis of the NMR, IR, and MS spectral data for N-Methyl-N-(4-nitrophenyl)acetamide. It is intended for researchers, scientists, and drug development professionals, offering not just the data itself, but also the underlying principles and experimental considerations that ensure data integrity and accurate interpretation.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For N-Methyl-N-(4-nitrophenyl)acetamide, both ¹H (proton) and ¹³C (carbon-13) NMR are employed to confirm the identity and purity of the compound.

Expertise in Practice: The Rationale Behind NMR Experimental Design

The choice of solvent and internal standard are critical for acquiring high-quality, reproducible NMR data. Deuterated chloroform (CDCl₃) is an excellent choice for this compound due to its ability to dissolve a wide range of organic molecules and its relatively simple solvent residual peak that does not interfere with the analyte signals.[2] Tetramethylsilane (TMS) is used as the internal standard because its protons and carbons are highly shielded, producing a sharp singlet at 0 ppm that is easily distinguished from the signals of most organic compounds.[3]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

This protocol outlines a self-validating system for acquiring high-fidelity NMR spectra.

  • Sample Preparation:

    • Accurately weigh 10-20 mg of N-Methyl-N-(4-nitrophenyl)acetamide for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of CDCl₃ containing 0.03% (v/v) TMS.[4]

    • Transfer the solution to a clean, dry 5 mm NMR tube. The sample height should be approximately 4-5 cm.[5]

    • Cap the tube securely and ensure the exterior is clean before insertion into the spectrometer.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the magnet.[6]

    • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

    • Shim the magnetic field to optimize its homogeneity, aiming for a narrow and symmetrical TMS peak.

    • For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8-16) should be averaged to achieve a good signal-to-noise ratio.[6]

    • For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets. A larger number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.[4]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

¹H NMR Data Interpretation

The ¹H NMR spectrum of N-Methyl-N-(4-nitrophenyl)acetamide is characterized by four distinct signals, consistent with its molecular structure.

  • Aromatic Protons (Ha, Hb): The para-substituted aromatic ring gives rise to two signals. The protons ortho to the electron-withdrawing nitro group (Ha) are deshielded and appear as a doublet at approximately 8.29 ppm. The protons ortho to the N-methylacetamido group (Hb) are slightly more shielded and appear as a doublet around 7.40 ppm.[7] The observed splitting pattern is a classic AA'BB' system, though at 400 MHz it may appear as two distinct doublets.

  • N-Methyl Protons (Hc): The three protons of the methyl group attached to the nitrogen atom appear as a sharp singlet at approximately 3.33 ppm.[7] The singlet multiplicity confirms the absence of adjacent protons.

  • Acetyl Protons (Hd): The three protons of the acetyl methyl group appear as another sharp singlet at a more shielded position, around 2.01 ppm.[7]

Caption: Molecular structure with ¹H NMR proton assignments.

Signal LabelChemical Shift (δ, ppm)[7]MultiplicityIntegrationAssignment
Ha8.29d (or m)2HAromatic C-H (ortho to -NO₂)
Hb7.40d (or m)2HAromatic C-H (ortho to -N(CH₃)Ac)
Hc3.33s3HN-CH₃
Hd2.01s3HCO-CH₃
¹³C NMR Data Interpretation

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals due to the molecule's symmetry.

  • Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded, appearing at approximately 169.9 ppm.[7]

  • Aromatic Carbons: Four signals are expected for the six aromatic carbons. The carbon bearing the nitro group (C-NO₂) is found around 149.9 ppm, while the carbon attached to the nitrogen (C-N) is at ~137.6 ppm.[7] The two sets of equivalent aromatic CH carbons appear at ~125.0 ppm and a fourth aromatic signal is also expected.

  • Aliphatic Carbons: The N-methyl carbon resonates at ~37.3 ppm, and the acetyl methyl carbon appears at the most shielded position, ~22.6 ppm.[7]

Chemical Shift (δ, ppm)[7]Assignment
169.9C=O (Amide)
149.9C-NO₂
137.6C-N
125.0Aromatic C-H
37.3N-CH₃
22.6CO-CH₃

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to transitions between vibrational energy levels. It is an excellent technique for identifying the functional groups present in a molecule.

Expertise in Practice: Choosing the Right IR Technique

While traditional methods like KBr pellets are effective, Attenuated Total Reflectance (ATR) FTIR spectroscopy has become the standard for its simplicity and speed.[8][9] ATR requires minimal to no sample preparation, allowing for the direct analysis of solid powders or liquids.[10] The IR beam interacts with the sample at the surface of a high-refractive-index crystal (like diamond or zinc selenide), making it a robust and reproducible technique.[11]

Experimental Protocol: ATR-FTIR Spectroscopy
  • Background Spectrum: Ensure the ATR crystal surface is impeccably clean. Record a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small amount of the solid N-Methyl-N-(4-nitrophenyl)acetamide powder onto the ATR crystal.

  • Pressure Application: Use the integrated press to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal surface. This is vital for obtaining a high-quality spectrum.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000–400 cm⁻¹.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance plot.

IR Data Interpretation

The IR spectrum of N-Methyl-N-(4-nitrophenyl)acetamide is dominated by absorptions corresponding to its key functional groups. The absence of an N-H stretch (typically found at 3300-3500 cm⁻¹) is a key confirmation of the N,N-disubstituted amide structure.

Caption: Key IR vibrational modes for the compound.

Wavenumber (cm⁻¹)IntensityAssignment
~3100–3000Medium-WeakAromatic C-H Stretch
~2950–2850WeakAliphatic C-H Stretch
~1680StrongTertiary Amide C=O Stretch (Amide I band)
~1600, 1485MediumAromatic C=C Ring Stretch
~1520StrongAsymmetric NO₂ Stretch[12]
~1350StrongSymmetric NO₂ Stretch[12]
~1300–1200Medium-StrongC-N Stretch

Section 3: Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and, through fragmentation analysis, can offer valuable clues about its structure.

Expertise in Practice: Selecting the Ionization Method

Electron Ionization (EI) is a classic and highly effective method for the analysis of relatively small, volatile, and thermally stable organic molecules.[13] It is considered a "hard" ionization technique because it imparts significant energy to the molecule, causing reproducible fragmentation.[14] This fragmentation pattern serves as a molecular fingerprint that can be compared against spectral libraries for identification. The standard electron energy of 70 eV is used to ensure that these fragmentation patterns are consistent and comparable across different instruments.[15]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small quantity of the sample (typically in a volatile solvent, which is then removed) into the ion source via a direct insertion probe or through a gas chromatograph (GC) inlet. The sample must be vaporized before ionization.[13]

  • Ionization: In the high-vacuum ion source, the gaseous sample molecules are bombarded by a beam of electrons with 70 eV of energy. This collision ejects an electron from the molecule, forming a positively charged radical cation (M•⁺), known as the molecular ion.[15]

  • Fragmentation: The molecular ion, containing excess energy, undergoes fragmentation to produce a series of smaller, stable cations and neutral radicals.

  • Mass Analysis: The positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.

MS Data Interpretation

The mass spectrum provides the molecular weight and structural information through its fragmentation pattern.

  • Molecular Ion Peak (M•⁺): The molecular weight of N-Methyl-N-(4-nitrophenyl)acetamide is 194.19 g/mol .[1] The molecular ion peak is expected at m/z = 194 . Due to the stable aromatic ring, this peak should be reasonably intense.

  • Key Fragmentation Pathways: Aromatic nitro compounds and amides exhibit characteristic fragmentation patterns. The most likely fragmentation pathways for this molecule involve the cleavage of bonds adjacent to the carbonyl group and the nitro group.

    • Loss of Acetyl Radical (•COCH₃): Cleavage of the N-C(O) bond can lead to the loss of an acetyl radical (43 u), resulting in a fragment at m/z = 151 .

    • Formation of Acetyl Cation (CH₃CO⁺): Alternatively, cleavage can result in the formation of the highly stable acylium ion at m/z = 43 , which is often the base peak in the spectrum of N-acetyl compounds.

    • Loss of Nitro Group (•NO₂): Cleavage of the C-N bond of the nitro group can lead to a fragment at m/z = 148 (M - 46).

    • Loss of Nitric Oxide (•NO): A common fragmentation for aromatic nitro compounds is the loss of •NO (30 u) followed by the loss of CO, leading to peaks at m/z = 164 (M - 30) and m/z = 136 (M - 30 - 28).

MS_Fragmentation_Pathway cluster_0 cluster_1 cluster_2 M [M]⁺˙ m/z = 194 F1 m/z = 151 M->F1 - •COCH₃ (43) F2 m/z = 43 (Base Peak?) M->F2 F3 m/z = 148 M->F3 - •NO₂ (46) F4 m/z = 164 M->F4 - •NO (30) F5 m/z = 136 F4->F5 - CO (28)

Caption: Plausible EI-MS fragmentation pathways.

m/z ValueProposed Fragment
194[C₉H₁₀N₂O₃]⁺˙ (Molecular Ion)
164[M - NO]⁺
151[M - COCH₃]⁺
148[M - NO₂]⁺
136[M - NO - CO]⁺
43[CH₃CO]⁺

Conclusion

The collective data from NMR, IR, and Mass Spectrometry provide a comprehensive and unambiguous structural confirmation of N-Methyl-N-(4-nitrophenyl)acetamide. ¹H and ¹³C NMR spectroscopy confirms the connectivity and chemical environments of all atoms. IR spectroscopy validates the presence of the key tertiary amide and nitro functional groups and, importantly, the absence of N-H bonds. Finally, mass spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation patterns under energetic conditions. This complete spectroscopic profile serves as a reliable reference for researchers utilizing this compound in further scientific endeavors.

References

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An In-depth Technical Guide to N-Methyl-N-(4-nitrophenyl)acetamide: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of N-Methyl-N-(4-nitrophenyl)acetamide, a key organic intermediate. The document delves into the historical context of its development, rooted in the broader advancements of nitroaromatic chemistry. It offers detailed, field-proven protocols for its synthesis and purification, emphasizing the causal relationships behind the experimental choices. A thorough characterization, including physicochemical properties and spectroscopic data, is presented in a clear and accessible format. Furthermore, this guide explores the compound's known applications, primarily as a crucial intermediate in organic synthesis and its role as a documented impurity in the manufacturing of the pharmaceutical agent Nilotinib. Safety considerations and handling procedures are also discussed to ensure best laboratory practices. This whitepaper is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of N-Methyl-N-(4-nitrophenyl)acetamide.

Introduction and Historical Context

The history of N-Methyl-N-(4-nitrophenyl)acetamide is not marked by a singular moment of discovery but is rather an extension of the rich and expansive development of nitroaniline chemistry that began in the 19th century. The foundational chemistries of nitration and acetylation of aromatic amines were pivotal during the industrial revolution, primarily for the synthesis of azo dyes.[1] The precursor, 4-nitroaniline, is a significant starting material for a variety of dyes and pigments. The subsequent N-methylation and acetylation to form N-Methyl-N-(4-nitrophenyl)acetamide represent modifications to its chemical properties, making it a strategic intermediate for more complex synthetic pathways.

While not a household name, N-Methyl-N-(4-nitrophenyl)acetamide has found a niche in modern organic synthesis. Its significance is underscored by its role as a known impurity in the synthesis of Nilotinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.[2] This necessitates a thorough understanding of its formation, characterization, and control in pharmaceutical manufacturing. The compound also serves as a versatile intermediate in the synthesis of other specialized organic molecules, leveraging the reactivity of its nitro and amide functional groups for further chemical transformations.[2][3]

Physicochemical and Spectroscopic Properties

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of N-Methyl-N-(4-nitrophenyl)acetamide are summarized below.

Physicochemical Data
PropertyValueSource
CAS Number 121-95-9[2][4][5]
Molecular Formula C₉H₁₀N₂O₃[4][5]
Molecular Weight 194.19 g/mol [4][5]
Appearance White to light yellow solid[5]
Melting Point 153-154 °C[5]
Storage Sealed in a dry, room temperature environment. For long-term storage, 2-8°C is recommended.[2][4][5]
Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of N-Methyl-N-(4-nitrophenyl)acetamide.

¹H NMR (400 MHz, CDCl₃) ¹³C NMR (100 MHz, CDCl₃)
δ 8.29 (s, 2H), 7.40 (s, 2H), 3.33 (s, 3H), 2.01 (s, 3H)[6]δ 169.9, 149.9, 137.6, 129.4, 125.0, 37.3, 22.6[6]

Synthesis of N-Methyl-N-(4-nitrophenyl)acetamide

The synthesis of N-Methyl-N-(4-nitrophenyl)acetamide can be approached through various routes. A common and logical pathway involves the N-methylation of p-nitroaniline followed by acetylation. An alternative route involves the nitration of N-methylacetanilide. Here, we present a detailed protocol for the synthesis starting from N-methyl-4-nitroaniline.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product N_methyl_4_nitroaniline N-methyl-4-nitroaniline Reaction_Vessel Reaction in Dichloromethane N_methyl_4_nitroaniline->Reaction_Vessel Acetic_anhydride Acetic Anhydride Acetic_anhydride->Reaction_Vessel Wash Wash with Na₂CO₃ (aq) Reaction_Vessel->Wash Reaction Mixture Dry Dry with Na₂SO₄ Wash->Dry Evaporate Solvent Evaporation Dry->Evaporate Chromatography Flash Chromatography (Ethyl Acetate/Hexane) Evaporate->Chromatography Crude Product Final_Product N-Methyl-N-(4-nitrophenyl)acetamide Chromatography->Final_Product

Caption: Synthesis workflow for N-Methyl-N-(4-nitrophenyl)acetamide.

Detailed Experimental Protocol

This protocol is adapted from general procedures for the acylation of anilines.[6]

Materials:

  • N-methyl-4-nitroaniline

  • Acetic anhydride

  • Dichloromethane (DCM)

  • Saturated aqueous sodium carbonate (Na₂CO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

  • Round bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography setup

Procedure:

  • Reaction Setup: In a 50 mL round bottom flask, dissolve N-methyl-4-nitroaniline (1.0 equiv) in dichloromethane (20 mL) under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Reagent: Add acetic anhydride (1.2 equiv) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Work-up:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Wash the organic layer with a saturated solution of sodium carbonate to neutralize any excess acetic acid and unreacted acetic anhydride.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Isolation of Crude Product:

    • Filter off the sodium sulfate.

    • Remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator to obtain the crude N-Methyl-N-(4-nitrophenyl)acetamide.

  • Purification (if necessary):

    • For most applications, the product obtained after extraction is analytically pure.

    • If further purification is required, perform flash chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Causality Behind Experimental Choices:

  • Inert Atmosphere: While not always strictly necessary for this specific reaction, using an inert atmosphere is good practice to prevent any potential side reactions with atmospheric moisture, especially if the reagents are sensitive.

  • Dropwise Addition: Acetic anhydride can react exothermically with the amine. Dropwise addition helps to control the reaction temperature and prevent the formation of byproducts.

  • Aqueous Wash with Sodium Carbonate: This step is crucial to remove acidic impurities. Acetic anhydride readily hydrolyzes to form acetic acid, and the sodium carbonate solution neutralizes this, as well as any unreacted acetic anhydride. This simplifies the purification process.

  • Drying with Sodium Sulfate: Water must be removed from the organic layer before solvent evaporation to prevent potential hydrolysis of the product during storage and to obtain an accurate yield. Anhydrous sodium sulfate is a common and effective drying agent for chlorinated solvents.

  • Flash Chromatography: This is a standard and efficient method for purifying organic compounds. The choice of ethyl acetate/hexane as the eluent system provides good separation of the moderately polar product from less polar impurities and any remaining starting material.

Applications in Organic Synthesis and Drug Development

The primary application of N-Methyl-N-(4-nitrophenyl)acetamide is as a versatile intermediate in organic synthesis.

  • Pharmaceutical Intermediate: As previously mentioned, it is a known impurity and potential intermediate in the synthesis of Nilotinib.[2] Its presence and formation are critical parameters to monitor in the quality control of this active pharmaceutical ingredient.

  • Precursor for Further Functionalization: The nitro group can be readily reduced to an amine, which can then undergo a wide range of chemical transformations, such as diazotization followed by Sandmeyer reactions or coupling reactions to form azo compounds. The amide functionality can also be hydrolyzed or modified.

  • Derivatization: The core structure of N-Methyl-N-(4-nitrophenyl)acetamide can be further functionalized. For example, related compounds like 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide are used as synthetic intermediates for more complex pharmaceutical agents.[3][7][8]

Safety and Handling

As with all chemicals, proper safety precautions should be taken when handling N-Methyl-N-(4-nitrophenyl)acetamide.

  • General Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Hazard Statements: The compound is associated with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4]

  • Precautionary Statements: Recommended precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P302+P352 (IF ON SKIN: Wash with plenty of water).[4]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[2]

Conclusion

N-Methyl-N-(4-nitrophenyl)acetamide, while not a widely known end-product, is a compound of significant utility in the realm of organic synthesis and pharmaceutical development. Its well-defined synthesis and the reactivity of its functional groups make it a valuable intermediate. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for its effective and safe utilization in research and manufacturing.

References

  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. [Link]

  • Jia, X., et al. (2017). Regioselective nitration of Anilines with Fe(NO₃)₃·9H₂O as Promoter and Nitro Source. Green Chemistry, 19(23), 5568-5572. [Link]

  • Wanhe Chemical. N-methyl-N-(4-nitrophenyl)acetamide CAS 121-95-9. [Link]

  • NIST. Acetamide, N-(4-nitrophenyl)-. [Link]

  • PubChem. Acetamide, N-(2-methyl-4-nitrophenyl)-. [Link]

  • Google Patents. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.

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The Strategic Role of N-Methyl-N-(4-nitrophenyl)acetamide in Chemical Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern organic synthesis, the strategic manipulation of functional groups on aromatic scaffolds is a cornerstone of innovation, particularly within the pharmaceutical and materials science sectors. Among the myriad of available building blocks, N-Methyl-N-(4-nitrophenyl)acetamide emerges as a pivotal intermediate, offering a versatile platform for a variety of chemical transformations. Its unique electronic and structural characteristics, arising from the interplay between the electron-withdrawing nitro group and the N-methylated acetamido moiety, render it a valuable precursor for the synthesis of a diverse array of more complex molecules. This guide provides a comprehensive exploration of N-Methyl-N-(4-nitrophenyl)acetamide, from its synthesis and characterization to its critical applications as a synthetic intermediate, with a particular focus on its role in the development of contemporary pharmaceuticals.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of N-Methyl-N-(4-nitrophenyl)acetamide is fundamental to its effective utilization in synthesis.

PropertyValueSource(s)
CAS Number 121-95-9[1]
Molecular Formula C₉H₁₀N₂O₃[1]
Molecular Weight 194.19 g/mol [1]
Appearance White to light yellow solid[1]
Melting Point 153-154 °C[1]
Solubility Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide.[2]
Storage Store in a dry, well-ventilated place at 2-8°C, away from heat and open flame.[1]
Spectroscopic Profile

The structural integrity of N-Methyl-N-(4-nitrophenyl)acetamide is unequivocally established through a combination of spectroscopic techniques.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The NMR spectra provide a detailed map of the carbon and hydrogen environments within the molecule.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.29 (d, J = 9.2 Hz, 2H, Ar-H ortho to NO₂), 7.40 (d, J = 9.2 Hz, 2H, Ar-H meta to NO₂), 3.33 (s, 3H, N-CH₃), 2.01 (s, 3H, COCH₃).[3]

  • ¹³C NMR (100 MHz, CDCl₃): δ 169.9 (C=O), 149.9 (C-NO₂), 137.6 (C-N), 129.4 (Ar-CH), 125.0 (Ar-CH), 37.3 (N-CH₃), 22.6 (COCH₃).[3]

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups.

  • Characteristic Absorptions (cm⁻¹): A strong absorption band around 1660-1680 cm⁻¹ is indicative of the amide carbonyl (C=O) stretching vibration. The presence of the nitro group is confirmed by two strong bands, typically around 1520 cm⁻¹ (asymmetric stretching) and 1345 cm⁻¹ (symmetric stretching). Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C-N stretching appears in the 1350-1250 cm⁻¹ region.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at m/z = 194.19, corresponding to the molecular weight of the compound.

  • Key Fragmentation Patterns: Common fragmentation pathways include the loss of the acetyl group (CH₃CO, 43 Da) to give a fragment at m/z 151, and the loss of the nitro group (NO₂, 46 Da) to give a fragment at m/z 148. Further fragmentation of the aromatic ring can also be observed.

Synthesis of N-Methyl-N-(4-nitrophenyl)acetamide

The most common and efficient laboratory synthesis of N-Methyl-N-(4-nitrophenyl)acetamide involves the acetylation of N-methyl-4-nitroaniline. This method is preferred over the direct nitration of N-methylacetanilide due to the activating nature of the N-methylacetamido group, which can lead to polysubstitution and a mixture of ortho and para isomers.

Synthesis_of_NMNA cluster_start Starting Material cluster_reagents Reagents cluster_product Product N-methyl-4-nitroaniline N-methyl-4-nitroaniline NMNA N-Methyl-N-(4-nitrophenyl)acetamide N-methyl-4-nitroaniline->NMNA Acetylation Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->NMNA Catalyst Catalytic Acid (e.g., H₂SO₄) Catalyst->NMNA

Figure 1: Synthetic pathway for N-Methyl-N-(4-nitrophenyl)acetamide.

Experimental Protocol: Acetylation of N-methyl-4-nitroaniline

This protocol is adapted from standard procedures for the acetylation of anilines.[3][4]

Materials:

  • N-methyl-4-nitroaniline

  • Acetic anhydride

  • Concentrated sulfuric acid (catalytic amount)

  • Glacial acetic acid (optional, as solvent)

  • Ice-cold water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methyl-4-nitroaniline (1.0 eq) in a minimal amount of glacial acetic acid or use acetic anhydride as both reactant and solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops) to the stirred solution.

  • Slowly add acetic anhydride (1.1-1.5 eq) dropwise to the mixture. An exothermic reaction may be observed.

  • Heat the reaction mixture to a gentle reflux (around 100-120 °C) for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker containing ice-cold water with vigorous stirring. This will precipitate the crude N-Methyl-N-(4-nitrophenyl)acetamide.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid and unreacted acetic anhydride.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the final product as a crystalline solid.

Self-Validation: The purity of the synthesized product should be assessed by measuring its melting point and comparing it to the literature value (153-154 °C). Further confirmation of the structure should be obtained through spectroscopic analysis (NMR, IR, and MS) as detailed in Section 1.1.

Role as a Synthetic Intermediate: Key Transformations

The synthetic utility of N-Methyl-N-(4-nitrophenyl)acetamide lies in the selective reactivity of its functional groups. The nitro group can be readily reduced to an amine, and the acetamide group can be hydrolyzed to reveal the N-methylamino group.

Transformations_of_NMNA cluster_reduction Reduction cluster_hydrolysis Hydrolysis NMNA N-Methyl-N-(4-nitrophenyl)acetamide Reduced_Product N¹-acetyl-N¹-methylbenzene-1,4-diamine NMNA->Reduced_Product Nitro Group Reduction (e.g., H₂/Pd-C, SnCl₂/HCl) Hydrolyzed_Product N-methyl-4-nitroaniline NMNA->Hydrolyzed_Product Amide Hydrolysis (Acid or Base Catalyzed)

Figure 2: Key synthetic transformations of N-Methyl-N-(4-nitrophenyl)acetamide.

Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is a fundamental transformation that opens up a vast array of subsequent chemical modifications, such as diazotization for the synthesis of azo dyes or acylation and alkylation for the construction of pharmaceutical scaffolds.

Common Reducing Agents and Conditions:

  • Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts such as Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[5] The reaction is typically carried out in a solvent like ethanol or ethyl acetate at room temperature and moderate pressure.

  • Metal/Acid Reduction: A classic and robust method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl). Stannous chloride (SnCl₂) in concentrated HCl is also a widely used and effective reagent for this transformation.

Experimental Protocol: Reduction using SnCl₂/HCl

Materials:

  • N-Methyl-N-(4-nitrophenyl)acetamide

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve N-Methyl-N-(4-nitrophenyl)acetamide (1.0 eq) in ethanol or glacial acetic acid.

  • Add a solution of stannous chloride dihydrate (3-4 eq) in concentrated hydrochloric acid to the flask.

  • Stir the reaction mixture at room temperature or with gentle heating (50-60 °C) for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture in an ice bath and carefully neutralize it by the slow addition of a concentrated sodium hydroxide solution until the pH is basic. This will precipitate tin salts.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N¹-acetyl-N¹-methylbenzene-1,4-diamine.

  • The product can be further purified by column chromatography or recrystallization if necessary.

Hydrolysis of the Acetamide Group

Hydrolysis of the acetamide group regenerates the N-methylamino functionality, which can be useful if the acetyl group was employed as a protecting group. This reaction can be performed under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis:

This is typically achieved by refluxing the amide in the presence of a strong acid such as hydrochloric acid or sulfuric acid.[6]

Experimental Protocol: Acid-Catalyzed Hydrolysis

Materials:

  • N-Methyl-N-(4-nitrophenyl)acetamide

  • Concentrated hydrochloric acid (HCl)

  • Water

  • Sodium hydroxide (NaOH) solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend N-Methyl-N-(4-nitrophenyl)acetamide (1.0 eq) in a mixture of water and concentrated hydrochloric acid (e.g., a 1:1 mixture).

  • Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Carefully neutralize the acidic solution with a cold, concentrated solution of sodium hydroxide until the product, N-methyl-4-nitroaniline, precipitates.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • The product can be purified by recrystallization from a suitable solvent.

Base-Catalyzed Hydrolysis:

This involves heating the amide with a strong base like sodium hydroxide in an aqueous or alcoholic solution. The reaction is generally slower than acid-catalyzed hydrolysis.

Applications in Pharmaceutical Synthesis: The Case of Nintedanib

N-Methyl-N-(4-nitrophenyl)acetamide is a key precursor in the synthesis of intermediates for important pharmaceutical agents. A prominent example is its role in the synthesis of Nintedanib, a tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain types of cancer.[7][8]

N-Methyl-N-(4-nitrophenyl)acetamide can be converted to 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, a crucial intermediate in the synthesis of Nintedanib.[7] This highlights the industrial relevance of the title compound.

Nintedanib_Intermediate_Synthesis cluster_pathway Synthetic Pathway to a Nintedanib Intermediate NMNA N-Methyl-N-(4-nitrophenyl)acetamide Intermediate 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide NMNA->Intermediate Chlorination Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Intermediate Nintedanib Nintedanib Intermediate->Nintedanib Further Steps

Figure 3: Role of N-Methyl-N-(4-nitrophenyl)acetamide in the synthesis of a Nintedanib intermediate.

Safety and Handling

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust or vapors.

  • Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

  • Incompatibilities: Avoid contact with strong oxidizing agents.

Hazard Classifications (inferred from related compounds):

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Conclusion

N-Methyl-N-(4-nitrophenyl)acetamide is a versatile and valuable synthetic intermediate with significant applications in the synthesis of dyes and pharmaceuticals. Its well-defined chemical properties and the predictable reactivity of its functional groups make it a reliable building block for the construction of more complex molecular architectures. A thorough understanding of its synthesis, characterization, and key transformations, as outlined in this guide, is essential for researchers and scientists seeking to leverage its full potential in their synthetic endeavors. As the demand for novel and efficient synthetic routes to high-value chemical entities continues to grow, the strategic importance of intermediates like N-Methyl-N-(4-nitrophenyl)acetamide will undoubtedly persist.

References

  • Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source - The Royal Society of Chemistry. Available at: [Link]

  • CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents.
  • N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide - PubChem. Available at: [Link]

  • Hydrolysis of 4-Nitroaniline | PDF - Scribd. Available at: [Link]

  • FTIR spectrum N-(4-nitrophenyl) acetamide | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor - Green Chemistry (RSC Publishing). Available at: [Link]

  • Preparation of 4-nitroacetanilide and 4-nitroaniline. Available at: [Link]

  • CN113354599A - Preparation method of nintedanib key intermediate - Google Patents.
  • (PDF) N,N-Bis(4-nitrophenyl)acetamide - ResearchGate. Available at: [Link]

  • Investigation of Acid-Catalyzed Hydrolysis of 4-Nitrophenyl-N-Acetyl-4- Methylbenzenesulfonimidate - DergiPark. Available at: [Link]

  • 4-Nitroaniline - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. Available at: [Link]

  • NMR Guidelines for ACS Journals. Available at: [Link]

  • 1: Acetylation of Aniline (Experiment) - Chemistry LibreTexts. Available at: [Link]

  • Acetamide, N-methyl-N-(4-methylphenyl)- - the NIST WebBook. Available at: [Link]

  • (PDF) N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide - ResearchGate. Available at: [Link]

  • Acetamide, N-methyl-N-(4-methylphenyl)- - the NIST WebBook. Available at: [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology - http:/ /ejournal.upi. edu. Available at: [Link]

  • An Efficient Approach Towards the Synthesis of Nintedanib - ResearchGate. Available at: [Link]

  • Safety Data Sheet: N-(4-Ethoxyphenyl)acetamide - Carl ROTH. Available at: [Link]

  • Assignment of the 1H and 13C NMR spectra of 1-methyl-6-phenyl-1α,4α,4aα,5α - arkat usa. Available at: [Link]

  • Efficient one-pot hydrogenation and acetylation of 4-nitrophenol for selective synthesis of 4-aminophenol and paracetamol with a reusable Ni catalyst - Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]

  • Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole – the effect of the methylation - UTUPub. Available at: [Link]

  • Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry - YouTube. Available at: [Link]

  • N-(4-Methoxy-3-nitrophenyl)acetamide - PMC - NIH. Available at: [Link]

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Unlocking the Potential of N-Methyl-N-(4-nitrophenyl)acetamide: A Guide to Future Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Molecule of Latent Possibilities

N-Methyl-N-(4-nitrophenyl)acetamide, a distinct chemical entity identified by CAS number 121-95-9, stands as a molecule with underexplored potential in the realms of medicinal chemistry, toxicology, and materials science. While specific biological data for this compound remains limited in published literature, its structural architecture—comprising a nitroaromatic ring and an N-arylacetamide moiety—positions it at the intersection of several well-established toxicological and pharmacological pathways. The presence of the electron-withdrawing nitro group, in particular, suggests a high potential for metabolic activation into reactive intermediates, a characteristic feature of many nitroaromatic compounds.

This technical guide moves beyond the known physicochemical properties to delineate novel and impactful research directions. We will explore the latent potential of N-Methyl-N-(4-nitrophenyl)acetamide by grounding our hypotheses in the established science of its constituent functional groups. This document serves as a roadmap for researchers, scientists, and drug development professionals to design and execute studies that could uncover new therapeutic agents, biochemical probes, or toxicological insights.

Section 1: Foundational Profile of N-Methyl-N-(4-nitrophenyl)acetamide

A comprehensive understanding of a molecule's basic properties is the bedrock of innovative research. Below is a summary of the known physicochemical data for N-Methyl-N-(4-nitrophenyl)acetamide. The conspicuous absence of extensive biological and toxicological data is not a barrier, but rather the primary justification for the research proposed herein.

PropertyValueSource
IUPAC Name N-methyl-N-(4-nitrophenyl)acetamideChemicalBook
CAS Number 121-95-9ChemicalBook
Molecular Formula C₉H₁₀N₂O₃ChemicalBook
Molecular Weight 194.19 g/mol ChemicalBook
Appearance White to light yellow solidChemicalBook
Melting Point 153-154 °CChemicalBook
Storage Temperature 2-8 °CChemicalBook

Section 2: The Nitroaryl Moiety: A Gateway to Bioactivation

The 4-nitrophenyl group is the most chemically significant feature of the target molecule. Nitroaromatic compounds are a well-studied class of chemicals known for their diverse biological effects, which are almost entirely dependent on the metabolic reduction of the nitro group. This bioreduction is often carried out by nitroreductase enzymes present in both mammalian cells and various microorganisms, particularly under hypoxic (low oxygen) conditions.

The reduction process is a stepwise conversion of the nitro group (R-NO₂) to a nitroso (R-NO), then a hydroxylamino (R-NHOH), and finally an amino (R-NH₂) group. The intermediate hydroxylamine is a highly reactive electrophile capable of forming covalent adducts with cellular macromolecules like DNA and proteins, leading to genotoxicity and cytotoxicity. It is this very mechanism that makes some nitroaromatic compounds potent antibiotics or hypoxia-activated anticancer prodrugs.

Nitroreduction_Pathway cluster_0 Bioactivation Cascade Nitro_Compound N-Methyl-N-(4-nitrophenyl)acetamide (R-NO₂) Nitroso Nitroso Intermediate (R-NO) Nitro_Compound->Nitroso 2e⁻, 2H⁺ (Nitroreductase) Hydroxylamine Reactive Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine 2e⁻, 2H⁺ Amine Stable Amine (R-NH₂) Hydroxylamine->Amine 2e⁻, 2H⁺ Adducts Macromolecular Adducts (DNA, Protein) Hydroxylamine->Adducts Covalent Binding

Caption: General metabolic pathway for nitroaromatic compound bioactivation.

Section 3: Proposed Research Area 1: Development of Hypoxia-Activated Anticancer Prodrugs

The solid tumors' hypoxic microenvironment is a key differentiator from healthy tissues and a prime target for selective cancer therapy. We hypothesize that N-Methyl-N-(4-nitrophenyl)acetamide can serve as a scaffold for novel hypoxia-activated prodrugs.

Causality of Experimental Choices: The core idea is that the nitro group will be selectively reduced in hypoxic cancer cells, releasing a cytotoxic effector. The N-methyl-acetamide portion of the molecule can be modified to act as the cytotoxic "warhead" or as a leaving group that unmasks a potent therapeutic agent upon reduction.

Experimental Workflow

Prodrug_Workflow cluster_workflow Hypoxia-Activated Prodrug Development Workflow A Step 1: Analog Synthesis B Step 2: In Vitro Cytotoxicity Screening A->B Library of Analogs C Step 3: Hypoxia Selectivity Assay B->C Potent Hits D Step 4: Mechanism of Action Studies C->D Hypoxia-Selective Hits E Step 5: In Vivo Xenograft Studies D->E Mechanistically Validated Hit

Caption: A logical workflow for developing N-Methyl-N-(4-nitrophenyl)acetamide analogs as prodrugs.

Detailed Protocol: Hypoxia Selectivity Assay

This protocol is designed to be self-validating by directly comparing cytotoxicity under normal and low-oxygen conditions.

  • Cell Line Selection: Choose a cancer cell line known to have high nitroreductase activity (e.g., HT-29 colon cancer).

  • Cell Seeding: Seed cells into two identical sets of 96-well plates at a density of 5,000 cells/well.

  • Incubation - Normoxia: Place one set of plates in a standard cell culture incubator (21% O₂, 5% CO₂).

  • Incubation - Hypoxia: Place the second set of plates in a specialized hypoxia chamber (1% O₂, 5% CO₂). Allow cells to acclimate for 12-24 hours.

  • Compound Treatment: Prepare serial dilutions of N-Methyl-N-(4-nitrophenyl)acetamide and its synthesized analogs. Add the compounds to the respective wells in both the normoxic and hypoxic plates. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Tirapazamine).

  • Incubation: Incubate both sets of plates for 48-72 hours under their respective atmospheric conditions.

  • Viability Assessment: Use a standard cell viability assay, such as the MTT or CellTiter-Glo® assay, to measure the percentage of viable cells in each well.

  • Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) for each compound under both normoxic and hypoxic conditions. The hypoxia cytotoxicity ratio (HCR) is calculated as: HCR = IC₅₀ (normoxic) / IC₅₀ (hypoxic)

  • Validation: A compound is considered a successful hypoxia-selective agent if its HCR is significantly greater than 1, indicating preferential killing of cells in a low-oxygen environment.

Section 4: Proposed Research Area 2: Novel Antimicrobial Agents

Many pathogenic bacteria are anaerobic or microaerophilic and possess highly active nitroreductase enzymes. This makes them susceptible to nitroaromatic compounds. For instance, the antibacterial activity of metronidazole is dependent on the reductive activation of its nitro group.

Hypothesis: N-Methyl-N-(4-nitrophenyl)acetamide and its derivatives could exhibit selective toxicity against clinically relevant anaerobic or microaerophilic bacteria (e.g., Helicobacter pylori, Clostridium difficile).

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
  • Bacterial Strains: Obtain clinically relevant strains of anaerobic and aerobic bacteria for comparative analysis (e.g., C. difficile vs. E. coli).

  • Culture Conditions: Culture anaerobic bacteria in an anaerobic chamber using appropriate media (e.g., Brucella agar supplemented with hemin and vitamin K1). Culture aerobic bacteria under standard conditions.

  • Broth Microdilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth medium.

  • Inoculation: Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates under their respective conditions (anaerobic or aerobic) at 37°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Validation: Potent and selective antimicrobial candidates will show a low MIC against anaerobic bacteria and a significantly higher MIC against aerobic bacteria.

Section 5: Proposed Research Area 3: Mechanistic Toxicology and Metabolite Profiling

Given the general toxicity concerns of nitroaromatic compounds, a thorough understanding of the metabolic fate of N-Methyl-N-(4-nitrophenyl)acetamide is essential for any future development. The reduction of the nitro group and potential hydrolysis of the acetamide bond are key metabolic pathways to investigate.

Hypothesis: The primary metabolic pathways of N-Methyl-N-(4-nitrophenyl)acetamide involve nitroreduction and amide hydrolysis, leading to the formation of specific, detectable metabolites that dictate its toxicological profile.

Experimental Protocol: In Vitro Metabolism with Liver Microsomes
  • System Preparation: Use pooled human or rat liver microsomes as a source of Phase I metabolic enzymes (e.g., Cytochrome P450s, nitroreductases).

  • Reaction Mixture: Prepare a reaction mixture containing phosphate buffer (pH 7.4), liver microsomes, and an NADPH-regenerating system.

  • Initiation: Pre-warm the mixture to 37°C, then add N-Methyl-N-(4-nitrophenyl)acetamide to initiate the reaction.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent like acetonitrile. This also precipitates the proteins.

  • Sample Preparation: Centrifuge the samples to pellet the protein. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Develop a method to separate the parent compound from its potential metabolites (e.g., the hydroxylamine and amine derivatives).

  • Metabolite Identification: Identify metabolites by comparing their mass-to-charge ratios (m/z) and fragmentation patterns with those of synthesized chemical standards.

Potential Metabolic Pathway Diagram

Metabolic_Pathway cluster_reduction Nitroreduction Pathway cluster_hydrolysis Amide Hydrolysis Pathway Parent N-Methyl-N-(4-nitrophenyl)acetamide Hydroxylamine N-Methyl-N-(4-hydroxylaminophenyl)acetamide Parent->Hydroxylamine Nitroreductase Nitroaniline N-Methyl-4-nitroaniline Parent->Nitroaniline Amidase Amine N-Methyl-N-(4-aminophenyl)acetamide Hydroxylamine->Amine AceticAcid Acetic Acid

Caption: Hypothesized metabolic pathways for N-Methyl-N-(4-nitrophenyl)acetamide.

Conclusion

N-Methyl-N-(4-nitrophenyl)acetamide is more than just a catalog chemical; it is a starting point for innovation. Its structural motifs are invitations to explore well-defined, high-impact research areas. By leveraging the principles of bioreductive activation and the synthetic versatility of the acetamide group, researchers can rationally design and execute experiments in oncology, infectious disease, and toxicology. This guide provides the foundational logic, workflows, and protocols to begin this exploratory journey, transforming a molecule of unknown potential into one of significant scientific value.

References

  • Hines, J. E., III, Deere, C. J., Vaddi, P., Kondati, R. R., Fronczek, F. R., & Uppu, R. M. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(4), x220277. Available at: [Link]

  • PubChem. (n.d.). Acetamide, N-(2-methyl-4-nitrophenyl)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Khan, I., et al. (2023). N-Arylacetamide derivatives of methyl 1,2-benzothiazine-3-carboxylate as potential drug candidates for urease inhibition. RSC Advances, 13(1), 1-12. Available at: [Link]

  • ResearchGate. (2016). N-{[(4-Nitrophenyl)amino]methyl}benzamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-(4 nitrophenyl) acetamide. Retrieved from [Link]

  • Rickert, D. E. (1987). Metabolism of nitroaromatic compounds. Drug Metabolism Reviews, 18(1), 23-53.
  • Vivekanandan, P., et al. (2021). Synthesis of N-((2-hydroxynaphthalen-1-yl) (4-nitrophenyl) methyl)-N-methyl acetamide under solvent free condition, its characterization, antibacterial, antioxidant, computational and docking studies with HIV-1 protein. South Eastern European Journal of Public Health.
  • Jung, H. J., et al. (2024). Exploring 2-mercapto-N-arylacetamide analogs as promising anti-melanogenic agents: in vitro and in vivo evaluation. Organic & Biomolecular Chemistry. Available at: [Link]

  • MDPI. (2022). Identification of Cyclic Sulfonamides with an N-Arylacetamide Group as α-Glucosidase and α-Amylase Inhibitors: Biological Evaluation and Molecular Modeling. Molecules, 27(15), 4983. Available at: [Link]

  • Uppu, R. M., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 4), 366-369. Available at: [Link]

  • Journal of Young Pharmacists. (2022). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Available at: [Link]

  • Carl ROTH. (n

An In-depth Technical Guide to Theoretical Studies on N-Methyl-N-(4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-Methyl-N-(4-nitrophenyl)acetamide, a derivative of nitroaniline, represents a molecule of significant interest in the fields of synthetic chemistry and materials science. Its structural features, characterized by a nitro-substituted aromatic ring coupled with an N-methylated acetamide group, give rise to a unique electronic and chemical profile. This technical guide provides a comprehensive exploration of the theoretical underpinnings of N-Methyl-N-(4-nitrophenyl)acetamide, bridging computational chemistry with experimental observations. We delve into the molecule's synthesis, spectroscopic characterization, and, most critically, its theoretical analysis through quantum chemical methods. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the molecular properties and potential applications of this and similar nitroaromatic compounds.

Introduction: The Significance of N-Methyl-N-(4-nitrophenyl)acetamide

N-Methyl-N-(4-nitrophenyl)acetamide belongs to the class of nitroaromatic compounds, which are pivotal intermediates in the synthesis of a wide array of industrial and pharmaceutical products.[1] The presence of the electron-withdrawing nitro group and the electron-donating N-methyl acetamide group on the same aromatic scaffold creates a push-pull electronic system, which can lead to interesting optical and electronic properties. While its direct applications are still under exploration, its structural motifs are found in various biologically active molecules and functional materials. Understanding the fundamental molecular and electronic properties of N-Methyl-N-(4-nitrophenyl)acetamide through a synergistic approach of experimental and theoretical studies is crucial for unlocking its full potential.

This guide will first outline the synthetic pathway to N-Methyl-N-(4-nitrophenyl)acetamide, followed by a detailed discussion of its spectroscopic characterization. The core of this document will then focus on the theoretical investigation of its molecular and electronic structure using Density Functional Theory (DFT), a powerful computational tool in modern chemistry. We will present a step-by-step protocol for performing such theoretical calculations and discuss the interpretation of the results in the context of the molecule's reactivity and properties.

Synthesis and Spectroscopic Characterization

The synthesis of N-Methyl-N-(4-nitrophenyl)acetamide is typically achieved through a multi-step process starting from p-nitroaniline. The synthetic route involves the protection of the amino group, followed by methylation.

Synthetic Pathway

A common synthetic route involves the acetylation of p-nitroaniline to form N-(4-nitrophenyl)acetamide, which is then methylated to yield the final product.

  • Step 1: Acetylation of p-Nitroaniline: p-Nitroaniline is reacted with an acetylating agent, such as acetic anhydride, in the presence of a suitable solvent.[1] This step protects the amino group and makes it less susceptible to side reactions in the subsequent step.

  • Step 2: Methylation of N-(4-nitrophenyl)acetamide: The resulting N-(4-nitrophenyl)acetamide is then methylated using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base to deprotonate the amide nitrogen, facilitating the nucleophilic attack of the methyl group.

Synthesis_Pathway p_nitroaniline p-Nitroaniline n_acetyl N-(4-nitrophenyl)acetamide p_nitroaniline->n_acetyl Acetylation acetic_anhydride Acetic Anhydride final_product N-Methyl-N-(4-nitrophenyl)acetamide n_acetyl->final_product Methylation methylating_agent Methylating Agent (e.g., (CH3)2SO4)

Caption: Synthetic pathway for N-Methyl-N-(4-nitrophenyl)acetamide.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of the synthesized N-Methyl-N-(4-nitrophenyl)acetamide.

Spectroscopic TechniqueKey Observables and Interpretations
FTIR Spectroscopy Characteristic vibrational frequencies for the C=O stretch of the amide, N-O stretches of the nitro group, C-N stretches, and aromatic C-H and C=C vibrations.[1]
UV-Vis Spectroscopy Electronic transitions characteristic of the conjugated π-system of the nitroaromatic compound. The presence of both electron-donating and withdrawing groups can lead to intramolecular charge transfer bands.[1]
¹H NMR Spectroscopy Chemical shifts and coupling patterns for the aromatic protons, the N-methyl protons, and the acetyl methyl protons, confirming the connectivity of the molecule.
¹³C NMR Spectroscopy Chemical shifts for all unique carbon atoms in the molecule, including the aromatic carbons, the carbonyl carbon, and the methyl carbons.
Mass Spectrometry The molecular ion peak confirms the molecular weight of the compound. Fragmentation patterns can provide further structural information.[1]

Theoretical Studies: A Computational Approach

Theoretical studies, particularly those employing Density Functional Theory (DFT), provide invaluable insights into the molecular and electronic properties of N-Methyl-N-(4-nitrophenyl)acetamide that can complement and explain experimental findings.

Computational Methodology

A robust computational protocol is crucial for obtaining accurate and reliable theoretical results.

Experimental Protocol: DFT Calculation of N-Methyl-N-(4-nitrophenyl)acetamide

  • Molecular Structure Building: Construct the 3D structure of N-Methyl-N-(4-nitrophenyl)acetamide using a molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization of the molecular structure using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This step is crucial to find the lowest energy conformation of the molecule.

  • Frequency Calculation: Following geometry optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). This calculation also provides theoretical vibrational frequencies that can be compared with experimental IR and Raman spectra.

  • Electronic Property Calculation: From the optimized geometry, calculate various electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, the molecular electrostatic potential (MEP), and Mulliken population analysis.

  • Spectra Simulation: Simulate the IR and NMR spectra based on the calculated vibrational frequencies and shielding tensors, respectively. This allows for a direct comparison with experimental data and aids in the assignment of spectral peaks.

DFT_Workflow start Build Initial 3D Structure geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc is_minimum True Minimum? freq_calc->is_minimum is_minimum->geom_opt No (imaginary frequencies) electronic_prop Calculate Electronic Properties (HOMO, LUMO, MEP) is_minimum->electronic_prop Yes spectra_sim Simulate Spectra (IR, NMR) electronic_prop->spectra_sim end Analysis and Interpretation spectra_sim->end

Caption: A typical workflow for DFT calculations on a small molecule.

Molecular Geometry

The optimized geometry from DFT calculations provides detailed information about bond lengths, bond angles, and dihedral angles. The planarity of the aromatic ring and the orientation of the acetamide and nitro groups are of particular interest. Steric hindrance between the N-methyl group and the ortho protons of the benzene ring may cause a slight twisting of the acetamide group out of the plane of the aromatic ring.

Electronic Structure and Reactivity

The electronic properties of N-Methyl-N-(4-nitrophenyl)acetamide govern its reactivity and potential applications.

  • Frontier Molecular Orbitals (HOMO and LUMO): The HOMO is typically localized on the more electron-rich part of the molecule (the N-methylacetamidophenyl group), while the LUMO is concentrated on the electron-deficient nitrobenzene moiety. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter that relates to the molecule's chemical reactivity and kinetic stability. A smaller gap suggests a more reactive molecule.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule. The negative potential regions (typically colored in shades of red) are susceptible to electrophilic attack, while the positive potential regions (in shades of blue) are prone to nucleophilic attack. For N-Methyl-N-(4-nitrophenyl)acetamide, the MEP would show a high negative potential around the oxygen atoms of the nitro and carbonyl groups, and a positive potential around the aromatic protons and the methyl groups.

  • Mulliken Population Analysis: This analysis provides the net charges on each atom, offering a quantitative measure of the charge distribution and the polarity of different bonds within the molecule.

Potential Applications in Drug Development and Materials Science

While specific studies on the biological activity of N-Methyl-N-(4-nitrophenyl)acetamide are limited, its structural features suggest potential avenues for exploration. Nitroaromatic compounds are known to have a wide range of biological activities, and the acetamide group is a common feature in many pharmaceutical agents. This molecule could serve as a scaffold for the synthesis of novel compounds with potential therapeutic applications. Furthermore, the push-pull electronic nature of N-Methyl-N-(4-nitrophenyl)acetamide makes it a candidate for investigation in the field of nonlinear optics and as a component in organic electronic materials.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical studies on N-Methyl-N-(4-nitrophenyl)acetamide, grounded in its synthesis and spectroscopic characterization. The integration of experimental data with computational chemistry, particularly DFT, offers a powerful approach to understanding the structure-property relationships of this and other nitroaromatic compounds. The methodologies and insights presented herein are intended to serve as a valuable resource for researchers in academia and industry, fostering further investigation into the potential applications of this intriguing molecule.

References

  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of N-Methyl-N-(4-nitrophenyl)acetamide from p-Nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of N-Methyl-N-(4-nitrophenyl)acetamide, a valuable intermediate in various chemical and pharmaceutical research settings. The synthesis is presented as a robust two-step process commencing with the N-methylation of commercially available p-nitroaniline to yield N-methyl-4-nitroaniline, followed by the N-acetylation of this intermediate to afford the final product. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, detailed, field-tested protocols, and critical safety considerations. The causality behind experimental choices is elucidated to empower the user with a deep understanding of the reaction dynamics, ensuring both reproducibility and safety.

Strategic Overview of the Synthetic Pathway

The transformation of p-nitroaniline to N-Methyl-N-(4-nitrophenyl)acetamide is efficiently achieved through a sequential two-step synthesis. This strategy is predicated on the initial introduction of the methyl group onto the primary amine, followed by the addition of the acetyl group. This order is generally preferred to avoid potential side reactions or complications that might arise from attempting to methylate the less nucleophilic amide nitrogen of p-nitroacetanilide.

The chosen pathway involves:

  • Step 1: N-Methylation of p-Nitroaniline: The primary amino group of p-nitroaniline is selectively monomethylated to form the intermediate, N-methyl-4-nitroaniline. This guide details a protocol using dimethyl sulfate, a potent and efficient methylating agent.

  • Step 2: N-Acetylation of N-methyl-4-nitroaniline: The resulting secondary amine is then acetylated using acetic anhydride to yield the target compound, N-Methyl-N-(4-nitrophenyl)acetamide.

This strategic workflow is designed for high yield and purity, with purification steps incorporated after each key transformation.

G cluster_0 Synthetic Workflow A p-Nitroaniline (Starting Material) B Step 1: N-Methylation (Dimethyl Sulfate, Base) A->B Reagents C N-methyl-4-nitroaniline (Intermediate) B->C Forms F Purification (Recrystallization) C->F Isolate & Purify D Step 2: N-Acetylation (Acetic Anhydride) E N-Methyl-N-(4-nitrophenyl)acetamide (Final Product) D->E Forms G Purification & Characterization (Recrystallization, NMR, IR, MP) E->G Isolate & Characterize F->D Purified Intermediate

Figure 1: High-level experimental workflow for the two-step synthesis.

Part I: N-Methylation of p-Nitroaniline

The initial step focuses on the selective monomethylation of the primary amine. The electron-withdrawing nature of the para-nitro group decreases the nucleophilicity of the aniline nitrogen, but it remains sufficiently reactive for methylation.

Mechanism and Rationale

The methylation of the primary amino group of p-nitroaniline with dimethyl sulfate (DMS) proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1]

  • Deprotonation: A base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), is used to deprotonate the primary amine. This generates the more nucleophilic anilide anion, which significantly enhances the reaction rate.

  • Nucleophilic Attack: The anilide anion attacks one of the methyl groups of dimethyl sulfate. DMS is an excellent electrophile due to the two strongly electron-withdrawing sulfate ester groups, making the methyl carbons highly susceptible to nucleophilic attack.

  • Displacement: The attack displaces the methyl sulfate anion, a very stable leaving group, resulting in the formation of N-methyl-4-nitroaniline.

Careful control of stoichiometry (a slight excess of the amine relative to the methylating agent) and reaction conditions is crucial to minimize the primary side reaction: dialkylation, which would produce the undesired tertiary amine, N,N-dimethyl-4-nitroaniline.

Figure 2: Reaction mechanism for the N-methylation of p-nitroaniline.

Critical Safety Considerations: Dimethyl Sulfate (DMS)

WARNING: Dimethyl sulfate is extremely hazardous and must be handled with extreme caution. It is a potent alkylating agent, classified as a probable human carcinogen, and is highly toxic via inhalation, ingestion, and skin absorption.[2][3] Symptoms of exposure can be delayed for several hours.[4]

  • Handling: All operations must be conducted in a certified chemical fume hood with excellent ventilation.

  • Personal Protective Equipment (PPE): Wear a full-face respirator with an appropriate organic vapor cartridge, a chemically resistant apron or lab coat, and heavy-duty gloves (e.g., butyl rubber or Viton®). Standard nitrile gloves are not sufficient.

  • Quenching: Any equipment or spills must be decontaminated with a dilute aqueous ammonia or sodium carbonate solution to neutralize residual DMS.

  • First Aid: In case of contact, immediately flush the affected area with copious amounts of water for at least 30 minutes and seek immediate medical attention.[2] Remove all contaminated clothing.

Experimental Protocol: Synthesis of N-methyl-4-nitroaniline
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesEquivalents
p-Nitroaniline138.1210.0 g0.07241.0
Potassium Hydroxide56.114.47 g0.07971.1
Dimethyl Sulfate126.138.70 g (6.54 mL)0.06900.95
Acetone58.08150 mL--
Water18.02~500 mL--

Procedure:

  • Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel.

  • Dissolution: To the flask, add p-nitroaniline (10.0 g, 0.0724 mol), potassium hydroxide (4.47 g, 0.0797 mol), and acetone (150 mL).

  • Heating: Heat the mixture to a gentle reflux with stirring until all solids dissolve, forming a deep-colored solution.

  • Addition of DMS: In the dropping funnel, place dimethyl sulfate (6.54 mL, 0.0690 mol). Add the DMS dropwise to the refluxing solution over a period of 30-45 minutes. CAUTION: The reaction is exothermic. Maintain a controlled reflux rate.

  • Reaction: After the addition is complete, maintain the reflux for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly and carefully pour the mixture into a beaker containing 400 mL of ice-cold water while stirring vigorously. A yellow-orange solid will precipitate.

    • Continue stirring for 30 minutes to ensure complete precipitation.

  • Isolation and Purification:

    • Collect the crude product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with cold water (3 x 50 mL) until the washings are neutral.

    • Dry the crude product in a vacuum oven at 50-60°C.

    • Recrystallize the dried solid from an ethanol-water mixture to obtain pure N-methyl-4-nitroaniline as bright yellow needles.[5] The typical melting point is 151-153°C.[6]

Part II: Acetylation of N-methyl-4-nitroaniline

The second step involves the conversion of the secondary amine intermediate into a tertiary amide through N-acetylation. This reaction is typically high-yielding and straightforward.

Mechanism and Rationale

The acetylation of N-methyl-4-nitroaniline with acetic anhydride is a classic example of nucleophilic acyl substitution.[7]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the secondary amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride.

  • Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

  • Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating an acetate ion, which is a good leaving group.

  • Deprotonation: The acetate ion then acts as a base to deprotonate the positively charged nitrogen atom, yielding the final N-acetylated product and a molecule of acetic acid as a byproduct.

This reaction is often performed in a solvent like glacial acetic acid or dichloromethane and can be catalyzed by a small amount of acid or base if needed.[8][9]

Figure 3: Mechanism for the acetylation of a secondary amine with acetic anhydride.

Safety Considerations: Acetic Anhydride

Acetic anhydride is corrosive, a lachrymator, and reacts exothermically with water.[10]

  • Handling: Handle in a chemical fume hood.

  • PPE: Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., Butyl rubber).[11]

  • Reactivity: Avoid contact with water and strong bases. Ensure equipment is dry before use.

Experimental Protocol: Synthesis of N-Methyl-N-(4-nitrophenyl)acetamide
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesEquivalents
N-methyl-4-nitroaniline152.155.0 g0.03291.0
Acetic Anhydride102.095.0 mL (5.4 g)0.05291.6
Glacial Acetic Acid60.0525 mL--
Water18.02~300 mL--

Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the purified N-methyl-4-nitroaniline (5.0 g, 0.0329 mol) from Part I.

  • Addition of Reagents: Add glacial acetic acid (25 mL) followed by the slow addition of acetic anhydride (5.0 mL, 0.0529 mol).

  • Reaction: Heat the mixture to a gentle reflux (approximately 110-120°C) for 1 hour. The solution should become homogeneous. Monitor the reaction by TLC until the starting amine is consumed.

  • Work-up:

    • Allow the reaction mixture to cool slightly.

    • Carefully and slowly pour the warm solution into a beaker containing 250 mL of ice-cold water. Stir the mixture vigorously.

    • The product will precipitate as a pale yellow or off-white solid.

  • Isolation and Purification:

    • Collect the crude product by vacuum filtration.

    • Wash the solid extensively with cold water to remove acetic acid and any unreacted acetic anhydride.

    • Dry the product in a vacuum oven at 60-70°C.

    • For final purification, the product can be recrystallized from ethanol.

Characterization of N-Methyl-N-(4-nitrophenyl)acetamide

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Melting Point: The literature melting point is approximately 93-95°C.

  • ¹H NMR (CDCl₃): Expected signals include a singlet for the N-methyl protons (~3.3 ppm), a singlet for the acetyl methyl protons (~2.2 ppm), and two doublets in the aromatic region corresponding to the protons on the nitrophenyl ring (~7.5 ppm and ~8.3 ppm).

  • ¹³C NMR (CDCl₃): Expect signals for the two methyl carbons, the amide carbonyl carbon, and the four distinct carbons of the aromatic ring.

  • FT-IR (KBr): Key stretches to observe include a strong carbonyl (C=O) absorption for the amide (~1660-1680 cm⁻¹), and strong symmetric and asymmetric stretches for the nitro group (NO₂) around 1345 cm⁻¹ and 1520 cm⁻¹, respectively.

References

  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53.

  • Kansal, R., et al. (2012). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E, 68(Pt 10), o2885.

  • Google Patents. (2012). CN101580473B - Method for preparing N-methyl paranitroaniline.

  • The Royal Society of Chemistry. (2016). Supporting Information: Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source.

  • PubChem. N-Methyl-4-nitroaniline. National Center for Biotechnology Information.

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Dimethyl Sulfate.

  • Chemistry LibreTexts. Acid Anhydrides React with Amines to Form Amides.

  • Study.com. Acylation Overview, Mechanism & Agents.

  • ACS Omega. (2020). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base.

  • New Jersey Department of Health. (2007). Hazardous Substance Fact Sheet: Acetic Anhydride.

  • INEOS Group. (2021). Safety data sheet - acetic anhydride.

  • International Labour Organization. ICSC 0148 - DIMETHYL SULFATE.

  • Fisher Scientific. (2010). SAFETY DATA SHEET - Dimethyl sulfate.

  • Paul, R. C., et al. (1979). Reactions of dimethyl sulphate with amines-Structural elucidation and thermochemical studies. Indian Journal of Chemistry, 18A, 463-465.

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Application Notes and Protocols for the Characterization of N-Methyl-N-(4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-Methyl-N-(4-nitrophenyl)acetamide is a notable organic compound often encountered as an intermediate in various chemical syntheses and as a potential impurity in pharmaceutical manufacturing, for instance, in the production of the kinase inhibitor nilotinib.[1] Its presence, even in trace amounts, necessitates the development of robust and reliable analytical methods for its detection, quantification, and structural confirmation to ensure the quality, safety, and efficacy of final drug products. This comprehensive guide provides a suite of detailed application notes and validated protocols for the multifaceted characterization of N-Methyl-N-(4-nitrophenyl)acetamide, tailored for researchers, scientists, and professionals in the field of drug development and quality control. The methodologies delineated herein are grounded in fundamental analytical principles and are designed to be self-validating systems, ensuring scientific integrity and trustworthiness of the generated data.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-Methyl-N-(4-nitrophenyl)acetamide is fundamental to the development of appropriate analytical methodologies. Key properties are summarized in the table below.

PropertyValueSource
Chemical Name N-Methyl-N-(4-nitrophenyl)acetamideN/A
CAS Number 121-95-9[2]
Molecular Formula C₉H₁₀N₂O₃[2]
Molecular Weight 194.19 g/mol [2]
Melting Point 153-154 °C[2]
Appearance White to light yellow solid[2]
Solubility Soluble in ethanol, partially soluble in water and chloroform.[3][3]

High-Performance Liquid Chromatography (HPLC) for Quantification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the quantitative analysis and purity assessment of non-volatile and thermally labile compounds like N-Methyl-N-(4-nitrophenyl)acetamide. A well-developed reversed-phase HPLC method can effectively separate the target analyte from its impurities and starting materials.

Causality Behind Experimental Choices

The selection of a C18 stationary phase is predicated on its hydrophobic nature, which provides excellent retention for moderately polar compounds like N-Methyl-N-(4-nitrophenyl)acetamide through hydrophobic interactions. The mobile phase, a gradient mixture of acetonitrile and water, allows for the elution of a range of compounds with varying polarities. The inclusion of a small percentage of formic or phosphoric acid in the aqueous phase is crucial for protonating any residual silanols on the silica-based stationary phase, thereby minimizing peak tailing and improving chromatographic peak shape.[4][5] A gradient elution is chosen to ensure the efficient elution of both early and late-eluting impurities, providing a comprehensive impurity profile in a single analytical run.

Experimental Protocol: HPLC Analysis

1. Instrumentation and Chromatographic Conditions:

ParameterCondition
HPLC System A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A Water with 0.1% Formic Acid.
Mobile Phase B Acetonitrile with 0.1% Formic Acid.
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min.[6]
Column Temperature 30 °C.[6]
Detection Wavelength 270 nm.[6]
Injection Volume 10 µL.[6]

2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of N-Methyl-N-(4-nitrophenyl)acetamide reference standard and dissolve it in a 25 mL volumetric flask with the initial mobile phase composition (90:10 Mobile Phase A:B).[6]

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations covering the desired linear range (e.g., 1-100 µg/mL).

  • Sample Preparation: For drug substance analysis, accurately weigh and dissolve the sample in the mobile phase to a final concentration within the calibration range.[6] For more complex matrices, a validated extraction method such as solid-phase extraction (SPE) may be required.

3. System Suitability:

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the standard solution (e.g., 20 µg/mL) five times and evaluate the following parameters:

  • Tailing Factor: Should be ≤ 2.0.

  • Theoretical Plates: Should be ≥ 2000.

  • Relative Standard Deviation (RSD) of Peak Area and Retention Time: Should be ≤ 2.0%.

4. Data Analysis:

Quantify the amount of N-Methyl-N-(4-nitrophenyl)acetamide in the sample by comparing the peak area with the calibration curve generated from the standard solutions. Assess the purity by calculating the area percentage of the main peak relative to the total peak area.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solutions system_suitability System Suitability Testing prep_std->system_suitability prep_sample Prepare Sample Solutions injection Inject Samples & Standards prep_sample->injection system_suitability->injection chromatogram Acquire Chromatograms injection->chromatogram quantification Quantification chromatogram->quantification purity Purity Assessment chromatogram->purity

HPLC Analysis Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For N-Methyl-N-(4-nitrophenyl)acetamide, GC-MS can be employed for the detection of volatile impurities and for confirmatory identification based on its mass spectrum.

Causality Behind Experimental Choices

A non-polar or mid-polar capillary column, such as a DB-5ms or equivalent, is selected to separate compounds based on their boiling points and, to a lesser extent, their polarity. The temperature program is designed to start at a relatively low temperature to trap volatile components at the head of the column, followed by a gradual ramp to higher temperatures to elute the target analyte and any less volatile impurities. Electron ionization (EI) at 70 eV is a standard and robust ionization technique that produces reproducible fragmentation patterns, which can be compared against spectral libraries for compound identification.

Experimental Protocol: GC-MS Analysis

1. Instrumentation and Chromatographic Conditions:

ParameterCondition
GC-MS System A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, fused-silica capillary column coated with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).
Carrier Gas Helium at a constant flow of 1.0 mL/min.
Injector Temperature 250 °C
Injection Mode Splitless (1 µL injection volume).
Oven Temperature Program Initial temperature of 100 °C, hold for 2 min, then ramp at 10 °C/min to 280 °C, and hold for 5 min.
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV.
Mass Range m/z 40-400.

2. Sample Preparation:

  • Solvent Selection: Dissolve the sample in a volatile organic solvent compatible with GC analysis, such as dichloromethane or ethyl acetate, to a concentration of approximately 10-100 µg/mL.[7]

  • Derivatization (if necessary): For compounds with poor volatility or thermal stability, derivatization may be required. However, for N-Methyl-N-(4-nitrophenyl)acetamide, direct analysis is typically feasible.

3. Data Analysis:

Identify N-Methyl-N-(4-nitrophenyl)acetamide by comparing its retention time and mass spectrum with that of a reference standard. The mass spectrum should exhibit a molecular ion peak (M+) at m/z 194 and characteristic fragment ions.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis dissolution Dissolve Sample in Volatile Solvent injection Inject into GC-MS dissolution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection identification Compound Identification (Retention Time & Mass Spectrum) detection->identification

GC-MS Analysis Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the complete assignment of the molecular structure.

Causality Behind Experimental Choices

Deuterated chloroform (CDCl₃) is a common and effective solvent for many organic compounds, providing a clear spectral window for both ¹H and ¹³C NMR. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0 ppm). A 400 MHz or higher field NMR spectrometer is recommended to achieve good spectral dispersion and resolution, which is particularly important for resolving the aromatic proton signals.

Experimental Protocol: NMR Analysis

1. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[8]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.

  • For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum and enhance sensitivity.

3. Spectral Data and Interpretation:

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for N-Methyl-N-(4-nitrophenyl)acetamide in CDCl₃.[3]

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR 8.29d2H, Aromatic protons ortho to the nitro group
7.40d2H, Aromatic protons meta to the nitro group
3.33s3H, N-Methyl protons
2.01s3H, Acetyl methyl protons
¹³C NMR 169.9sCarbonyl carbon
149.9sAromatic carbon attached to the nitro group
137.6sAromatic carbon attached to the nitrogen
129.4dAromatic CH carbons ortho to the nitro group
125.0dAromatic CH carbons meta to the nitro group
37.3qN-Methyl carbon
22.6qAcetyl methyl carbon

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Causality Behind Experimental Choices

The KBr pellet method is a traditional and effective technique for analyzing solid samples. KBr is transparent to infrared radiation over a wide spectral range and provides a solid matrix for the sample. This method minimizes scattering effects and produces high-quality spectra.

Experimental Protocol: FTIR Analysis

1. Sample Preparation (KBr Pellet Method):

  • Grind 1-2 mg of the N-Methyl-N-(4-nitrophenyl)acetamide sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[9]

  • Transfer the mixture to a pellet die and press it under high pressure to form a transparent or translucent pellet.

2. FTIR Data Acquisition:

  • Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹ using an FTIR spectrometer.

  • Collect a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

3. Spectral Data and Interpretation:

The FTIR spectrum of N-Methyl-N-(4-nitrophenyl)acetamide will exhibit characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)VibrationFunctional Group
~1665C=O stretchAmide
~1520 and ~1345Asymmetric and symmetric NO₂ stretchNitro group
~3100-3000C-H stretchAromatic
~2950-2850C-H stretchAliphatic (methyl)
~1600, ~1475C=C stretchAromatic ring

UV-Visible Spectrophotometry for Quantitative Analysis

UV-Visible spectrophotometry is a simple and rapid technique for the quantitative analysis of compounds that absorb ultraviolet or visible light.

Causality Behind Experimental Choices

Ethanol is a suitable solvent for N-Methyl-N-(4-nitrophenyl)acetamide and is transparent in the UV region of interest. The wavelength of maximum absorbance (λmax) is chosen for quantification to ensure the highest sensitivity and to minimize deviations from the Beer-Lambert law.

Experimental Protocol: UV-Vis Analysis

1. Instrumentation:

  • A double-beam UV-Visible spectrophotometer.

  • Matched quartz cuvettes (1 cm path length).

2. Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of N-Methyl-N-(4-nitrophenyl)acetamide and dissolve it in a 100 mL volumetric flask with ethanol.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with ethanol to concentrations ranging from, for example, 2 to 20 µg/mL.

3. Data Acquisition:

  • Scan the UV spectrum of a standard solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). For the related compound N-(4-nitrophenyl)acetamide, λmax values are observed at approximately 316 nm, 223 nm, and 201 nm.[3]

  • Measure the absorbance of the blank (ethanol), standard solutions, and the sample solution at the determined λmax.

4. Data Analysis:

Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations. Determine the concentration of N-Methyl-N-(4-nitrophenyl)acetamide in the sample solution from the calibration curve.

Method Validation

All analytical methods intended for use in a regulated environment must be validated to ensure they are suitable for their intended purpose.[6] The validation process should follow the guidelines established by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[10][11] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The analytical methods detailed in this guide provide a comprehensive framework for the characterization of N-Methyl-N-(4-nitrophenyl)acetamide. The integration of chromatographic and spectroscopic techniques ensures a holistic approach, enabling not only the quantification and purity assessment but also the unambiguous structural confirmation of this important compound. The adherence to established scientific principles and the emphasis on method validation will ensure the generation of reliable and defensible analytical data, which is paramount in the fields of pharmaceutical development and quality assurance.

References

  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53.
  • Wanhe Chemical. (n.d.). N-methyl-N-(4-nitrophenyl)acetamide CAS 121-95-9. Available at: [Link]

  • The Royal Society of Chemistry. (2017). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Available at: [Link]

  • NIST. (n.d.). Acetamide, N-(4-nitrophenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis, molecular structure and spectroscopic characterization of N -(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA): with experimental (X-ray, FT-IR, 1 H and 13 C NMR and UV-Vis) techniques and theoretical calculations. Available at: [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. Available at: [Link]

  • ResearchGate. (2016). How to prepare sample to submit NMR structure elucidation?. Available at: [Link]

  • SIELC. (n.d.). Separation of Acetamide, N-(4-nitrophenyl)- on Newcrom R1 HPLC column. Available at: [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Available at: [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Google Patents. (n.d.). CN101580473B - Method for preparing N-methyl paranitroaniline.
  • Shimadzu. (n.d.). Powder Samples. Available at: [Link]

  • Purdue University. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Available at: [Link]

  • Agilent. (2020). Gradient Design and Development. Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • SynThink Research Chemicals. (n.d.). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. Available at: [Link]

  • PubMed Central. (2021). A framework for automated structure elucidation from routine NMR spectra. Available at: [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Available at: [Link]

  • PubMed. (2022). Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product. Available at: [Link]

  • Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Available at: [Link]

  • GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Available at: [Link]

  • Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide. Available at: [Link]

  • Pharmaguideline. (n.d.). SOP for Analysis on UV- Visible Spectrophotometer. Available at: [Link]

  • Agilent. (2022). Intelligent Agilent GC/MS/MS Conquering Analytical Challenges. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of N-(4 nitrophenyl) acetamide. Available at: [Link]

  • ResearchGate. (n.d.). a: Mass spectrum N-(4-nitrophenyl) acetamide. Available at: [Link]

  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Available at: [Link]

  • PubMed. (2004). A multiresidue method for the analysis of phenols and nitrophenols in the atmosphere. Available at: [Link]

  • AMSBIO. (2025). Impurity profiling and HPLC methods for drug quality compliance. Available at: [Link]

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Application Notes and Protocols: The Strategic Role of N-Methyl-N-(4-nitrophenyl)acetamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Intermediate

In the landscape of drug discovery and development, the utility of a chemical compound is often defined by its versatility as a synthetic building block. N-Methyl-N-(4-nitrophenyl)acetamide, a substituted nitroaromatic compound, stands as a prime example of such a crucial intermediate. While not typically an active pharmaceutical ingredient (API) in itself, its strategic placement of reactive functional groups—a nitro moiety susceptible to reduction and an N-methyl acetamide group—renders it an invaluable precursor for the synthesis of a diverse array of complex, biologically active molecules.[1][2] This guide provides an in-depth exploration of the applications of N-Methyl-N-(4-nitrophenyl)acetamide in medicinal chemistry, complete with detailed protocols to empower researchers in their synthetic endeavors. Its significance is underscored by its role as a key intermediate in the synthesis of established pharmaceuticals, making it a compound of considerable interest to the drug development community.[3][4][5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-Methyl-N-(4-nitrophenyl)acetamide is fundamental to its effective application in synthesis.

PropertyValueReference
CAS Number 121-95-9[6]
Molecular Formula C₉H₁₀N₂O₃[6]
Molecular Weight 194.19 g/mol [6]
Appearance White to light yellow solid[6]
Melting Point 153-154 °C[6]
Storage 2-8°C, in a dry, cool, and well-ventilated place[3][6]

Core Application: A Gateway to Phenylenediamine Scaffolds

The primary strategic value of N-Methyl-N-(4-nitrophenyl)acetamide in medicinal chemistry lies in its efficient conversion to N-acetyl-N-methyl-p-phenylenediamine. The nitro group, being an excellent electron-withdrawing group, can be readily reduced to a primary amine. This transformation unlocks a critical diamine scaffold that serves as a cornerstone for the construction of numerous pharmacologically active molecules. The resulting amino group can be further functionalized, opening a gateway to a vast chemical space for the exploration of structure-activity relationships (SAR).[2]

Workflow for the Reduction of N-Methyl-N-(4-nitrophenyl)acetamide

The following diagram illustrates the pivotal reduction step that transforms the nitro compound into a versatile phenylenediamine intermediate.

reduction_workflow start N-Methyl-N-(4-nitrophenyl)acetamide process Reduction (e.g., SnCl2, HCl or H2, Pd/C) start->process product N'-Acetyl-N'-methylbenzene-1,4-diamine process->product application Further Functionalization (e.g., Amide coupling, Alkylation) product->application

Caption: Reduction of N-Methyl-N-(4-nitrophenyl)acetamide to its corresponding amine.

Protocol 1: Synthesis of N'-Acetyl-N'-methylbenzene-1,4-diamine

This protocol details the reduction of N-Methyl-N-(4-nitrophenyl)acetamide to N'-Acetyl-N'-methylbenzene-1,4-diamine, a key step in leveraging its synthetic potential. The use of stannous chloride (tin(II) chloride) in concentrated hydrochloric acid is a classic and effective method for this transformation.[7]

Materials and Reagents:
  • N-Methyl-N-(4-nitrophenyl)acetamide

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • 50% Sodium hydroxide (NaOH) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid. For every 1 gram of N-Methyl-N-(4-nitrophenyl)acetamide, use approximately 4.5 grams of SnCl₂·2H₂O dissolved in 9 mL of concentrated HCl.

  • Addition of Starting Material: While stirring, add N-Methyl-N-(4-nitrophenyl)acetamide to the stannous chloride solution in small portions. The reaction is exothermic; maintain the temperature by cooling the flask in an ice bath as needed.

  • Reaction Completion: After the addition is complete, attach a reflux condenser and heat the mixture to reflux for 1-2 hours to ensure the reduction is complete.

  • Work-up and Neutralization: Cool the reaction mixture in an ice bath. A precipitate of the tin salt of the product may form. Carefully neutralize the acidic solution by slowly adding a 50% NaOH solution while keeping the mixture cold with ice. The goal is to reach a basic pH to liberate the free amine.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer multiple times with a suitable organic solvent like diethyl ether or ethyl acetate.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the crude N'-Acetyl-N'-methylbenzene-1,4-diamine.

  • Purification (Optional): The crude product can be further purified by column chromatography or recrystallization if necessary.

Application in the Synthesis of Nintedanib: A Case Study

A prominent application of N-Methyl-N-(4-nitrophenyl)acetamide is its use as a precursor in the synthesis of Nintedanib, a multi-target tyrosine kinase inhibitor.[4][5] This underscores the industrial and pharmaceutical relevance of this intermediate. The synthesis involves the chloroacetylation of N-Methyl-N-(4-nitrophenyl)acetamide, followed by substitution with N-methylpiperazine, and subsequent reduction of the nitro group to pave the way for the final coupling steps.

Synthetic Pathway to a Key Nintedanib Intermediate

The following diagram outlines the synthetic route from N-Methyl-N-(4-nitrophenyl)acetamide to a key intermediate used in the synthesis of Nintedanib.

nintedanib_intermediate_synthesis cluster_0 Step 1: Chloroacetylation cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Nitro Group Reduction A N-Methyl-N-(4-nitrophenyl)acetamide B 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide A->B Chloroacetyl chloride, Base C N-Methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide B->C N-methylpiperazine, K2CO3, Acetone D N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide (Key Nintedanib Intermediate) C->D Reduction (e.g., H2, Pd/C)

Caption: Synthetic route to a key Nintedanib intermediate.

Protocol 2: Synthesis of N-Methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide

This protocol details a crucial step in the synthesis of a Nintedanib precursor, starting from 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, which is derived from N-Methyl-N-(4-nitrophenyl)acetamide.[8]

Materials and Reagents:
  • 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide

  • 1-Methylpiperazine

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

  • Rotary evaporator

Procedure:
  • Reaction Setup: In a round-bottom flask, dissolve 1-methylpiperazine (1.3 equivalents) and potassium carbonate (2 equivalents) in acetone.

  • Addition of Starting Material: To the stirred suspension, slowly add 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide (1 equivalent).

  • Reaction: Stir the reaction mixture at room temperature for approximately 12 hours.

  • Work-up: After the reaction is complete, remove the solid precipitate (potassium carbonate and potassium chloride) by filtration.

  • Solvent Removal: Concentrate the filtrate by removing the acetone using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and wash it with water to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the target compound, N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide.[8]

Broader Applications and Future Perspectives

The utility of N-Methyl-N-(4-nitrophenyl)acetamide and its derivatives extends beyond the synthesis of Nintedanib. The core phenylenediamine scaffold is a privileged structure in medicinal chemistry, found in a wide range of therapeutic agents. Derivatives of similar nitroaromatic compounds have been investigated for various biological activities, including:

  • Antitumor Agents: The phenylenediamine core can be elaborated to create compounds that interact with various cancer targets.[2]

  • Antiviral and Antibacterial Agents: The versatile nature of the amino group allows for the introduction of pharmacophores known to exhibit antimicrobial properties.[2][9]

  • Dye Synthesis: Aromatic nitro compounds and their amine derivatives are foundational in the synthesis of azo dyes, some of which have shown pharmacological activities.[10][11][12]

The continued exploration of derivatives originating from N-Methyl-N-(4-nitrophenyl)acetamide holds promise for the discovery of novel therapeutic agents. Its straightforward and efficient conversion to a highly functionalizable intermediate ensures its enduring relevance in the field of medicinal chemistry.

Safety and Handling

As with all nitroaromatic compounds, appropriate safety precautions must be observed when handling N-Methyl-N-(4-nitrophenyl)acetamide and its derivatives. It is classified as an irritant and may be harmful if swallowed, in contact with skin, or if inhaled.[13][14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.[13][15]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[3][13][15]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

N-Methyl-N-(4-nitrophenyl)acetamide is a testament to the principle that the value of a chemical compound in medicinal chemistry is not solely determined by its intrinsic biological activity but also by its synthetic utility. Its role as a key intermediate, particularly in the synthesis of complex pharmaceutical agents like Nintedanib, highlights its strategic importance. The protocols and insights provided in this guide are intended to facilitate the work of researchers and scientists, enabling them to harness the full potential of this versatile building block in the ongoing quest for new and improved therapeutics.

References

  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. [Link]

  • ResearchGate. (n.d.). Synthesis of N-(4 nitrophenyl) acetamide. [Link]

  • Wanhe Chemical. (n.d.). N-methyl-N-(4-nitrophenyl)acetamide CAS 121-95-9. [Link]

  • Zhang, S. S., et al. (2006). 2-Chloro-N-(4-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4226-o4227. [Link]

  • The Royal Society of Chemistry. (n.d.). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. [Link]

  • Hines, J. E., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(3), x220202. [Link]

  • Google Patents. (n.d.). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
  • Apicule. (n.d.). 2-Chloro-N-methyl-N-(4-nitro-phenyl)-acetamide (CAS No: 2653-16-9). [Link]

  • Vivekanandan, P., et al. (2025). Synthesis of N-((2-hydroxynaphthalen-1-yl) (4-nitrophenyl) methyl)-N-methyl acetamide under solvent free condition, its characterization, antibacterial, antioxidant, computational and docking studies with HIV-1 protein. South Eastern European Journal of Public Health (SEEJPH). [Link]

  • PrepChem.com. (n.d.). Preparation of N,N-dimethyl-p-phenylenediamine. [Link]

  • Hines, J. E., et al. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData. [Link]

  • Google Patents. (n.d.). EP0617004A1 - Preparation of N-substituted-N'-phenyl-P-phenylenediamines.
  • Google Patents. (n.d.).
  • Al-Ayed, A. S. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. Molecules, 27(18), 5993. [Link]

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  • ResearchGate. (n.d.). N-{[(4-Nitrophenyl)amino]methyl}benzamide. [Link]

  • PrepChem.com. (n.d.). Synthesis of N-methyl-o-phenylenediamine. [Link]

  • MDPI. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). [Link]

  • ResearchGate. (n.d.). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. [Link]

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Application Notes and Protocols for the Experimental Use of N-Methyl-N-(4-nitrophenyl)acetamide in Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Exploring the Potential of N-Methyl-N-(4-nitrophenyl)acetamide as a Co-former in Crystal Engineering

N-Methyl-N-(4-nitrophenyl)acetamide is a nitro-aromatic compound with potential applications in the field of crystallography, particularly as a co-former in the development of co-crystals.[1][2] Co-crystals are multi-component crystalline solids where different molecular species interact through non-covalent bonds, such as hydrogen bonding.[3][4] The formation of co-crystals can significantly alter the physicochemical properties of an active pharmaceutical ingredient (API), including its solubility, dissolution rate, and stability, without modifying its intrinsic pharmacological activity.[3][4]

The molecular structure of N-Methyl-N-(4-nitrophenyl)acetamide, featuring a nitro group and an acetamide moiety, presents opportunities for forming robust supramolecular synthons, which are key to designing and obtaining co-crystals.[3][4][5] The nitro group can act as a hydrogen bond acceptor, while the amide group contains both a hydrogen bond donor (N-H) and acceptor (C=O), making it a versatile component for crystal engineering.[6] This guide provides detailed protocols for the experimental use of N-Methyl-N-(4-nitrophenyl)acetamide in co-crystallization studies, aimed at researchers in crystallography, materials science, and drug development.

Physicochemical Properties of N-Methyl-N-(4-nitrophenyl)acetamide

A thorough understanding of the physicochemical properties of N-Methyl-N-(4-nitrophenyl)acetamide is crucial for designing co-crystallization experiments.

PropertyValueReference
CAS Number 121-95-9[7][8]
Molecular Formula C9H10N2O3[7]
Molecular Weight 194.19 g/mol [2][7]
Melting Point 153-154 °C[2][8]
Appearance White to light yellow solid[8]

Synthesis and Purification of N-Methyl-N-(4-nitrophenyl)acetamide

While N-Methyl-N-(4-nitrophenyl)acetamide can be commercially sourced, understanding its synthesis provides insights into potential impurities. A common synthetic route involves the methylation of N-(4-nitrophenyl)acetamide.[9] Purification is critical for obtaining high-quality crystals. Recrystallization from a suitable solvent system, such as an ethanol-water mixture, is a standard procedure to enhance the purity of the synthesized product.[1]

Co-crystallization Strategies with N-Methyl-N-(4-nitrophenyl)acetamide

The selection of a suitable co-crystallization method is critical and often depends on the properties of the API and the co-former. Several techniques can be explored for forming co-crystals with N-Methyl-N-(4-nitrophenyl)acetamide.

Logical Workflow for Co-crystal Screening

CoCrystal_Screening_Workflow cluster_preparation Preparation cluster_screening Screening Methods cluster_analysis Analysis A Select API and N-Methyl-N-(4-nitrophenyl)acetamide (Co-former) B Determine Stoichiometric Ratios (e.g., 1:1, 1:2, 2:1) A->B C Solvent Evaporation B->C D Slurry Conversion B->D E Grinding (Neat or Liquid-Assisted) B->E F Powder X-ray Diffraction (PXRD) C->F Characterize Solids D->F Characterize Solids E->F Characterize Solids G Differential Scanning Calorimetry (DSC) F->G Thermal Analysis H Single-Crystal X-ray Diffraction (SCXRD) G->H Structure Determination I Identify New Crystalline Phases H->I

Caption: A generalized workflow for co-crystal screening using N-Methyl-N-(4-nitrophenyl)acetamide as a co-former.

Experimental Protocols

The following are detailed protocols for various co-crystallization techniques. These should be adapted based on the specific properties of the API being investigated.

Protocol 1: Co-crystallization by Solvent Evaporation

This is a widely used and effective method for screening and growing single crystals of co-crystals.[10]

Materials:

  • Active Pharmaceutical Ingredient (API)

  • N-Methyl-N-(4-nitrophenyl)acetamide

  • A suitable solvent or solvent system (e.g., ethanol, methanol, acetone, ethyl acetate)

  • Small vials or a multi-well crystallization plate

  • Vortex mixer

  • Heating plate (optional)

Procedure:

  • Solubility Assessment: Determine the solubility of both the API and N-Methyl-N-(4-nitrophenyl)acetamide in a range of solvents to identify a common solvent or a solvent system where both have comparable, moderate solubility.

  • Stoichiometric Preparation: Accurately weigh the API and N-Methyl-N-(4-nitrophenyl)acetamide in desired stoichiometric ratios (e.g., 1:1, 1:2, 2:1) into separate vials.

  • Dissolution: Add the chosen solvent to each vial in small increments while vortexing until both components are fully dissolved. Gentle heating may be applied if necessary to achieve complete dissolution.

  • Mixing: Combine the solutions of the API and the co-former.

  • Evaporation: Loosely cap the vial or leave it open in a controlled environment (e.g., fume hood, desiccator) to allow for slow solvent evaporation. The rate of evaporation can influence crystal quality.[10]

  • Observation and Isolation: Monitor the vials for crystal formation. Once crystals appear, they can be isolated by decanting the mother liquor and gently washing with a small amount of cold solvent.

  • Characterization: Analyze the resulting solids using techniques such as Powder X-ray Diffraction (PXRD) to identify new crystalline phases and single-crystal X-ray diffraction (SCXRD) for structure determination.[11]

Protocol 2: Co-crystallization by Slurry Conversion

This method is particularly useful when the desired co-crystal is more stable than the individual components in the chosen solvent.[12]

Materials:

  • API

  • N-Methyl-N-(4-nitrophenyl)acetamide

  • A solvent in which at least one component has low solubility

  • Magnetic stirrer and stir bar

  • Vials

Procedure:

  • Preparation: Add stoichiometric amounts of the API and N-Methyl-N-(4-nitrophenyl)acetamide to a vial.

  • Solvent Addition: Add a small amount of the selected solvent to create a slurry. The solid phase should remain in excess.[12]

  • Stirring: Stir the slurry at a constant temperature (e.g., room temperature) for an extended period (24-72 hours).

  • Sampling and Analysis: Periodically take small samples of the solid, dry them, and analyze by PXRD to monitor the conversion to the co-crystal phase.

  • Isolation: Once the conversion is complete, filter the solid, wash with a small amount of the solvent, and dry under vacuum.

Protocol 3: Co-crystallization by Grinding

Grinding methods, both neat (dry) and liquid-assisted, are solvent-free or use minimal solvent and can sometimes produce co-crystal phases that are not accessible from solution.[3][12]

Materials:

  • API

  • N-Methyl-N-(4-nitrophenyl)acetamide

  • Mortar and pestle or a ball mill

  • A small amount of a suitable liquid for liquid-assisted grinding (e.g., ethanol, nitromethane)

Procedure:

  • Neat Grinding:

    • Place stoichiometric amounts of the API and N-Methyl-N-(4-nitrophenyl)acetamide in a mortar or ball mill.

    • Grind the mixture for a set period (e.g., 30-60 minutes).

  • Liquid-Assisted Grinding (LAG):

    • Place the stoichiometric mixture in the grinding vessel.

    • Add a very small amount (a few microliters) of a liquid.

    • Grind the mixture as described for neat grinding. The presence of a small amount of liquid can catalyze the co-crystal formation.[12]

  • Analysis: Characterize the resulting powder by PXRD and DSC to determine if co-crystal formation has occurred.

Single-Crystal X-ray Diffraction Data Collection and Analysis

Once suitable single crystals are obtained, the next step is to determine their three-dimensional structure using single-crystal X-ray diffraction.[11][13]

Workflow for Single-Crystal X-ray Diffraction

SCXRD_Workflow A Mount a Suitable Single Crystal B Perform Preliminary Screening (Unit Cell and Crystal Quality) A->B C Develop Data Collection Strategy (e.g., Rotation Method) B->C D Collect Diffraction Data C->D E Process Data (Integration, Scaling, and Merging) D->E F Solve the Crystal Structure E->F G Refine the Structural Model F->G H Validate and Analyze the Structure G->H

Caption: A typical workflow for single-crystal X-ray diffraction analysis.

Key Considerations for Data Collection:
  • Crystal Selection: Choose a crystal with well-defined faces and no visible defects.

  • Data Collection Strategy: The rotation method is commonly used for small molecule crystallography.[14][15] The strategy should aim for high completeness and redundancy of the data.[16]

  • Cryo-protection: For data collection at low temperatures (e.g., 100 K), which is standard practice to minimize radiation damage, the crystal may need to be cryo-protected.[15]

Conclusion and Future Outlook

N-Methyl-N-(4-nitrophenyl)acetamide presents itself as a promising candidate for use as a co-former in crystal engineering. Its chemical functionalities provide the necessary tools for forming robust intermolecular interactions, which are the foundation of co-crystal design. The protocols outlined in this guide offer a systematic approach to exploring its potential in forming novel co-crystals with active pharmaceutical ingredients and other valuable compounds. Further research into the co-crystallization of N-Methyl-N-(4-nitrophenyl)acetamide will contribute to the expanding library of co-formers and enhance our ability to rationally design crystalline materials with tailored properties.

References

  • Molecular structure of N-(4-nitrophenyl) acetamide Organic compound... - ResearchGate. Available at: [Link]

  • Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients - PubMed Central. Available at: [Link]

  • N-(4-Methoxy-2-nitrophenyl)acetamide - PMC - PubMed Central. Available at: [Link]

  • Synthesis and crystallization of N-(4-nitrophenyl) acetamides - JCBPS. Available at: [Link]

  • N-(4-Methoxy-3-nitrophenyl)acetamide - PMC - NIH. Available at: [Link]

  • N-methyl-N-(4-nitrophenyl)acetamide CAS 121-95-9 - Wanhe Chemical. Available at: [Link]

  • Acetamide, N-(4-nitrophenyl)- - the NIST WebBook. Available at: [Link]

  • Experimental cocrystal screening and solution based scale-up cocrystallization methods. Available at: [Link]

  • Process for the crystallization of nitro-aromatic compounds in nitric acid - Google Patents.
  • Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents.
  • N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide - PMC - NIH. Available at: [Link]

  • Co-Crystallization: A technique to develop a better pharmaceutical formulation. Available at: [Link]

  • Progress in Energy−Safety Balanced Cocrystallization of Four Commercially Attractive Nitramines | Crystal Growth & Design - ACS Publications. Available at: [Link]

  • Data Collection for Crystallographic Structure Determination - PMC - PubMed Central - NIH. Available at: [Link]

  • Creating Cocrystals: A Review of Pharmaceutical Cocrystal Preparation Routes and Applications | Crystal Growth & Design - ACS Publications. Available at: [Link]

  • Data-collection strategies - IUCr Journals - International Union of Crystallography. Available at: [Link]

  • How does the combination of the nitro group and fluorine atoms affect the (co)crystallization behaviour of arylenediamines? - CrystEngComm (RSC Publishing). Available at: [Link]

  • Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC - NIH. Available at: [Link]

  • A beginner's guide to X-ray data processing | The Biochemist - Portland Press. Available at: [Link]

  • Solution Cocrystallization: A Scalable Approach for Cocrystal Production - MDPI. Available at: [Link]

  • Data collection and reduction | Crystallography Class Notes - Fiveable. Available at: [Link]

Sources

Application Note: A Validated Protocol for the Regioselective Nitration of N-Methylacetanilide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-tested protocol for the electrophilic nitration of N-methylacetanilide. The procedure is designed for researchers in synthetic chemistry and drug development, emphasizing safety, mechanistic understanding, and robust validation of the final product. We detail a step-by-step methodology using a standard nitrating mixture of concentrated nitric and sulfuric acids to predominantly yield 4-nitro-N-methylacetanilide. The rationale behind critical process parameters, such as temperature control and reagent addition sequence, is thoroughly explained. This guide includes methods for product isolation, purification via recrystallization, and characterization by melting point determination, ensuring a self-validating workflow for achieving high-purity nitro-aromatic compounds.

Introduction: The Significance of Aromatic Nitration

The introduction of a nitro group (–NO₂) onto an aromatic ring is a cornerstone transformation in organic synthesis.[1] Nitroaromatic compounds are pivotal intermediates in the manufacturing of a vast array of commercially important materials, including pharmaceuticals, dyes, and explosives.[2] The nitro group is a versatile functional handle; its strong electron-withdrawing nature deactivates the ring toward further electrophilic substitution while enabling nucleophilic aromatic substitution.[1] Furthermore, it can be readily reduced to an amino group, providing a gateway to a diverse range of amine-based chemistries.[1]

This protocol focuses on the nitration of N-methylacetanilide. The N-methylacetamido group (–N(CH₃)COCH₃) is a moderately activating, ortho, para-directing substituent.[3] By carefully controlling reaction conditions, we can selectively synthesize the para-substituted isomer, 4-nitro-N-methylacetanilide, which is sterically favored over the ortho product. This reaction serves as an excellent model for demonstrating the principles of electrophilic aromatic substitution and the influence of directing groups on regioselectivity.[4]

Critical Safety Considerations: Handling Nitrating Agents

Nitration is an energetic process that demands strict adherence to safety protocols. The reagents involved are hazardous, and the reaction is highly exothermic.[5]

  • Corrosive & Oxidizing Acids: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are extremely corrosive and potent oxidizing agents.[6][7] They can cause severe chemical burns upon contact with skin and eyes and are destructive to mucous membranes if inhaled.[7][8] Nitric acid can also react violently with many organic compounds, metals, and reducing agents, posing fire and explosion hazards.[8][9]

  • Exothermic Reaction: The nitration of aromatic compounds is highly exothermic.[5] Failure to control the reaction temperature can lead to a thermal runaway, resulting in the formation of dangerous byproducts and a potential explosion.[1]

  • Toxic Fumes: The reaction can produce toxic nitrogen dioxide (NO₂) gas, which is harmful if inhaled.[9]

Mandatory Personal Protective Equipment (PPE): All operations must be conducted inside a certified chemical fume hood.[8][9] Personnel must wear:

  • Acid-resistant gloves (e.g., butyl rubber or Viton®).

  • Chemical safety goggles and a full-face shield.[7]

  • A chemical-resistant laboratory coat.[7]

  • An emergency eyewash and safety shower must be immediately accessible.[9]

Reaction Principles: Mechanism of Electrophilic Aromatic Substitution

The nitration of N-methylacetanilide proceeds via a classic electrophilic aromatic substitution (EAS) mechanism. The reaction can be dissected into three primary stages.[10]

  • Generation of the Electrophile: Sulfuric acid, the stronger acid, protonates nitric acid. This protonated intermediate then loses a molecule of water to form the highly reactive electrophile, the nitronium ion (NO₂⁺).[10][11]

  • Nucleophilic Attack: The π-electron system of the N-methylacetanilide ring acts as a nucleophile, attacking the electrophilic nitronium ion. This step forms a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.[3][10]

  • Re-aromatization: A weak base, such as the bisulfate ion (HSO₄⁻) or water, abstracts a proton from the carbon atom bonded to the nitro group. This restores the aromaticity of the ring, yielding the final product, 4-nitro-N-methylacetanilide.[3][11]

The N-methylacetamido group directs the incoming electrophile to the ortho and para positions due to resonance stabilization of the sigma complex. However, the para position is sterically less hindered, making 4-nitro-N-methylacetanilide the major product.[3]

EAS_Mechanism Figure 1: Mechanism of Nitration cluster_0 Stage 1: Nitronium Ion Formation cluster_1 Stage 2 & 3: Substitution H2SO4 H₂SO₄ H2ONO2+ H₂O⁺–NO₂ H2SO4->H2ONO2+ + HNO₃ HSO4- HSO₄⁻ H2SO4->HSO4- HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium Ion) H2ONO2+->NO2+ - H₂O H2O H₂O Start N-Methylacetanilide Sigma Sigma Complex (Resonance Stabilized) Start->Sigma + NO₂⁺ Product 4-Nitro-N-methylacetanilide Sigma->Product - H⁺ (via HSO₄⁻)

Figure 1: Mechanism of Nitration

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale synthesis. All glassware must be thoroughly dried before use.

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )QuantityNotes
N-Methylacetanilide149.192.0 gStarting material.
Glacial Acetic Acid60.054.0 mLSolvent.
Concentrated H₂SO₄ (~98%)98.084.0 mLCatalyst and dehydrating agent.
Concentrated HNO₃ (~70%)63.011.5 mLNitrating agent.
Crushed Ice18.02~100 gFor precipitation.
95% Ethanol46.07As neededRecrystallization solvent.
Deionized Water18.02As neededFor washing.

Equipment:

  • 100 mL Beaker or Erlenmeyer flask

  • 50 mL Beaker

  • Glass stirring rod

  • Pasteur pipettes

  • Ice bath

  • Magnetic stirrer and stir bar (optional)

  • Büchner funnel and filter flask

  • Filter paper

  • Melting point apparatus

Step-by-Step Procedure

Workflow Figure 2: Experimental Workflow A 1. Dissolve N-methylacetanilide in glacial acetic acid. B 2. Add conc. H₂SO₄. Cool solution to 0-5 °C. A->B D 4. Add Nitrating Mixture dropwise to substrate solution. Maintain Temp < 10 °C. B->D C 3. Prepare Nitrating Mixture (HNO₃ + H₂SO₄). Cool separately. C->D Add slowly E 5. Allow reaction to stand at room temperature (20-30 min). D->E F 6. Pour mixture onto crushed ice to precipitate crude product. E->F G 7. Isolate by Vacuum Filtration. Wash with cold water. F->G H 8. Recrystallize crude product from 95% ethanol. G->H I 9. Filter, dry, and weigh pure 4-nitro-N-methylacetanilide. H->I J 10. Characterize: Melting Point, Spectroscopy. I->J

Figure 2: Experimental Workflow

Part A: The Nitration Reaction

  • Substrate Preparation: In a 100 mL beaker, combine 2.0 g of N-methylacetanilide with 4.0 mL of glacial acetic acid. Stir with a glass rod until the solid is fully dissolved. Gentle warming may be applied if necessary, but the solution must be cooled back to room temperature before proceeding.[12]

  • Acidification and Cooling: Place the beaker in an ice-salt bath. Slowly and carefully add 4.0 mL of concentrated sulfuric acid to the solution with constant stirring.[13] This addition is exothermic; ensure the solution is thoroughly cooled to between 0-5 °C.

  • Nitrating Mixture Preparation: In a separate 50 mL beaker, carefully add 1.5 mL of concentrated nitric acid to 2.0 mL of concentrated sulfuric acid. Cool this mixture in the ice bath.

  • Reaction Execution: Using a Pasteur pipette, add the cold nitrating mixture dropwise to the stirred N-methylacetanilide solution over 10-15 minutes.[5] The causality here is critical: slow, dropwise addition to a well-stirred, cold solution prevents localized overheating and minimizes the formation of dinitrated byproducts.[5] The temperature of the reaction mixture must be rigorously maintained below 10 °C throughout the addition.[4]

  • Reaction Completion: Once the addition is complete, remove the beaker from the ice bath and let it stand at room temperature for 20-30 minutes to allow the reaction to proceed to completion.[13]

Part B: Product Isolation and Purification

  • Precipitation: Pour the reaction mixture slowly and with constant stirring into a larger beaker containing approximately 100 g of crushed ice.[12][13] The crude product, primarily 4-nitro-N-methylacetanilide, will precipitate as a pale yellow solid.

  • Isolation: Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product on the filter paper with several portions of cold deionized water.[13] This step is crucial to remove any residual acids, which could otherwise catalyze the hydrolysis of the amide during storage or subsequent steps. Continue washing until the filtrate is neutral to litmus paper.

  • Recrystallization: Transfer the crude solid to a clean beaker. Add the minimum amount of hot 95% ethanol required to dissolve the solid completely.[14] If the solution is colored, a small amount of activated charcoal can be added and the solution hot-filtered.

  • Crystallization: Allow the hot ethanolic solution to cool slowly to room temperature. The para-isomer is significantly less soluble in ethanol than the minor ortho-isomer, which will largely remain in the mother liquor.[12] Once at room temperature, place the beaker in an ice bath to maximize the crystallization of the pure product.[3]

  • Final Collection: Collect the purified, crystalline product by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air-dry completely on the filter paper or in a desiccator. Weigh the final product and calculate the percentage yield.

Product Characterization and Validation

A self-validating protocol requires robust confirmation of the product's identity and purity.

Melting Point Determination
  • Technique: Determine the melting point of the dried, recrystallized product using a calibrated melting point apparatus.

  • Expected Result: Pure 4-nitro-N-methylacetanilide has a reported melting point of 152-153 °C.[15]

  • Interpretation: A sharp melting point range (e.g., 1-2 °C) close to the literature value is a strong indicator of high purity. A broad or depressed melting point suggests the presence of impurities, such as the ortho-isomer or unreacted starting material.

Spectroscopic Analysis (Recommended)

For unambiguous structure confirmation, further analysis is recommended:

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the nitro group (strong asymmetric and symmetric stretches around 1520 cm⁻¹ and 1350 cm⁻¹), the amide carbonyl (C=O) stretch (~1670 cm⁻¹), and C-H bonds of the aromatic ring.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy will provide a definitive structural confirmation, showing distinct signals for the aromatic protons and the two methyl groups (N-methyl and acetyl). The splitting pattern of the aromatic protons will confirm the 1,4-disubstitution pattern.

References

  • BYJU'S. (2020, July 2). Preparation of p-Nitroacetanilide. [Link]

  • Vedantu. Preparation of p-Nitroacetanilide: Step-by-Step Guide. [Link]

  • eGyanKosh. EXPERIMENT 11 PREPARATION OF p-NITROACETANILIDE. [Link]

  • Magritek. Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]

  • Lu Le Laboratory. (2013, June 1). Synthesis of p-nitroacetanilide-Nitration. [Link]

  • Slideshare. Preparation of p-nitroacetanilide from Acetanilide. [Link]

  • AZoM. (2014, September 15). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]

  • ResearchGate. (PDF) Nitration of Acetanilide. [Link]

  • Canadian Science Publishing. Nitrations of acetanilides by reagents of N02X type1. Canadian Journal of Chemistry, 46, 1141 (1968). [Link]

  • University of Washington Environmental Health & Safety. NITRIC ACID SAFETY. [Link]

  • VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. [Link]

  • SIELC Technologies. (2018, May 16). 2-Nitro-4-methylacetanilide. [Link]

  • YouTube. (2020, October 19). Introduction to the Nitration of Acetanilide. [Link]

  • YouTube. (2024, June 6). Nitration reaction safety. [Link]

  • Vapourtec. Nitration Reactions | Continuous Flow Processing. [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • Quora. (2020, January 18). What is the nitration of acetanilide?. [Link]

  • YouTube. (2020, October 19). Nitration of Acetanilide: TLC Analysis. [Link]

  • University of Washington Environmental Health & Safety. (2024, June 24). Reduce your risk of a nitric acid incident. [Link]

  • ResearchGate. (PDF) Biological and Physical Sciences An International Peer Review E-3 Journal of Sciences. [Link]

  • ResearchGate. Nitration reactions of N-methylacetamide, N-phenylacetamide, and pyrrolidine using TFAA and LiNO3.... [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Methyl-N-(4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-Methyl-N-(4-nitrophenyl)acetamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic transformation. Here, we combine established chemical principles with practical, field-proven insights to help you achieve consistent, high-yield results.

Section 1: Understanding the Synthesis - Key Pathways

The synthesis of N-Methyl-N-(4-nitrophenyl)acetamide can be approached via two primary routes. The choice of pathway often depends on the availability of starting materials, safety considerations, and desired purity profile.

  • Route A: N-Acetylation of N-methyl-4-nitroaniline. This is a direct and often high-yielding approach where the secondary amine is acetylated. This method is generally straightforward if the starting amine is commercially available.[1]

  • Route B: N-Methylation of N-(4-nitrophenyl)acetamide. This pathway involves the methylation of a secondary amide. While feasible, it presents unique challenges, such as the potential for O-alkylation side products and the need for strong bases or specialized methylating agents.[2][3]

The diagram below illustrates these two synthetic strategies.

Caption: Primary synthetic routes to N-Methyl-N-(4-nitrophenyl)acetamide.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the synthesis, focusing on causality and providing actionable solutions.

Question: My yield is consistently low when following the N-methylation route (Route B). What are the most common causes?

Answer: Low yields in the N-methylation of N-(4-nitrophenyl)acetamide are a frequent challenge. The root causes can be broken down into three main areas:

  • Incomplete Deprotonation: The amide proton of N-(4-nitrophenyl)acetamide is only weakly acidic. Incomplete deprotonation by the base leads to unreacted starting material. Stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often required to generate the amide anion quantitatively.[4][5] The electron-withdrawing nitro group does increase the acidity compared to acetanilide, but often not enough for weaker bases like carbonates to be fully effective without assistance.

  • Competitive O-Alkylation: The amide anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. Reaction at the oxygen atom leads to the formation of an imidate ester, a common side product that consumes reagents and complicates purification. The N- vs. O-alkylation ratio is highly dependent on the reaction conditions.

    • Causality: Harder methylating agents (like dimethyl sulfate) tend to favor reaction at the harder oxygen atom, while softer agents (like methyl iodide) favor the softer nitrogen atom. The choice of counter-ion and solvent also plays a critical role.

  • Reaction Conditions:

    • Temperature: While heating can increase the reaction rate, it can also promote decomposition and side reactions. Many N-methylation protocols perform best at room temperature or slightly elevated temperatures (e.g., 60°C).[4]

    • Solvent: Polar aprotic solvents like DMF or THF are typically used to dissolve the amide salt and facilitate the SN2 reaction.[4][5] Using a non-polar solvent can drastically slow down or stall the reaction.

Question: I'm observing a significant, difficult-to-separate impurity in my final product. How can I identify and minimize it?

Answer: The most likely impurity, especially if you are using Route B, is the O-methylated imidate ester. If you are using Route A (acetylation), the primary impurity is likely unreacted N-methyl-4-nitroaniline.

Identification:

  • TLC: The O-methylated product will likely have a different Rf value than the desired N-methylated product.

  • NMR Spectroscopy: In the ¹H NMR spectrum, the O-methylated product will show a singlet for the O-CH₃ group, typically in the range of 3.5-4.0 ppm. The desired N-methyl product will have an N-CH₃ singlet, usually slightly upfield around 3.0-3.5 ppm. The absence of the N-H proton signal (which would be present in the starting material) is also indicative.

Minimization Strategies:

  • Employ Phase-Transfer Catalysis (PTC): PTC is an excellent technique for promoting N-alkylation over O-alkylation.[6][7][8] A quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) ferries the deprotonated amide from a solid or aqueous basic phase into the organic phase where the alkylating agent resides. This environment favors N-alkylation and allows the use of milder bases like NaOH or K₂CO₃.[8][9]

  • Optimize Reagent Choice:

    • Methylating Agent: Switch from dimethyl sulfate to methyl iodide. MeI is a softer electrophile and has a greater propensity for reacting with the softer nitrogen nucleophile.

    • Base/Solvent System: Using a strong base like NaH in a polar aprotic solvent like THF generally provides good selectivity for N-methylation.[5]

The following troubleshooting flowchart can help diagnose yield-related issues systematically.

Troubleshooting_Flowchart start Low Yield or Impurities Detected check_sm 1. Verify Starting Material Purity (TLC, NMR, mp) start->check_sm analyze_crude 2. Analyze Crude Reaction Mixture (TLC, ¹H NMR) check_sm->analyze_crude sm_present Incomplete Reaction: Significant Starting Material Remains analyze_crude->sm_present impurity_present Side Product Formation: Unknown Spots/Peaks Observed analyze_crude->impurity_present if reaction is complete sm_present->impurity_present No sol_base Action A: Increase Base Equivalents or Use Stronger Base (e.g., NaH) sm_present->sol_base Yes sol_ptc Action C: Implement Phase-Transfer Catalysis (e.g., TBAB) impurity_present->sol_ptc Yes sol_time_temp Action B: Increase Reaction Time or Moderately Increase Temperature sol_base->sol_time_temp sol_reagent Action D: Switch to Softer Methylating Agent (e.g., MeI from DMS) sol_ptc->sol_reagent

Caption: A decision tree for troubleshooting low-yield synthesis.

Section 3: Optimized Experimental Protocol (Route A)

The acetylation of N-methyl-4-nitroaniline (Route A) is often the more reliable and higher-yielding method. This protocol is designed for robustness and ease of purification.

Protocol: Acetylation of N-methyl-4-nitroaniline

Materials:

  • N-methyl-4-nitroaniline (1.0 equiv)

  • Acetic Anhydride (1.2 equiv)

  • Dichloromethane (DCM) or Ethyl Acetate (sufficient volume)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve N-methyl-4-nitroaniline (1.0 equiv) in dichloromethane.[10]

  • Reaction Initiation: Add acetic anhydride (1.2 equiv) to the solution dropwise at room temperature while stirring.[10] An exothermic reaction may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 1-3 hours.

  • Work-up:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Carefully wash the organic layer with saturated aqueous sodium bicarbonate to quench any unreacted acetic anhydride and neutralize the acetic acid byproduct.[10] Caution: CO₂ evolution will occur. Vent the funnel frequently.

    • Wash the organic layer with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[10]

  • Purification: The resulting crude solid is often of high purity. If necessary, recrystallization from an ethanol/water mixture can be performed to yield the pure N-Methyl-N-(4-nitrophenyl)acetamide as a crystalline solid.[11]

Causality Behind Choices:

  • Acetic Anhydride: It is a potent, readily available, and inexpensive acetylating agent. Using a slight excess ensures the reaction goes to completion.[10]

  • DCM as Solvent: It is a relatively inert solvent that dissolves the starting material well and is easily removed.[10]

  • NaHCO₃ Wash: This step is crucial for removing acidic impurities (acetic acid), which simplifies purification and prevents potential acid-catalyzed degradation during storage.[10]

Section 4: Frequently Asked Questions (FAQs)

Q1: Which methylating agent is best for Route B?

A1: The choice involves a trade-off between reactivity, safety, and selectivity.

ReagentProsConsRecommendation
Dimethyl Sulfate (DMS) Highly reactive, inexpensive.Highly toxic and carcinogenic[2], favors O-alkylation.Use with extreme caution in a well-ventilated fume hood. Less ideal for this specific substrate due to O-alkylation risk.
Methyl Iodide (MeI) Good reactivity, favors N-alkylation (softer electrophile).Volatile, toxic, more expensive than DMS.[2]A better choice for selectivity. Requires careful handling due to volatility.
Quaternary Ammonium Salts Safe, easy to handle, excellent monoselectivity.[2][12]May require specific conditions, can be more expensive.An excellent modern alternative for improving safety and selectivity.[2]

Q2: How critical is the exclusion of water from the N-methylation reaction (Route B)?

A2: It is highly critical, especially when using strong bases like NaH. Sodium hydride reacts violently with water to produce hydrogen gas, creating a significant fire hazard and consuming the base. Any moisture will quench the base, prevent the deprotonation of the amide, and halt the reaction. Always use anhydrous solvents and dry glassware.

Q3: Can I use a different nitrating agent for the synthesis of N-(4-nitrophenyl)acetamide?

A3: The standard nitrating mixture is a combination of concentrated nitric acid and sulfuric acid.[11][13] The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺). While other nitrating agents exist, this mixture is cost-effective and well-established for achieving high para-selectivity on activated rings like acetanilide.[13] The acetamido group is a strong ortho, para-director, and the para product is sterically favored.[13]

Q4: My final product has a low melting point and appears oily. What happened?

A4: This often indicates the presence of impurities. The ortho-isomer (N-Methyl-N-(2-nitrophenyl)acetamide), which can form during the nitration step, is often more soluble and has a lower melting point than the desired para-isomer.[11] Inadequate purification (recrystallization) can lead to a mixture of isomers, depressing the melting point. Ensure your recrystallization procedure is effective at isolating the less soluble para product. Using a binary solvent system like ethanol-water can significantly improve the efficiency of crystallization.[11]

Section 5: References

  • Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. [Link]

  • N-(4-Methoxy-2-nitrophenyl)acetamide. PubMed Central (PMC). [Link]

  • Synthesis of N-(4 nitrophenyl) acetamide. ResearchGate. [Link]

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. ACS Publications (Organic Letters). [Link]

  • Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. The Royal Society of Chemistry. [Link]

  • Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Taylor & Francis Online. [Link]

  • N-(4-Hydroxy-2-nitrophenyl)acetamide. ResearchGate. [Link]

  • N-Methy-4-Nitroaniline (MNA). ResearchGate. [Link]

  • Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. ResearchGate. [Link]

  • Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Universidade de Lisboa. [Link]

  • N‐methylation of secondary amides and imides. Reaction conditions. ResearchGate. [Link]

  • Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide. Google Patents.

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • Method for preparing N-methyl paranitroaniline. Google Patents.

  • N-(4-Methoxy-3-nitrophenyl)acetamide. PubMed Central (PMC). [Link]

  • Phase Transfer Catalysis. ACS Green Chemistry Institute. [Link]

  • Acetylation of Aniline (Experiment). Chemistry LibreTexts. [Link]

  • Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. The Royal Society of Chemistry. [Link]

  • Phase-Transfer Catalysis (PTC). Macmillan Group, Princeton University. [Link]

  • Convenient, Cost‐Effective, and Mild Method for the N‐Acetylation of Anilines and Secondary Amines. ResearchGate. [Link]

  • Substituted amide synthesis by amidation. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Synthesis of N-Methyl-N-(4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-Methyl-N-(4-nitrophenyl)acetamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and byproduct formations encountered during the synthesis of this important chemical intermediate. We will move beyond simple procedural outlines to explore the mechanistic underpinnings of common issues, providing you with the expert insights needed to troubleshoot and optimize your reactions effectively.

Section 1: Understanding the Synthetic Landscape

The synthesis of N-Methyl-N-(4-nitrophenyl)acetamide is typically approached via two primary routes. The choice of route often depends on the availability of starting materials and desired purity profile. Understanding both pathways is critical as the byproduct profile is intrinsically linked to the chosen synthetic strategy.

  • Route A: N-Methylation. This route involves the N-methylation of the secondary amide, N-(4-nitrophenyl)acetamide (also known as p-nitroacetanilide). This is a common and direct approach.

  • Route B: N-Acetylation. This alternative route starts with N-methyl-4-nitroaniline, which is then acetylated to yield the final product.[1][2]

Synthesis_Routes cluster_route_a Route A: N-Methylation cluster_route_b Route B: N-Acetylation Acetanilide Acetanilide p_Nitroacetanilide p_Nitroacetanilide Acetanilide->p_Nitroacetanilide Nitration Target N-Methyl-N-(4-nitrophenyl)acetamide p_Nitroacetanilide->Target N-Methylation N_Methyl_4_nitroaniline N-Methyl-4-nitroaniline N_Methyl_4_nitroaniline->Target N-Acetylation

Caption: Primary synthetic pathways to N-Methyl-N-(4-nitrophenyl)acetamide.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during synthesis in a practical question-and-answer format.

Q1: My TLC/LC analysis shows a persistent impurity with a very similar Rf/retention time to my desired product. What is it and how do I get rid of it?

A1: The most probable culprit is the ortho-isomer, N-Methyl-N-(2-nitrophenyl)acetamide.

Causality: This byproduct does not arise from the methylation step itself, but rather from an impurity in your starting material, N-(4-nitrophenyl)acetamide. The synthesis of this precursor involves the electrophilic aromatic substitution (nitration) of acetanilide.[3] The acetamido group (-NHCOCH₃) is an ortho, para-directing group.[4] While the para product is sterically and electronically favored, a certain percentage of the ortho-isomer (o-nitroacetanilide) is invariably formed.[3][5] If this isomeric impurity is not rigorously removed from your starting material, it will undergo N-methylation alongside the para-isomer, leading to the corresponding N-methylated byproduct which is often difficult to separate from the final product due to similar polarity.

Troubleshooting & Resolution:

  • Validate Starting Material Purity: Before beginning the methylation reaction, confirm the purity of your N-(4-nitrophenyl)acetamide using TLC, melting point, or NMR spectroscopy.

  • Purification via Recrystallization: The ortho-isomer is generally more soluble in polar solvents like ethanol than the para-isomer.[5] This difference in solubility is the key to purification. An effective recrystallization of the crude p-nitroacetanilide from an ethanol-water mixture can selectively precipitate the desired para-isomer, leaving the majority of the ortho-isomer in the mother liquor.[5]

Q2: During workup of my reaction, I've isolated a significant quantity of N-methyl-4-nitroaniline. What is causing the decomposition of my product?

A2: This indicates that your desired product is undergoing hydrolysis.

Causality: The amide bond in your product is susceptible to cleavage under either strongly acidic or basic conditions, a reaction known as hydrolysis.[6] The presence of the electron-withdrawing para-nitro group makes the amide's carbonyl carbon significantly more electrophilic and thus more vulnerable to nucleophilic attack by water or hydroxide ions, especially at elevated temperatures. Tertiary amides, like your target molecule, can be hydrolyzed without difficulty under these conditions.[6] This issue is common during aqueous workups designed to neutralize the reaction mixture or extract byproducts.

Troubleshooting & Resolution:

  • Maintain pH Neutrality: During aqueous workup, carefully adjust the pH to be as close to neutral (pH ~7) as possible. Avoid using strong acids or bases for quenching. A saturated solution of ammonium chloride (for quenching strong bases like organometallics) or sodium bicarbonate (for neutralizing acids) are milder alternatives.

  • Control Temperature: Perform all extractions and washes at room temperature or below to minimize the rate of hydrolysis.

  • Minimize Contact Time: Do not let the reaction mixture sit for extended periods in acidic or basic aqueous solutions. Proceed through the workup and extraction phases efficiently.

Caption: Mechanism of base-catalyzed amide hydrolysis.

Q3: My N-methylation reaction (Route A) is sluggish and gives low yields, with a lot of unreacted starting material. How can I improve the conversion?

A3: This is typically an issue of insufficient reactivity, stemming from incomplete deprotonation of the amide nitrogen or a poorly chosen solvent/base combination.

Causality: The N-H bond of the secondary amide in N-(4-nitrophenyl)acetamide is weakly acidic. For the methylation reaction (an Sₙ2 process) to occur, this proton must be removed by a base to generate the nucleophilic amide anion. If the base is not strong enough to deprotonate the amide effectively, the concentration of the active nucleophile will be low, resulting in a slow or incomplete reaction.

Troubleshooting & Optimization:

The choice of base, solvent, and temperature are all interlinked and crucial for success.

ParameterOption 1 (Milder)Option 2 (Stronger)Rationale & Expert Insight
Base K₂CO₃, Cs₂CO₃NaH, KHMDS, t-BuOKK₂CO₃ is often sufficient but may require higher temperatures. For a more robust and faster reaction at lower temperatures, a stronger, non-nucleophilic base like Sodium Hydride (NaH) is recommended.
Solvent Acetone, DMFTHF, DioxaneDMF is a polar aprotic solvent that works well with carbonate bases. When using strong bases like NaH, anhydrous THF is the standard choice to avoid reaction with the solvent.
Temperature 50 °C - Reflux0 °C to Room TempMilder conditions often require heat to drive the reaction. With strong bases, the deprotonation is often performed at 0 °C, followed by warming to room temperature after the addition of the methylating agent.
Methylating Agent Methyl Iodide (MeI)Dimethyl Sulfate (DMS)Both are effective. MeI is very common. DMS is a potent methylating agent but is more toxic and requires careful handling.

Recommendation: For a reliable, high-yielding reaction, consider using 1.1 equivalents of NaH in anhydrous THF. Add the base to a solution of the starting material at 0 °C, allow it to stir for 20-30 minutes for complete deprotonation, and then add 1.05 equivalents of methyl iodide. Allow the reaction to slowly warm to room temperature and stir until completion.

Section 3: Byproduct Summary Table

Byproduct NameOrigin RouteReason for FormationIdentification & Removal
N-(4-nitrophenyl)acetamide Route AIncomplete reaction (insufficient base, low temp, short time).Starting material. Easily separated by chromatography. Optimize reaction conditions.
N-methyl-4-nitroaniline Both RoutesHydrolysis of the product during aqueous workup.[6]More polar than the product. Avoid harsh acidic/basic workups. Can be removed by chromatography.
N-Methyl-N-(2-nitrophenyl)acetamide Route AUse of N-(4-nitrophenyl)acetamide contaminated with the ortho-isomer.[3][5]Very similar polarity to the product, difficult to separate. Purify the starting material by recrystallization prior to methylation.
Acetic Acid Route BHydrolysis of the acetylating agent (e.g., acetic anhydride) or product.Can be removed by a basic wash (e.g., NaHCO₃ solution) during workup.

Section 4: Recommended Protocol

Protocol 1: Synthesis of N-Methyl-N-(4-nitrophenyl)acetamide (Route A)

This protocol is optimized for high conversion and minimal byproduct formation.

Safety First: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Sodium hydride (NaH) is a water-reactive flammable solid. Methyl iodide is toxic and a suspected carcinogen. Handle both with extreme care.

Materials:

  • N-(4-nitrophenyl)acetamide (purified by recrystallization)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (MeI)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a septum, add N-(4-nitrophenyl)acetamide (1.0 eq).

  • Dissolution: Add anhydrous THF (approx. 10 mL per gram of starting material) via syringe and stir to dissolve the solid.

  • Deprotonation: Cool the flask to 0 °C using an ice-water bath. Carefully add NaH (1.1 eq) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.

  • Anion Formation: Allow the resulting suspension to stir at 0 °C for 30 minutes under a nitrogen atmosphere.

  • Methylation: Add methyl iodide (1.05 eq) dropwise via syringe at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water (2x) and then brine (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel if necessary.

References

  • Journal of Chemical, Biological and Physical Sciences (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. JCBPS. Available at: [Link]

  • Google Patents (2011). Method for preparing N-methyl paranitroaniline. CN101580473B.
  • The Royal Society of Chemistry (2019). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. RSC. Available at: [Link]

  • PubMed Central (PMC) (2012). N-(4-Methoxy-2-nitrophenyl)acetamide. NIH. Available at: [Link]

  • ResearchGate (2020). Synthesis of N-(4 nitrophenyl) acetamide. Available at: [Link]

  • MaxWell Nutrition (2024). Understanding Overmethylation: Symptoms, Causes, and Solutions. Available at: [Link]

  • Sci-Hub (1984). Basic hydrolysis of some N-phenylcarbamates and basic methanolysis of some N-phenylacetamides containing an ortho nitro substituent. Australian Journal of Chemistry. Available at: [Link]

  • ResearchGate (2023). Nitration of Acetanilide. Available at: [Link]

  • Magritek (2018). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Available at: [Link]

  • YouTube (2023). Overmethylation Symptoms No One Warned You About (MTHFR, COMT & More). Available at: [Link]

  • Arkat USA (2006). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc. Available at: [Link]

  • ResearchGate. N-Methy-4-Nitroaniline (MNA). Available at: [Link]

  • Nature Cure Family Health (2022). Methylation Defects. Available at: [Link]

  • Kresser Institute (2017). Treating Methylation: Are We Over-supplementing?. Available at: [Link]

  • BYJU'S (2020). Preparation of p-Nitroacetanilide. Available at: [Link]

  • PubMed Central (PMC) (2011). N-[4-(4-Nitrophenoxy)phenyl]acetamide. NIH. Available at: [Link]

  • Methyl-Life (2024). MTHFR and Overmethylation: Causes, Symptoms, and Support. Available at: [Link]

  • YouTube (2022). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Available at: [Link]

  • ChemBK. N-Acetyl-m-nitroaniline. Available at: [Link]

  • Semantic Scholar. Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Available at: [Link]

Sources

Technical Support Center: Optimizing N-Methylation of Acetanilides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-methylation of acetanilides. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions, troubleshoot issues, and ensure the safe and efficient synthesis of your target N-methylated products.

Frequently Asked Questions (FAQs)

Q1: What are the principal methods for the N-methylation of acetanilides?

There are two primary approaches for the N-methylation of acetanilides: the classical alkylation method and modern catalytic strategies.

  • Classical SN2 Alkylation: This is the most established method. It involves deprotonating the acetanilide with a strong base to form a nucleophilic amide anion (an anilide ion), which then attacks an electrophilic methylating agent like methyl iodide (MeI) or dimethyl sulfate (DMS). A strong base is required because the N-H bond of an amide is significantly less acidic than that of an alcohol or phenol.[1]

  • Catalytic "Green" Methods: More recent approaches focus on sustainability and safety. These methods use catalysts (often based on ruthenium, iridium, or copper) to facilitate N-methylation using less hazardous C1 sources like methanol or formaldehyde.[2][3] These reactions often proceed via a "borrowing hydrogen" mechanism, where the only byproduct is water, making them highly atom-economical.[2]

Q2: Why is a strong base like sodium hydride (NaH) often required?

The nitrogen atom in an amide is generally a poor nucleophile due to the resonance delocalization of its lone pair with the adjacent carbonyl group. To make the nitrogen sufficiently nucleophilic for an SN2 reaction, its proton must be removed. The pKa of the N-H bond in acetanilide is approximately 17-18 in DMSO. Therefore, a very strong base is necessary to achieve complete deprotonation. Sodium hydride (NaH), with a conjugate acid (H₂) pKa of ~36, is an effective and irreversible deprotonating agent for this purpose.[1] Weaker bases like carbonates are generally insufficient unless used in more advanced catalytic systems.[1][2]

Q3: What are the major safety concerns with this reaction?

Safety is paramount when performing N-methylations. Key hazards include:

  • Methylating Agents: Methyl iodide and dimethyl sulfate are potent carcinogens, mutagens, and acute toxins. Always handle these reagents in a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including nitrile gloves (consider double-gloving), safety goggles, and a lab coat.[4][5]

  • Bases: Sodium hydride (NaH) is a pyrophoric solid that reacts violently with water and other protic solvents to release flammable hydrogen gas.[6] It must be handled under an inert atmosphere (e.g., nitrogen or argon) and away from any moisture.

  • Solvents: Anhydrous solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) are required when using NaH.[1] These solvents can form explosive peroxides (especially THF) and have their own specific handling requirements.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to help you diagnose and resolve problems.

Problem 1: My reaction shows low or no conversion to the N-methylated product.

Q: I've run the reaction overnight, but TLC/LC-MS analysis shows mostly unreacted acetanilide. What went wrong?

A: This is a common issue often related to incomplete deprotonation or inactive reagents. Here is a logical workflow to diagnose the cause:

Troubleshooting_LowYield Start Low / No Yield Cause1 Cause: Incomplete Deprotonation Start->Cause1 Cause2 Cause: Inactive Reagents Start->Cause2 Cause3 Cause: Suboptimal Temperature Start->Cause3 Sol1a Verify Base Quality: - Use a fresh, unopened container of NaH. - Ensure NaH dispersion is properly handled. Cause1->Sol1a Solution Sol1b Ensure Anhydrous Conditions: - Use freshly distilled, dry solvents (e.g., THF). - Flame-dry glassware under vacuum/inert gas. Cause1->Sol1b Solution Sol2a Verify Methylating Agent: - Use fresh methyl iodide (often stored over copper wire). - Check for discoloration (brown color indicates iodine formation). Cause2->Sol2a Solution Sol3a Optimize Temperature: - Deprotonation is often done at 0°C, but the methylation step can be gently warmed to room temperature or slightly above (e.g., 40°C). - Monitor closely to avoid side reactions. Cause3->Sol3a Solution

Caption: Troubleshooting logic for low reaction yield.

Detailed Explanation:

  • Base Inactivity: Sodium hydride is highly reactive and can be deactivated by atmospheric moisture. Use a fresh bottle or a sample that has been properly stored.

  • Anhydrous Conditions: Any trace of water will quench the sodium hydride, preventing deprotonation of the acetanilide. Ensure all glassware is rigorously dried and solvents are anhydrous.

  • Reagent Purity: Methyl iodide can decompose over time, especially when exposed to light, releasing I₂.[7] If your reagent is brown, it may need purification or replacement.

Problem 2: A significant amount of an unknown byproduct is forming.

Q: My desired product has a mass of 149.19 g/mol , but I see another major peak with the same mass. What could this be?

A: You are likely observing the formation of an O-methylated byproduct, a methyl imidate. This occurs because the deprotonated amide anion is an ambident nucleophile , with electron density on both the nitrogen and oxygen atoms.

Ambident_Nucleophile Anion Acetanilide Anion (Resonance Structures) N-centered anion O-centered enolate MeI CH₃-I Anion:N->MeI Hard-Soft Interaction Favored in polar aprotic solvents (e.g., DMF, DMSO) Anion:O->MeI Hard-Hard Interaction Favored with certain counter-ions N_Attack N-Alkylation (Desired Product) O_Attack O-Alkylation (Imidate Byproduct) MeI->N_Attack MeI->O_Attack

Caption: N- vs. O-Alkylation pathways for the acetanilide anion.

Causality and Solution: The ratio of N- to O-alkylation is highly dependent on reaction conditions.[8][9]

  • Hard and Soft Acid-Base (HSAB) Theory: The nitrogen anion is considered a "softer" nucleophile, while the oxygen anion is "harder." Methyl iodide is a soft electrophile. According to HSAB theory, soft-soft interactions (N-alkylation) are generally favored.

  • Solvent Effects: Polar aprotic solvents like DMF or THF can effectively solvate the cation (e.g., Na⁺), leaving a "naked" and highly reactive anion. These conditions typically favor N-alkylation.[1]

  • Counter-ion Effects: The nature of the cation can influence the site of alkylation.

  • Troubleshooting: If O-alkylation is significant, consider changing your solvent system. Sometimes, switching the base and counter-ion (e.g., using Cs₂CO₃) can improve N-selectivity.[10]

Problem 3: The final product is discolored (yellow or brown).

Q: After work-up, my N-methylacetanilide is an off-white or yellowish solid. How can I purify it?

A: Discoloration is usually due to minor, highly-colored impurities, possibly from oxidation or side reactions. The most effective purification method is recrystallization.

Recrystallization Protocol:

  • Solvent Selection: N-methylacetanilide is soluble in hot water, ethanol, ether, and benzene, but has limited solubility in cold water.[11][12][13] A mixed solvent system like ethanol/water or recrystallization from hot water or petroleum ether is often effective.[13]

  • Procedure:

    • Dissolve the crude product in the minimum amount of boiling solvent. Using too much solvent will result in a lower recovery yield.[14]

    • If the solution is still colored, add a small amount (1-2% by weight) of activated charcoal and boil for a few minutes. The charcoal will adsorb the colored impurities.

    • Perform a hot filtration through fluted filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization in the funnel.

    • Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and wash them with a small amount of ice-cold solvent.

Key Experimental Protocols

Protocol 1: Classical N-Methylation using NaH and MeI

This protocol is adapted from established laboratory procedures for the N-methylation of amides.[6][15]

Materials & Reagents:

  • Acetanilide

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Methyl Iodide (MeI)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere of nitrogen, add acetanilide (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Dissolution: Add anhydrous THF via cannula and stir until the acetanilide is fully dissolved.

  • Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add NaH (1.1 eq, 60% dispersion) portion-wise over 15-20 minutes. Caution: Hydrogen gas is evolved. Stir the resulting slurry at 0°C for 30-60 minutes.

  • Methylation: Add methyl iodide (1.2 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10°C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates complete consumption of the starting material.[15]

  • Quenching: Carefully cool the reaction mixture back to 0°C and slowly add saturated aqueous NH₄Cl solution dropwise to quench the excess NaH.

  • Work-up: Transfer the mixture to a separatory funnel and dilute with water and EtOAc. Separate the layers. Extract the aqueous layer twice more with EtOAc.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-methylacetanilide.[15]

  • Final Purification: Purify the crude product by recrystallization as described in the troubleshooting section.

Comparison of Common Methylation Conditions
ParameterMethod 1: NaH / MeI Method 2: K₂CO₃ / DMS Method 3: Ru-Catalyst / MeOH
Base Sodium Hydride (Strong)Potassium Carbonate (Weak)Cesium Carbonate (Weak)[2]
Methyl Source Methyl IodideDimethyl SulfateMethanol
Solvent THF, DMF (Anhydrous)Acetone, DMFMethanol (as reagent & solvent)
Temperature 0°C to Room TempRoom Temp to 60°C60°C to 140°C[2][16]
Pros High reactivity, reliableMilder base, easier to handle"Green" C1 source, high atom economy
Cons Pyrophoric base, toxic MeIHighly toxic DMS, slowerRequires specific catalyst, higher temps
Safety High: Carcinogen, pyrophoricHigh: Potent CarcinogenModerate: Catalyst handling, pressure

References

  • N-alkylation of amides with alkyl halides?. Chemistry Stack Exchange. Available at: [Link]

  • Volume 11, Issue 6, June 2022. International Journal of Innovative Science and Research Technology. Available at: [Link]

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. ACS Publications. Available at: [Link]

  • N-Methylacetanilide. DrugFuture. Available at: [Link]

  • N-Methylacetanilide | C9H11NO | CID 11364. PubChem @ NIH. Available at: [Link]

  • HAZARD SUMMARY: Methyl Iodide. NJ.gov. Available at: [Link]

  • Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • N-Alkylation vs O-Alkylation: Influence on the Performance of a Polymeric Field-Effect Transistors Based on a Tetracyclic Lactam Building Block. ACS Publications. Available at: [Link]

  • Selective Methylation of Amides, N-Heterocycles, Thiols, and Alcohols with Tetramethylammonium Fluoride. ACS Publications. Available at: [Link]

  • Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. PMC @ NIH. Available at: [Link]

  • Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega. Available at: [Link]

  • Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride. Scientific Update. Available at: [Link]

  • Use of Methyliodide in o-Methylation of organic compounds. Juniper Publishers. Available at: [Link]

  • Substituted amide synthesis by amidation. Organic Chemistry Portal. Available at: [Link]

  • What are the factors influencing O- versus N- alkylation of amides (straight chain or cyclic)?. ResearchGate. Available at: [Link]

  • N‐methylation of secondary amides and imides. ResearchGate. Available at: [Link]

  • N-Methylation of Boc amino acids. Lokey Lab Protocols - Wikidot. Available at: [Link]

  • 9.14: Biological Methylating Reagents. Chemistry LibreTexts. Available at: [Link]

  • N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes. Universidad de Zaragoza. Available at: [Link]

  • (x-post from chemhelp) Question regarding recrystallization of Acetanilide using H2O. Reddit. Available at: [Link]

  • amide: N- vs O-alkylation. Google Groups.
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  • Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides. Green Chemistry (RSC Publishing). Available at: [Link]

  • CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ACS Omega. Available at: [Link]

  • Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]

  • PTC O-Methylation Using NaH/DMF – Are You Kidding Me?. Phase Transfer Catalysis. Available at: [Link]

  • Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • (PDF) Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Synthesis of N-Methyl-N-(4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Managing and Troubleshooting Side Reactions for Researchers, Scientists, and Drug Development Professionals.

Welcome to the technical support center for the synthesis of N-Methyl-N-(4-nitrophenyl)acetamide. As Senior Application Scientists with extensive experience in synthetic organic chemistry, we have designed this comprehensive guide to help you navigate the common challenges and side reactions encountered during this N-methylation reaction. This resource provides in-depth troubleshooting advice, detailed experimental protocols, and the causal logic behind our recommendations to ensure the successful synthesis of your target compound.

I. Overview of the N-Methylation Reaction

The synthesis of N-Methyl-N-(4-nitrophenyl)acetamide typically involves the deprotonation of the starting material, N-(4-nitrophenyl)acetamide, with a suitable base, followed by nucleophilic attack on a methylating agent.

graph "Reaction_Overview" { layout=dot; rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Figure 1: General N-methylation reaction scheme.

While the reaction appears straightforward, several side reactions can occur, leading to a mixture of products and a lower yield of the desired N-methylated compound. This guide will focus on identifying and managing these side reactions.

II. Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of N-Methyl-N-(4-nitrophenyl)acetamide in a question-and-answer format.

Q1: My reaction is sluggish or shows no conversion to the desired product. What could be the issue?

A1: Low reactivity can stem from several factors. Let's troubleshoot the most common causes:

  • Insufficiently Strong Base: The acidity of the N-H bond in N-(4-nitrophenyl)acetamide is influenced by the electron-withdrawing nitro group. While this makes the proton more acidic than in non-substituted acetanilides, a sufficiently strong base is still required for complete deprotonation. If you are using a weak base like potassium carbonate, the equilibrium may not favor the deprotonated amide, leading to a slow reaction.

    • Recommendation: Consider using a stronger base such as sodium hydride (NaH) in an aprotic solvent like THF or DMF. NaH irreversibly deprotonates the amide, driving the reaction forward.

  • Poor Solvent Choice: The choice of solvent is critical for both solubility of the starting materials and the reaction rate.

    • Recommendation: Aprotic polar solvents like DMF or DMSO are generally preferred as they can dissolve the amide and its salt, and they do not interfere with the nucleophilic substitution reaction.

  • Inactive Methylating Agent: Methylating agents can degrade over time. Methyl iodide, for instance, can decompose upon exposure to light.

    • Recommendation: Use a fresh or properly stored methylating agent. If using methyl iodide, it should be colorless or pale yellow. If it is dark brown or purple, it should be purified by washing with a dilute solution of sodium thiosulfate.

Q2: I'm observing a significant amount of a side product with a similar polarity to my starting material. What is it and how can I avoid it?

A2: This is a classic case of competing N-methylation versus O-methylation. The deprotonated amide exists as a resonance-stabilized enolate, with negative charge density on both the nitrogen and oxygen atoms. This makes both atoms potential nucleophiles.

graph "N_vs_O_Methylation" { layout=dot; rankdir="LR"; node [shape=record, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

}

Figure 2: Competing N- and O-methylation pathways.

  • Understanding Kinetic vs. Thermodynamic Control:

    • O-methylation is often the kinetically favored product, meaning it forms faster, especially at lower temperatures. This is because the oxygen atom in the enolate is generally more sterically accessible.

    • N-methylation is the thermodynamically more stable product. Given enough energy (e.g., higher temperature) and time, the reaction equilibrium will favor the N-methylated product.

  • Troubleshooting O-Methylation:

    • Increase Reaction Temperature: Running the reaction at a higher temperature will favor the formation of the more stable thermodynamic product (N-methylation).[1]

    • Choice of Counter-ion and Solvent: The nature of the cation from the base and the solvent can influence the N/O selectivity. Less coordinating cations and polar aprotic solvents can favor N-alkylation.

    • Phase-Transfer Catalysis: Using a phase-transfer catalyst (PTC) such as a quaternary ammonium salt can enhance the nucleophilicity of the amide anion in the organic phase and often favors N-alkylation.

Q3: My TLC plate shows a spot that is less polar than my desired product, and I suspect it's an over-methylated species. Is this possible and how can I prevent it?

A3: While over-methylation to form a quaternary ammonium salt is a common issue with the alkylation of amines, it is less common for amides under typical conditions due to the decreased nucleophilicity of the nitrogen in the N-methylated product. However, under forcing conditions or with highly reactive methylating agents, it's a possibility to consider, especially if your starting material is not a secondary amide. In the context of N-(4-nitrophenyl)acetamide, this is not a primary concern as it is a secondary amide.

A more likely scenario if you are starting from a primary amide is di-methylation. However, since the substrate is a secondary amide, this is not a relevant side reaction.

Q4: After workup, I have a significant amount of 4-nitroaniline in my product mixture. What is causing this?

A4: The presence of 4-nitroaniline indicates that hydrolysis of the acetamide group has occurred. This is a common side reaction, especially under basic conditions.

graph "Hydrolysis" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

}

Figure 3: Hydrolysis side reaction.

  • Mechanism of Hydrolysis: The hydroxide ion from the base (if aqueous) or residual water can attack the electrophilic carbonyl carbon of the amide. This is particularly relevant during aqueous workup if the reaction mixture is still basic. The electron-withdrawing nitro group can make the carbonyl carbon more susceptible to nucleophilic attack.

  • Managing Hydrolysis:

    • Anhydrous Conditions: Ensure that your reaction is carried out under strictly anhydrous conditions. Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Choice of Base: Using a non-hydroxide base like sodium hydride (NaH) will minimize the presence of water. If using a base like potassium carbonate, ensure it is anhydrous.

    • Careful Workup: When quenching the reaction, do so at a low temperature and neutralize the base promptly with a mild acid (e.g., dilute HCl or ammonium chloride solution) before extraction. Avoid prolonged exposure of the product to basic aqueous conditions.

III. Analytical Characterization and Monitoring

Properly monitoring the reaction and characterizing the products are essential for troubleshooting.

A. Thin-Layer Chromatography (TLC)

TLC is an invaluable tool for monitoring the progress of your reaction.

CompoundTypical Rf Value (50:50 Ethyl Acetate:Hexane)
N-(4-nitrophenyl)acetamide (Starting Material)~0.74 - 0.75[2]
N-Methyl-N-(4-nitrophenyl)acetamide (Product)Higher Rf than starting material
4-Nitroaniline (Hydrolysis Product)Lower Rf than starting material
Methyl 4-nitroacetimidate (O-Methylated Product)Likely similar or slightly higher Rf than the N-methylated product
  • TLC Protocol:

    • Prepare a TLC chamber with a 50:50 mixture of ethyl acetate and hexane.

    • Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a silica gel TLC plate.

    • Develop the plate and visualize under a UV lamp at 254 nm.[2]

    • The disappearance of the starting material spot and the appearance of a new, less polar spot (higher Rf) will indicate product formation.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for identifying your product and any side products.

Table 1: ¹H NMR Spectral Data

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
N-(4-nitrophenyl)acetamide (in DMSO-d6)[3]~10.57Singlet1HNH
~8.21Doublet2HAromatic CH
~7.83Doublet2HAromatic CH
~2.14Singlet3HCOCH₃
N-Methyl-N-(4-nitrophenyl)acetamide (in CDCl₃)[4]~8.29Singlet2HAromatic CH
~7.40Singlet2HAromatic CH
~3.33Singlet3HN-CH₃
~2.01Singlet3HCOCH₃

Table 2: ¹³C NMR Spectral Data

CompoundChemical Shift (δ) ppm
N-(4-nitrophenyl)acetamide Data not readily available in searched sources.
N-Methyl-N-(4-nitrophenyl)acetamide (in CDCl₃)[4]~169.9 (C=O), ~149.9, ~137.6, ~129.4, ~125.0 (Aromatic C), ~37.3 (N-CH₃), ~22.6 (COCH₃)
  • Key Diagnostic Peaks:

    • The disappearance of the N-H proton signal (around 10.57 ppm) and the appearance of a new singlet around 3.33 ppm corresponding to the N-CH₃ group are clear indicators of successful N-methylation.

    • The presence of signals corresponding to 4-nitroaniline would confirm hydrolysis.

    • The O-methylated product, methyl 4-nitroacetimidate, would show a characteristic O-CH₃ signal in the ¹H NMR spectrum, likely in the range of 3.5-4.0 ppm, and the C=N carbon in the ¹³C NMR spectrum would be distinct from the amide carbonyl.

IV. Recommended Experimental Protocols

Here are two detailed protocols for the N-methylation of N-(4-nitrophenyl)acetamide, designed to minimize side reactions.

Protocol 1: N-Methylation using Methyl Iodide and Sodium Hydride

This protocol utilizes a strong, non-nucleophilic base to ensure complete deprotonation and minimize hydrolysis.

  • Materials:

    • N-(4-nitrophenyl)acetamide

    • Sodium hydride (60% dispersion in mineral oil)

    • Methyl iodide

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Saturated aqueous ammonium chloride solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-(4-nitrophenyl)acetamide (1.0 eq).

    • Add anhydrous DMF to dissolve the starting material.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.1 eq) portion-wise. (Caution: Hydrogen gas is evolved).

    • Stir the mixture at 0 °C for 30 minutes.

    • Add methyl iodide (1.2 eq) dropwise via the dropping funnel.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the mixture with ethyl acetate (3 x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to obtain N-Methyl-N-(4-nitrophenyl)acetamide.

Protocol 2: N-Methylation using Dimethyl Sulfate and Potassium Carbonate

This protocol uses a less hazardous base and is suitable for larger-scale reactions, though it may require more careful control of conditions to avoid hydrolysis.

  • Materials:

    • N-(4-nitrophenyl)acetamide

    • Anhydrous potassium carbonate

    • Dimethyl sulfate

    • Anhydrous acetone

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-(4-nitrophenyl)acetamide (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

    • Add anhydrous acetone.

    • Stir the suspension vigorously and add dimethyl sulfate (1.2 eq) dropwise. (Caution: Dimethyl sulfate is toxic and should be handled with care in a fume hood).

    • Heat the reaction mixture to reflux and stir for 6-8 hours, monitoring by TLC.

    • After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

V. Conclusion

The successful synthesis of N-Methyl-N-(4-nitrophenyl)acetamide hinges on the effective management of potential side reactions, primarily O-methylation and hydrolysis. By understanding the underlying mechanisms of these competing pathways and carefully controlling reaction parameters such as the choice of base, solvent, temperature, and workup procedure, researchers can significantly improve the yield and purity of the desired product. This guide provides the necessary insights and practical protocols to troubleshoot common issues and achieve a successful synthesis.

VI. References

  • Journal of Chemical, Biological and Physical Sciences, Synthesis and crystallization of N-(4-nitrophenyl) acetamides, [Link]

  • The Royal Society of Chemistry, Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source, [Link]

  • No direct source for this specific data was found in the provided search results.

  • No direct source for this specific data was found in the provided search results.

  • Chemistry LibreTexts, 14.3: Kinetic vs. Thermodynamic Control of Reactions, [Link]

Sources

troubleshooting low purity of synthesized N-Methyl-N-(4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of N-Methyl-N-(4-nitrophenyl)acetamide. This document is designed for researchers, chemists, and drug development professionals who are utilizing this important synthetic intermediate. N-acetylation of secondary anilines like N-methyl-4-nitroaniline is a fundamental transformation, but like any reaction, it can present challenges related to yield and purity.[1] This guide provides in-depth, experience-based troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve common issues encountered during this synthesis.

The core of this synthesis is the N-acetylation of N-methyl-4-nitroaniline, typically achieved by reacting it with an acetylating agent such as acetic anhydride or acetyl chloride.[1] While seemingly straightforward, factors such as reagent purity, reaction conditions, and work-up procedures can significantly impact the final product's quality.

Troubleshooting Workflow Overview

Before diving into specific FAQs, it is helpful to have a general framework for troubleshooting. The following diagram outlines a logical progression from initial problem identification to resolution.

Troubleshooting_Workflow start Problem Identified (e.g., Low Purity, Oily Product) tlc Step 1: In-Process Monitoring Run TLC/LC-MS of Crude Mixture start->tlc analyze_tlc Analyze TLC/LC-MS Results tlc->analyze_tlc incomplete Diagnosis: Incomplete Reaction (Starting Material Remains) analyze_tlc->incomplete SM Spot Dominant side_products Diagnosis: Side Products Formed (Unexpected Spots/Peaks) analyze_tlc->side_products Multiple New Spots workup_issue Diagnosis: Work-up/Purification Issue (Streaking, Oiling Out) analyze_tlc->workup_issue Reaction Complete, But Purification Fails solution_incomplete Action: - Increase Reaction Time/Temp - Add Catalyst - Use Excess Acetylating Agent incomplete->solution_incomplete solution_side_products Action: - Lower Reaction Temperature - Check Reagent Purity - Ensure Anhydrous Conditions side_products->solution_side_products solution_workup Action: - Modify Work-up (e.g., pH adjust) - Optimize Recrystallization Solvent - Perform Column Chromatography workup_issue->solution_workup end Pure Product Obtained solution_incomplete->end solution_side_products->end solution_workup->end

Caption: General troubleshooting workflow for synthesis problems.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Reaction & Purity Issues

Question 1: My TLC analysis shows a significant amount of unreacted N-methyl-4-nitroaniline. What went wrong?

This is the most common issue, indicating an incomplete reaction. Several factors could be at play:

  • Insufficient Reagent: The stoichiometry of the reaction is critical. While a 1:1 molar ratio is theoretically sufficient, using a slight excess (1.1 to 1.2 equivalents) of the acetylating agent (e.g., acetic anhydride) can help drive the reaction to completion, especially if there are any impurities or slight measurement errors.[2]

  • Low Reactivity: N-methyl-4-nitroaniline is less nucleophilic than aniline due to the electron-withdrawing effect of the nitro group. The reaction may require more forcing conditions than a simple aniline acetylation.

    • Causality: The lone pair on the nitrogen atom is delocalized into the aromatic ring, and this effect is further reduced by the powerful electron-withdrawing nitro group in the para position. This makes the nitrogen less available to attack the carbonyl carbon of the acetylating agent.

  • Inadequate Catalysis: While the reaction can proceed without a catalyst, it is often slow. Adding a catalytic amount of a mild acid can significantly increase the reaction rate.

Solutions & Protocols:

  • Increase Reaction Temperature: If you are running the reaction at room temperature, consider gently heating it to 40-50°C. Monitor the progress by TLC every 30 minutes. Be cautious not to overheat, as this can lead to side product formation.

  • Add a Catalyst: A common and effective method is to perform the reaction in glacial acetic acid, which acts as both a solvent and a catalyst.[3] Alternatively, a few drops of concentrated sulfuric acid can be used, but this is a much stronger catalyst and should be used with care to avoid charring or unwanted side reactions.

  • Increase Reaction Time: If heating is not desirable, simply extending the reaction time (e.g., from 2 hours to 6 or even 18 hours at room temperature) can lead to higher conversion.[3]

Protocol: Enhanced Acetylation in Acetic Acid

  • Dissolve 1.0 equivalent of N-methyl-4-nitroaniline in 5-10 volumes of glacial acetic acid.

  • Add 1.2 equivalents of acetic anhydride to the solution.[3]

  • Stir the mixture at room temperature for 18 hours or at 50°C for 2-3 hours, monitoring by TLC until the starting material is consumed.

  • Pour the reaction mixture slowly into a beaker of ice water with stirring.

  • Collect the precipitated solid product by vacuum filtration and wash with cold water.

Question 2: My final product is a yellowish or brownish oil instead of the expected solid crystals. What causes this and how can I fix it?

An oily product is almost always a sign of significant impurities. The melting point of the pure product is depressed by the presence of contaminants, resulting in a liquid or semi-solid at room temperature.

  • Likely Impurities:

    • Unreacted Starting Material: N-methyl-4-nitroaniline can form a low-melting eutectic mixture with the product.[4]

    • Excess Acetic Anhydride/Acetic Acid: Incomplete removal during the work-up can leave an acidic, oily residue.

    • Moisture: The presence of water can hydrolyze the acetic anhydride to acetic acid and interfere with crystallization.

Solutions & Protocols:

  • Confirm Reaction Completion: First, run a TLC to ensure the starting material is fully consumed. If not, refer to the solutions for Question 1.

  • Thorough Aqueous Work-up: Ensure the product is thoroughly washed to remove acetic acid. After quenching the reaction in ice water, wash the crude solid with cold water, followed by a wash with a cold, dilute sodium bicarbonate solution to neutralize any residual acid. Finally, wash again with cold water until the filtrate is neutral.

  • Recrystallization: This is the most effective method for purifying the product and inducing crystallization.[5][6] The key is selecting an appropriate solvent system.

Recrystallization Solvent Selection

Solvent SystemSuitability for N-Methyl-N-(4-nitrophenyl)acetamideRationale
Ethanol/Water Excellent The product is soluble in hot ethanol but sparingly soluble in cold water. This allows for the creation of a supersaturated solution from which pure crystals can form upon cooling.[7]
Isopropanol Good Similar properties to ethanol, often a good alternative.
Toluene Fair May work, but the higher boiling point can sometimes make it difficult to handle and may lead to oiling out if cooled too quickly.
Hexane/Ethyl Acetate Good (for difficult cases) A two-solvent system where the product is dissolved in a minimum of hot ethyl acetate, and hexane is added until turbidity appears. Reheating to clarify and then slow cooling can yield good crystals.[8]

Protocol: Recrystallization from Ethanol/Water

  • Transfer the crude, oily product to an Erlenmeyer flask.

  • Add a minimal amount of hot 95% ethanol to dissolve the entire sample. The goal is to create a saturated solution.

  • While the solution is still hot, add hot water dropwise until the solution just begins to turn cloudy (the cloud point).

  • Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol/water (e.g., 50:50 mixture), and dry thoroughly.

Mechanism & Side Reactions

Question 3: What is the reaction mechanism, and what potential side reactions should I be aware of?

Understanding the mechanism helps in predicting and avoiding unwanted outcomes. The primary reaction is a nucleophilic acyl substitution.

Acetylation_Mechanism sub N-methyl-4-nitroaniline intermed Tetrahedral Intermediate sub->intermed Nucleophilic Attack reag Acetic Anhydride reag->intermed prod N-Methyl-N-(4-nitrophenyl)acetamide intermed->prod Collapse & Proton Transfer side_prod Acetic Acid intermed->side_prod

Caption: Mechanism of N-acetylation.

Potential Side Reactions:

  • Hydrolysis of Acetic Anhydride: If the reaction is not performed under anhydrous conditions, water will react with acetic anhydride to form two equivalents of acetic acid. This consumes your reagent and introduces an impurity that must be removed.

  • Ring Reactions: Under very harsh acidic conditions (e.g., excess concentrated H₂SO₄ and high heat), electrophilic aromatic substitution on the ring could theoretically occur, but this is highly unlikely under standard acetylation conditions.

  • Degradation: Prolonged exposure to strong acids or bases at high temperatures could potentially lead to the hydrolysis of the amide product back to the starting materials or other degradation pathways.

Preventative Measures:

  • Use Anhydrous Reagents and Solvents: Ensure your N-methyl-4-nitroaniline is dry and use fresh, anhydrous grade acetic anhydride and solvents.

  • Control Temperature: Avoid excessive heating. Gentle warming is usually sufficient.

  • Neutralize Carefully: During work-up, use a weak base like sodium bicarbonate rather than strong bases like sodium hydroxide, which could promote hydrolysis of the product.

References

  • Acetylation of Aniline (Experiment). (2021). Chemistry LibreTexts. [Link]

  • question an N-acetylation of aniline, using aspirin. (2009). Sciencemadness Discussion Board. [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2020). ResearchGate. [Link]

  • Synthesis and crystallization of N-(4-nitrophenyl) acetamides. (2020). Journal of Chemical, Biological and Physical Sciences. [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2020). National Institutes of Health. [Link]

  • Synthesis of N-(4 nitrophenyl) acetamide. (n.d.). ResearchGate. [Link]

  • Method for preparing N-methyl paranitroaniline. (n.d.).
  • Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide. (n.d.).
  • Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. (2011). Der Pharma Chemica. [Link]

  • Recrystallizing nitroacetanilide. (2018). Reddit. [Link]

  • Systematic Investigation on Acid-Catalyzed Truncation of N-Acylated Peptoids. (2024). MDPI. [Link]

  • A green approach to chemoselective N-acetylation of amines using catalytic amount of zinc acetate in acetic acid. (n.d.). SciSpace. [Link]

  • Synthesis and purification of nateglinide. (n.d.).
  • N-Methy-4-Nitroaniline (MNA). (n.d.). ResearchGate. [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2020). MDPI. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. [Link]

  • Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. (n.d.). The Royal Society of Chemistry. [Link]

  • Aniline Impurities and Related Compound. (n.d.). Veeprho. [Link]

  • Arylamidation and arylation by the carcinogen N-2-fluorenylacetamide: a sensitive and rapid radiochemical assay. (n.d.). PubMed. [Link]

  • Illuminating the impact of N-terminal acetylation: from protein to physiology. (2025). PMC. [Link]

  • Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. (n.d.). ResearchGate. [Link]

  • Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. (n.d.). ResearchGate. [Link]

  • N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide. (n.d.). PubMed Central. [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. (n.d.). International Union of Crystallography. [Link]

  • N-(4-Methoxy-2-nitrophenyl)acetamide. (n.d.). PubMed Central. [Link]

  • The deacetylation of N-arylacetamides in vitro. (n.d.). PMC. [Link]

Sources

avoiding tar formation in nitration reactions for acetanilides

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on the Prevention of Tar Formation

Welcome to the Technical Support Center. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice and frequently asked questions regarding a common challenge in the synthesis of nitroacetanilides: the formation of tarry, intractable byproducts. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to diagnose and resolve issues in your own nitration reactions.

Troubleshooting Guide: Diagnosing and Resolving Tar Formation

Question: My acetanilide nitration reaction turned dark brown/black and yielded a sticky, tar-like substance instead of a crystalline product. What is causing this?

Answer: The formation of a dark, tarry substance during the nitration of acetanilide is a clear indication of significant side reactions and product decomposition. The primary culprits are interconnected and often lead to a cascade of unwanted chemical events.

  • Causality 1: Exothermic Reaction and Inadequate Temperature Control. The nitration of aromatic compounds is a highly exothermic process.[1] If the heat generated is not efficiently dissipated, the reaction temperature can rise uncontrollably. This is a critical failure point, as elevated temperatures dramatically increase the rate of undesirable side reactions. A runaway reaction can occur, leading to the destructive oxidation of the starting material and product by the hot nitric acid.[1]

  • Causality 2: Oxidative Side-Reactions. Concentrated nitric acid is a potent oxidizing agent. The acetamido group on the acetanilide ring is activating, making the aromatic ring electron-rich and thus more susceptible to oxidation.[2] At elevated temperatures, instead of the desired electrophilic aromatic substitution, the nitric acid will begin to indiscriminately oxidize the aromatic ring, leading to a complex mixture of phenolic, quinonoid, and other oxidized species. These compounds are often highly colored and can readily polymerize under the harsh acidic conditions to form tar.

  • Causality 3: Thermal Decomposition of the Nitro Product. Nitroaromatic compounds are themselves thermally sensitive, and their stability is further reduced in the presence of strong acids and impurities.[3][4] If the reaction temperature becomes too high, the desired p-nitroacetanilide product can begin to decompose. This decomposition can be autocatalytic, meaning the decomposition products can catalyze further decomposition, rapidly leading to the formation of complex, high-molecular-weight, tarry materials.[5]

  • Causality 4: Over-Nitration (Dinitration). While not directly tar formation, dinitration to 2,4-dinitroacetanilide is a common side reaction if the reaction conditions are too harsh (e.g., high temperature, high concentration of nitrating agent).[6] Dinitro compounds are often more yellow-colored and can contribute to an impure, discolored final product. In extreme cases of poor temperature control, these can also be subject to decomposition.

Question: How can I modify my experimental protocol to minimize or completely avoid tar formation?

Answer: Preventing tar formation hinges on maintaining strict control over the reaction conditions to favor the desired electrophilic substitution pathway over side reactions.

  • Strict Temperature Control: This is the most critical parameter. The reaction should be conducted in an ice bath to maintain a low temperature, typically between 0-10°C.[6] The nitrating mixture should be pre-chilled and added very slowly (dropwise) to the solution of acetanilide in sulfuric acid to allow the cooling bath to dissipate the heat of reaction effectively.[6] Continuous monitoring with a thermometer is essential.

  • Slow, Controlled Reagent Addition: The nitrating mixture (concentrated nitric acid and sulfuric acid) should be added drop-by-drop with efficient stirring. This ensures that the concentration of the highly reactive nitronium ion (NO₂⁺) is kept low at any given moment, which helps to prevent localized overheating and reduces the likelihood of dinitration.[7]

  • Order of Addition: Always add the nitrating mixture to the acetanilide solution, not the other way around. This maintains a low concentration of the nitrating agent relative to the substrate.[8]

  • Purity of Starting Materials: Ensure your acetanilide is pure. The presence of impurities, particularly more easily oxidized compounds, can initiate decomposition pathways.

  • Efficient Stirring: Vigorous stirring is crucial to ensure homogenous mixing of the reactants and uniform temperature distribution throughout the reaction vessel. This prevents the formation of localized "hot spots" where runaway reactions can initiate.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the nitration of acetanilide?

A1: The generally accepted optimal temperature range is 0-10°C.[6] Some protocols may specify temperatures up to 20°C, but staying closer to 0°C significantly minimizes the risk of side reactions.[9]

Q2: Why is sulfuric acid used in addition to nitric acid?

A2: Sulfuric acid serves two primary roles. First, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), the active species in the nitration reaction.[10] Second, it acts as a dehydrating agent, absorbing the water produced during the reaction, which helps to drive the equilibrium towards product formation.

Q3: Can I use a different solvent instead of sulfuric acid?

A3: While sulfuric acid is the most common solvent and catalyst for this reaction, other systems exist. For instance, using a mixture of nitric acid and acetic anhydride can favor the formation of the ortho-isomer of nitroacetanilide.[11] However, for the preferential synthesis of the p-isomer and for general laboratory preparations, the sulfuric acid method is standard. Glacial acetic acid is often used to dissolve the acetanilide before the addition of sulfuric acid.[7]

Q4: My product is a pale yellow, not white. Is this due to tar formation?

A4: A pale yellow coloration is typically due to the presence of the o-nitroacetanilide isomer as an impurity, which is yellow.[7] This is not the same as the dark, tarry decomposition products. The ortho isomer is generally more soluble in common recrystallization solvents like ethanol, so it can often be removed during purification to yield the desired colorless p-nitroacetanilide.[11]

Q5: What is the mechanism that leads to tar formation?

A5: Tar formation is not a single, well-defined mechanism but rather a combination of several degradation pathways that are triggered by excessive heat. These include the oxidation of the aromatic ring by hot nitric acid, which leads to a variety of phenolic and quinonoid structures. These highly reactive, colored compounds can then undergo acid-catalyzed polymerization and condensation reactions to form a complex, high-molecular-weight, intractable tar. This is often coupled with the thermal decomposition of the nitroacetanilide product itself.[3][4]

Data Summary Table

ParameterRecommended ConditionRationale
Reaction Temperature 0-10°CMinimizes oxidative side reactions and prevents thermal decomposition.[6]
Reagent Addition Slow, dropwise addition of nitrating mixMaintains low concentration of NO₂⁺, controls exotherm.[7]
Stirring Vigorous and continuousEnsures thermal and reactant homogeneity, prevents hot spots.
Order of Addition Nitrating mix added to acetanilide solutionKeeps the nitrating agent as the limiting reagent at any point in time.[8]
Quenching Pouring reaction mixture onto crushed iceRapidly cools the reaction and precipitates the crude product.

Experimental Protocol: Clean Nitration of Acetanilide

This protocol is designed to favor the formation of p-nitroacetanilide while minimizing byproduct and tar formation.

Materials:

  • Acetanilide

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Glacial Acetic Acid

  • Crushed Ice

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • In a 100 mL beaker, dissolve 2.5 g of acetanilide in 5 mL of glacial acetic acid. Gentle warming may be required to fully dissolve the solid.

  • Cool the beaker in an ice bath.

  • Slowly, and with constant stirring, add 5 mL of concentrated sulfuric acid to the acetanilide solution. The mixture will warm up; ensure it is thoroughly cooled in the ice bath to below 10°C.

  • In a separate small flask, prepare the nitrating mixture by carefully adding 2 mL of concentrated nitric acid to 2 mL of concentrated sulfuric acid. Cool this mixture in the ice bath.

  • Using a dropping pipette, add the chilled nitrating mixture dropwise to the cold, stirred acetanilide solution over a period of about 15-20 minutes. It is critical to maintain the temperature of the reaction mixture below 10°C throughout the addition.

  • Once the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes.

  • Prepare a 250 mL beaker containing approximately 50 g of crushed ice.

  • Slowly and with good stirring, pour the reaction mixture onto the crushed ice.

  • The crude p-nitroacetanilide will precipitate. Allow the ice to melt completely, then collect the solid product by vacuum filtration.

  • Wash the collected solid with several portions of cold deionized water to remove any residual acid.

  • Purify the crude product by recrystallization from ethanol to obtain colorless crystals of p-nitroacetanilide.

Mechanistic and Troubleshooting Diagrams

TarFormation cluster_conditions Initial Conditions cluster_pathways Reaction Pathways cluster_products Products cluster_troubleshooting Troubleshooting Logic Acetanilide Acetanilide Desired Desired Pathway (Electrophilic Aromatic Substitution) Acetanilide->Desired Side Side Reactions Acetanilide->Side NitratingMix HNO₃ / H₂SO₄ NitratingMix->Desired NitratingMix->Side pNitro p-Nitroacetanilide (Clean Product) Desired->pNitro Tar Tar Formation (Decomposition & Polymerization) Side->Tar Temp Temperature > 10°C? Temp->Desired no Temp->Side yes Addition Rapid Addition? Addition->Side yes Addition->Temp Stirring Poor Stirring? Stirring->Side yes Stirring->Temp

Caption: Logical flow of desired vs. side reactions in acetanilide nitration.

Mechanism cluster_ideal Ideal Pathway (Low Temperature) cluster_tar Tar Formation Pathway (High Temperature) A Acetanilide + NO₂⁺ B Sigma Complex Intermediate A->B Electrophilic Attack C p-Nitroacetanilide B->C Deprotonation D Acetanilide / Nitroacetanilide E Oxidation (Phenols, Quinones) D->E Hot HNO₃ F Thermal Decomposition D->F Excess Heat G Polymerization / Condensation E->G F->G H Tar G->H

Caption: Comparison of ideal vs. tar formation reaction pathways.

References

  • ResearchGate. (n.d.). Nitration of Acetanilide. Retrieved from [Link]

  • BYJU'S. (2020, July 2). Preparation of p-Nitroacetanilide. Retrieved from [Link]

  • IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. Retrieved from [Link]

  • Canadian Science Publishing. (1968). Nitrations of acetanilides by reagents of N02X type. Canadian Journal of Chemistry, 46(7), 1141-1154. Retrieved from [Link]

  • AIDIC. (n.d.). Nitric Acid Decomposition Kinetics in Mixed Acid and their Use in the Modelling of Aromatic Nitration. Retrieved from [Link]

  • Jaan's Science Class. (2012, January 1). Nitration of acetanilide (Lab report). Retrieved from [Link]

  • ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Retrieved from [Link]

  • DTIC. (n.d.). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. Retrieved from [Link]

  • Lu Le Laboratory. (2013, June 1). Synthesis of p-nitroacetanilide-Nitration. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2012, May 20). Runaway reactions. Retrieved from [Link]

  • Quora. (2021, January 20). Why do you have to prepare acetanilide prior to nitrophenylamine?. Retrieved from [Link]

  • MDPI. (2020, October 30). Review of Sulfuric Acid Decomposition Processes for Sulfur-Based Thermochemical Hydrogen Production Cycles. Retrieved from [Link]

  • PDF Free Download. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Retrieved from [Link]

  • Scribd. (n.d.). The Nitration of Acetanilide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitroglycerin. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Synthesis of N-Methyl-N-(4-nitrophenyl)acetamide and N-ethyl-N-(4-nitrophenyl)acetamide for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and organic synthesis, the selection of appropriate intermediates is a critical decision that influences reaction efficiency, yield, and the overall cost-effectiveness of a synthetic route. This guide provides an in-depth technical comparison of two closely related acetamide derivatives, N-Methyl-N-(4-nitrophenyl)acetamide and N-ethyl-N-(4-nitrophenyl)acetamide. These compounds often serve as key building blocks in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). This document will delve into a comparative analysis of their synthesis, offering field-proven insights into the causality behind experimental choices, and present supporting data to aid researchers in making informed decisions for their specific applications.

Introduction: Structural and Physicochemical Properties

N-Methyl-N-(4-nitrophenyl)acetamide and N-ethyl-N-(4-nitrophenyl)acetamide share a common structural scaffold, featuring a 4-nitrophenyl group attached to an N-acylated nitrogen atom. The key distinction lies in the N-alkyl substituent—a methyl group versus an ethyl group. This seemingly minor difference can have significant implications for the molecule's physical and chemical properties, as well as its reactivity in subsequent synthetic transformations.

PropertyN-Methyl-N-(4-nitrophenyl)acetamideN-ethyl-N-(4-nitrophenyl)acetamide
Molecular Formula C₉H₁₀N₂O₃C₁₀H₁₂N₂O₃[1]
Molecular Weight 194.19 g/mol 208.22 g/mol [1]
Appearance White to light yellow solidWhite solid[2]
Melting Point 153-154 °C118 °C[3]

The lower melting point of the N-ethyl derivative can be attributed to the increased steric bulk of the ethyl group, which may disrupt crystal lattice packing compared to the smaller methyl group.

Synthetic Routes: A Comparative Analysis

A common and efficient synthetic strategy for both N-Methyl-N-(4-nitrophenyl)acetamide and N-ethyl-N-(4-nitrophenyl)acetamide involves a two-step process starting from the readily available N-(4-nitrophenyl)acetamide (also known as 4-nitroacetanilide). This precursor is typically synthesized by the nitration of acetanilide.[4][5]

Step 1: Synthesis of the Common Precursor, N-(4-nitrophenyl)acetamide

The synthesis of N-(4-nitrophenyl)acetamide is a classic example of an electrophilic aromatic substitution reaction. Acetanilide is treated with a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid.

Caption: Synthetic workflow for N-(4-nitrophenyl)acetamide.

The acetamido group (-NHCOCH₃) is an ortho, para-directing group. Due to the steric hindrance of the acetamido group, the para-substituted product, N-(4-nitrophenyl)acetamide, is the major product formed.[6] The crude product is often purified by recrystallization from ethanol to remove the more soluble ortho-isomer.[5]

Step 2: N-Alkylation - A Comparative Study

The second step involves the N-alkylation of N-(4-nitrophenyl)acetamide to introduce either a methyl or an ethyl group. This reaction is typically carried out using an appropriate alkylating agent in the presence of a base.

cluster_0 N-Methylation cluster_1 N-Ethylation N-(4-nitrophenyl)acetamide_M N-(4-nitrophenyl)acetamide Methylating_Agent Dimethyl Sulfate or Methyl Iodide N-(4-nitrophenyl)acetamide_M->Methylating_Agent SN2 Reaction Product_M N-Methyl-N-(4-nitrophenyl)acetamide Methylating_Agent->Product_M Base_M Base (e.g., K₂CO₃) Base_M->N-(4-nitrophenyl)acetamide_M Deprotonation N-(4-nitrophenyl)acetamide_E N-(4-nitrophenyl)acetamide Ethylating_Agent Diethyl Sulfate or Ethyl Iodide N-(4-nitrophenyl)acetamide_E->Ethylating_Agent SN2 Reaction Product_E N-ethyl-N-(4-nitrophenyl)acetamide Ethylating_Agent->Product_E Base_E Base (e.g., K₂CO₃) Base_E->N-(4-nitrophenyl)acetamide_E Deprotonation

Caption: Comparative N-alkylation workflows.

Experimental Protocol: A Comparative Approach

N-Methylation of N-(4-nitrophenyl)acetamide:

  • To a solution of N-(4-nitrophenyl)acetamide (1 equivalent) in a suitable aprotic solvent such as acetone or DMF, add a base like potassium carbonate (1.5-2 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Add dimethyl sulfate or methyl iodide (1.1-1.5 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-Methyl-N-(4-nitrophenyl)acetamide.

N-Ethylation of N-(4-nitrophenyl)acetamide:

The procedure for N-ethylation is analogous to the N-methylation, with the substitution of the methylating agent for an ethylating agent.

  • To a solution of N-(4-nitrophenyl)acetamide (1 equivalent) in acetone or DMF, add potassium carbonate (1.5-2 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Add diethyl sulfate or ethyl iodide (1.1-1.5 equivalents) dropwise.

  • Heat the reaction mixture to 50-60 °C and monitor by TLC.

  • After completion, cool the mixture, filter the salts, and concentrate the filtrate.

  • Purify the crude product by recrystallization to obtain N-ethyl-N-(4-nitrophenyl)acetamide.

Causality Behind Experimental Choices:

  • Choice of Base: A non-nucleophilic base like potassium carbonate is used to deprotonate the amide nitrogen, making it a more potent nucleophile. Stronger bases like sodium hydride could also be employed, but may lead to side reactions.

  • Choice of Solvent: Aprotic polar solvents like DMF or acetone are preferred as they can dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile or electrophile.

  • Choice of Alkylating Agent: Alkyl sulfates (dimethyl sulfate, diethyl sulfate) are often more reactive and cost-effective than alkyl iodides, but are also more toxic. The choice may depend on the desired reactivity and safety considerations.

  • Temperature Control: The reaction temperature is kept moderate to prevent side reactions, such as O-alkylation or decomposition of the starting material.

Performance Comparison: Yield and Purity

While the above protocols outline the N-alkylation of the common precursor, an alternative and often high-yielding approach is the acylation of the corresponding N-alkyl-4-nitroaniline. A study by a research group provides a direct comparison of this final acylation step.[2]

ProductStarting MaterialReagentsYield
N-Methyl-N-(4-nitrophenyl)acetamide N-Methyl-4-nitroanilineAcetic Anhydride, CH₂Cl₂60%[2]
N-ethyl-N-(4-nitrophenyl)acetamide N-ethyl-4-nitroanilineAcetic Anhydride, CH₂Cl₂62%[2]

The yields for the acylation of the N-methyl and N-ethyl anilines are very similar, suggesting that the steric difference between the methyl and ethyl groups does not significantly impact the efficiency of this particular transformation. The choice between the two synthetic routes (N-alkylation of the acetamide vs. acylation of the N-alkylaniline) will depend on the availability and cost of the starting materials.

Conclusion and Field-Proven Insights

Both N-Methyl-N-(4-nitrophenyl)acetamide and N-ethyl-N-(4-nitrophenyl)acetamide are valuable synthetic intermediates that can be prepared through efficient and scalable synthetic routes.

  • Synthetic Accessibility: Both compounds are readily accessible from common starting materials. The choice of the synthetic pathway will likely be dictated by the cost and availability of the precursors.

  • Reaction Efficiency: The final acylation step to produce both target compounds proceeds with comparable and good yields. The choice between a methyl or ethyl substituent is unlikely to be a deciding factor based on the efficiency of this step alone.

  • Physicochemical Properties: The most significant difference observed is the melting point, with the N-ethyl derivative having a notably lower melting point. This could be a consideration in downstream processing and formulation.

  • Reactivity Considerations: The slightly greater electron-donating effect of the ethyl group compared to the methyl group may subtly influence the reactivity of the nitro group or the aromatic ring in subsequent reactions. However, for many applications, this difference is likely to be minor.

References

  • Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. JCBPS; Section A; November 2020 –January 2021, Vol. 11, No. 1; 043-053. DOI:10.24214/jcbps.A.11.1.04353. [Link]

  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53.
  • The Royal Society of Chemistry. (n.d.). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. [Link]

  • PrepChem.com. (n.d.). Synthesis of N-ethyl-N-(2,5-difluoro-4-nitrophenyl)acetamide. [Link]

  • ResearchGate. (n.d.). Synthesis of N-(4 nitrophenyl) acetamide. [Link]

  • BYJU'S. (2020, July 2). Preparation of p-Nitroacetanilide. [Link]

  • Vedantu. (n.d.). Preparation of p-Nitroacetanilide: Step-by-Step Guide. [Link]

  • Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]

  • YouTube. (2020, August 9). Preparation of p-Nitroacetanilide. [Link]

  • precisionFDA. (n.d.). N-ETHYL-N-(4-NITROPHENYL)ACETAMIDE. [Link]

  • Stenutz. (n.d.). N-ethyl-N-(4-nitrophenyl)acetamide. [Link]

  • Google Patents. (n.d.). CN101580473B - Method for preparing N-methyl paranitroaniline.
  • ChemIQSoc. (n.d.). Preparation of 4-nitroacetanilide and 4-nitroaniline. [Link]

  • Slideshare. (n.d.). Preparation of p-nitroacetanilide from Acetanilide | PDF. [Link]

  • Scribd. (n.d.). Exp 4 - P-Nitro Acetanilide | PDF | Chemical Reactions | Filtration. [Link]

  • ResearchGate. (n.d.). Molecular structure of N-(4-nitrophenyl) acetamide Organic compound.... [Link]

  • Stenutz. (n.d.). N-ethyl-N-(4-nitrophenyl)acetamide. [Link]

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A Spectroscopic Guide to the Isomers of N-Methyl-N-(nitrophenyl)acetamide: Distinguishing Ortho, Meta, and Para Positions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Why Isomer Characterization is Critical

In pharmaceutical development and materials science, the precise arrangement of functional groups on an aromatic ring can dramatically alter a molecule's biological activity, toxicity, and physical properties. Positional isomers, molecules with the same chemical formula but different substituent arrangements, often exhibit divergent behaviors. The N-Methyl-N-(nitrophenyl)acetamide series is a prime example, where the relative positions of the nitro (NO₂) and N-methylacetamido (N(CH₃)COCH₃) groups dictate the electronic distribution and steric environment of the molecule.

This guide provides an in-depth spectroscopic comparison of the ortho, meta, and para isomers of N-Methyl-N-(nitrophenyl)acetamide. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), can be used to unambiguously identify each isomer. This document is intended for researchers and drug development professionals who require robust analytical methods for structural elucidation.

Molecular Structures and Electronic Effects

The fundamental differences in the spectroscopic signatures of the three isomers arise from their distinct electronic and steric environments. The N-methylacetamido group is an ortho-para directing, activating group due to the lone pair on the nitrogen atom participating in resonance. Conversely, the nitro group is a powerful meta-directing, deactivating group due to its strong electron-withdrawing nature through both inductive and resonance effects. The interplay of these groups governs the electron density at each position on the aromatic ring, which is the primary determinant of the resulting spectroscopic data.

G cluster_ortho ortho-Isomer cluster_meta meta-Isomer cluster_para para-Isomer ortho ortho meta meta para para

Caption: Molecular structures of the ortho, meta, and para isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Comparison

NMR spectroscopy is arguably the most powerful tool for distinguishing these isomers. The chemical shifts (δ) and coupling patterns of the aromatic protons are unique fingerprints for each substitution pattern.

Causality of Chemical Shift Differences

The electron-withdrawing nitro group strongly deshields nearby protons, shifting their signals downfield (to higher ppm values). This effect is most pronounced at the ortho and para positions relative to the nitro group.[1][2] The N-methylacetamido group has a weaker, shielding effect on its ortho and para positions. The final chemical shift of each aromatic proton is a sum of these competing electronic influences.

Comparative ¹H and ¹³C NMR Data

The following table summarizes the experimental ¹H and ¹³C NMR data for the para-isomer and the closely related non-N-methylated ortho- and meta-isomers, which serve as a strong predictive model for their N-methylated counterparts.[3][4][5][6]

Isomer Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Expected Splitting Pattern (Aromatic)
ortho- H-3~8.2 ppm~136.0Doublet of doublets
(N-(2-nitrophenyl)acetamide)H-4~7.7 ppm~125.7Triplet of doublets
H-5~7.2 ppm~123.2Triplet of doublets
H-6~8.8 ppm~134.8Doublet of doublets
N-CH₃~3.3 ppm (predicted)~37 ppm (predicted)Singlet
COCH₃~2.3 ppm~25.6Singlet
meta- H-2~8.6 ppm~130.0 (predicted)Singlet (broad)
(N-(3-nitrophenyl)acetamide)H-4~7.9 ppm~124.0 (predicted)Doublet of doublets
H-5~7.6 ppm~148.0 (predicted)Triplet
H-6~7.9 ppm~118.0 (predicted)Doublet of doublets
N-CH₃~3.3 ppm (predicted)~37 ppm (predicted)Singlet
COCH₃~2.1 ppm~24.0 (predicted)Singlet
para- H-2, H-68.29 ppm125.0Doublet (or s)
(N-Methyl-N-(4-nitrophenyl)acetamide)H-3, H-57.40 ppm127.3Doublet (or s)
N-CH₃3.33 ppm37.3Singlet
COCH₃2.01 ppm22.6Singlet

Key Interpretive Insights:

  • Para-Isomer: Exhibits the simplest spectrum due to molecular symmetry. It shows two distinct doublets in the aromatic region, integrating to 2H each.

  • Ortho-Isomer: Displays the most complex spectrum with four distinct signals in the aromatic region, each integrating to 1H. The proton ortho to the nitro group (H-6) is expected to be the most downfield. Steric hindrance between the two bulky adjacent groups may cause some out-of-plane twisting.[7]

  • Meta-Isomer: Also shows four aromatic signals. The proton situated between the two functional groups (H-2) will be significantly downfield.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy is excellent for confirming the presence of key functional groups. While all three isomers will show characteristic absorptions for the amide and nitro groups, subtle shifts in frequency can be observed.

Causality of Vibrational Frequency Shifts

The electronic environment influences bond strength and, therefore, vibrational frequency. The position of the electron-withdrawing nitro group can slightly alter the C=O bond character of the amide and the N-O bond character of the nitro group itself.

Comparative IR Data
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Comments
AmideC=O stretch1660 - 1700A strong, sharp absorption. The exact position can be influenced by conjugation.
NitroAsymmetric N-O stretch1550 - 1475A very strong absorption, characteristic of aromatic nitro compounds.[8][9]
NitroSymmetric N-O stretch1360 - 1290A strong absorption.[8][9]
AromaticC-H stretch> 3000Multiple weak to medium bands.
AromaticC=C stretch1450 - 1600Multiple bands of varying intensity.
AliphaticC-H stretch2850 - 3000From the two methyl groups.
AmideC-N stretch1250 - 1350Can sometimes be difficult to distinguish from other signals in the fingerprint region.

Key Interpretive Insights:

  • The most diagnostic peaks are the strong N-O stretches and the C=O stretch. While these will be present in all isomers, the precise wavenumbers may differ by a few units (cm⁻¹), which, if carefully calibrated, can aid in differentiation.

  • The out-of-plane C-H bending region (below 900 cm⁻¹) is also highly diagnostic of the benzene ring substitution pattern, but can be complex to interpret.

UV-Visible Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within the molecule, primarily the π → π* transitions of the aromatic system. The extent of conjugation significantly impacts the wavelength of maximum absorbance (λ_max).

Causality of λ_max Shifts

A more extended system of conjugated π-electrons requires less energy to promote an electron to a higher energy orbital, resulting in a shift of λ_max to a longer wavelength (a bathochromic or red shift).

  • Para-Isomer: The nitro and acetamido groups are in direct conjugation through the benzene ring. This creates the most extended π-system, leading to the longest λ_max. For the related N-(4-nitrophenyl) acetamide, λ_max is observed around 316 nm.[10]

  • Ortho-Isomer: Direct conjugation also exists, but steric hindrance between the adjacent groups can force one or both out of the plane of the ring, slightly disrupting the conjugation and leading to a λ_max at a shorter wavelength than the para isomer.

  • Meta-Isomer: The two groups are not in direct conjugation. The π-system is less extended, resulting in the shortest λ_max of the three isomers.

Mass Spectrometry (MS): Fragmentation and Molecular Weight

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern.

  • Molecular Ion Peak (M⁺•): All three isomers have the same molecular formula (C₉H₁₀N₂O₃) and therefore the same molecular weight (194.18 g/mol ). They will all show an identical molecular ion peak at m/z = 194.

  • Fragmentation: The primary fragmentation pathways are expected to be similar for all three isomers, involving the loss of characteristic fragments like •NO₂, the acetyl group (CH₃CO•), or cleavage of the N-methyl group (•CH₃). While the major fragments will be the same, the relative intensities of the fragment ions might show minor, reproducible differences due to the varying steric and electronic influences on bond stabilities.

Experimental Protocols and Workflow

Achieving reliable and reproducible data requires standardized experimental procedures.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation p1 Weigh ~5-10 mg of Isomer Sample p2 Dissolve in 0.7 mL of Deuterated Solvent (e.g., CDCl₃ or DMSO-d₆) p1->p2 p3 Transfer to 5mm NMR Tube p2->p3 a1 Acquire ¹H NMR Spectrum p3->a1 Instrumental Analysis a2 Acquire ¹³C NMR Spectrum p3->a2 Instrumental Analysis a3 Acquire IR, UV-Vis, and MS Data p3->a3 Instrumental Analysis d1 Process Spectra (Baseline, Phasing) a1->d1 a2->d1 a3->d1 d2 Assign Chemical Shifts & Coupling Constants d1->d2 d3 Compare Data to Reference Tables d2->d3 d4 Confirm Isomer Identity d3->d4

Caption: General experimental workflow for spectroscopic analysis of isomers.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the purified isomer into a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d or DMSO-d₆).[11] Ensure the sample is fully dissolved, using gentle agitation if necessary.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Acquisition: Insert the sample into the NMR spectrometer. Acquire a ¹H spectrum followed by a ¹³C spectrum using standard instrument parameters. For complex spectra, 2D experiments like COSY and HSQC can be invaluable for definitive assignments.

Protocol 2: IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Background: Ensure the ATR crystal is clean and acquire a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

Conclusion

The ortho, meta, and para isomers of N-Methyl-N-(nitrophenyl)acetamide can be confidently distinguished using a combination of standard spectroscopic techniques. ¹H NMR spectroscopy provides the most definitive evidence, with each isomer presenting a unique and predictable pattern of chemical shifts and spin-spin coupling in the aromatic region. IR and UV-Vis spectroscopy offer corroborating evidence by confirming functional group presence and revealing differences in electronic conjugation, respectively. Finally, mass spectrometry confirms the molecular weight common to all three isomers. By systematically applying these techniques and understanding the underlying principles of structure-property relationships, researchers can ensure the unambiguous structural elucidation of these and other important positional isomers.

References

  • Journal of Chemical, Biological and Physical Sciences (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. JCBPS; Section A; November 2020 –January 2021, Vol. 11, No. 1; 043-053. Available at: [Link]

  • The Royal Society of Chemistry (2021). Regioselective nitration of Anilines with Fe(NO₃)₃·9H₂O as Promoter and Nitro Source. Supporting Information. Available at: [Link]

  • Deere, J., Martin, E., & Uppu, R. M. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. IUCrData, 7(11). Available at: [Link]

  • ChemRxiv (2021). C2H5NO Isomers: from Acetamide to 1,2-Oxazetidine and Beyond. Preprint. Available at: [Link]

  • Wen, Y.-H., et al. (2006). 2-Chloro-N-(4-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4427-o4428. Available at: [Link]

  • University of Calgary. Spectroscopy Tutorial: Nitro Groups. Available at: [Link]

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  • PubMed (2014). Photophysical properties and photochemistry of substituted cinnamates and cinnamic acids for UVB blocking: effect of hydroxy, nitro, and fluoro substitutions at ortho, meta, and para positions. J Phys Chem A. 2014 Aug 21;118(33):6411-21. Available at: [Link]

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A Senior Application Scientist’s Guide to the Purity Assessment of N-Methyl-N-(4-nitrophenyl)acetamide Using Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Imperative of Purity in Chemical Synthesis

N-Methyl-N-(4-nitrophenyl)acetamide (CAS No. 121-95-9) is a key chemical intermediate in various synthetic pathways, including the synthesis of pharmaceutical agents like Nintedanib, where it may also be present as an impurity.[1][2] For researchers in drug development and chemical synthesis, the purity of such intermediates is not a trivial specification; it is a critical determinant of reaction yield, impurity profiles of the final active pharmaceutical ingredient (API), and ultimately, experimental reproducibility and patient safety. An impure starting material can introduce confounding variables into biological assays and lead to costly failures in later stages of development.

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of N-Methyl-N-(4-nitrophenyl)acetamide. It is structured from the perspective of a senior application scientist, moving beyond mere procedural descriptions to explain the underlying scientific rationale for method selection and validation. We will compare the workhorse of chromatographic purity determination, High-Performance Liquid Chromatography (HPLC), with orthogonal methods like quantitative Nuclear Magnetic Resonance (qNMR) and the classical melting point analysis. The discussion will be grounded in the use of a high-purity reference standard, the ultimate arbiter in any purity assessment.

The Role of the Reference Standard: The Ground Truth

The validation of any purity method must, therefore, be performed in accordance with established regulatory guidelines, such as the ICH Q2(R1) "Validation of Analytical Procedures," which ensures the method is fit for its intended purpose.[4][5]

Comparative Analysis of Purity Assessment Methodologies

The choice of an analytical method is a balance of specificity, sensitivity, accuracy, and available resources. Here, we compare the most relevant techniques for N-Methyl-N-(4-nitrophenyl)acetamide.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Specificity

HPLC, particularly in its reverse-phase mode, is the cornerstone of purity analysis for non-volatile organic compounds like N-Methyl-N-(4-nitrophenyl)acetamide.

  • Causality of Choice: The compound's aromatic structure and nitro group make it an excellent chromophore, allowing for highly sensitive UV detection. Reverse-phase chromatography provides powerful separation of the main compound from structurally similar impurities, which are common in its synthesis. For instance, the synthesis of the related compound N-(4-nitrophenyl)acetamide involves a nitration reaction that can produce both ortho and para isomers.[6][7] An effective HPLC method must be able to resolve the para N-Methyl-N-(4-nitrophenyl)acetamide from any potential ortho isomer and unreacted starting materials.

  • Principle of Separation: The sample is dissolved in a solvent and injected into a high-pressure stream of liquid (the mobile phase). This stream carries the sample through a column packed with a stationary phase (commonly C18-modified silica). Compounds separate based on their differential partitioning between the mobile and stationary phases. Less polar compounds interact more strongly with the nonpolar C18 stationary phase and thus elute later.

  • Self-Validating System: An HPLC purity method is validated by assessing key performance parameters as defined by ICH Q2(R1), including:[8][9]

    • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by achieving baseline resolution between the main peak and all impurity peaks.

    • Linearity & Range: Demonstrating that the detector response is directly proportional to the concentration of the analyte over a specified range.

    • Accuracy & Precision: Ensuring the closeness of the measured value to the true value and the repeatability of the measurement, respectively.

    • Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably quantified.

Quantitative NMR (qNMR): An Orthogonal Primary Method

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful tool for purity assessment, recognized by pharmacopeias and regulatory bodies.[10][11]

  • Causality of Choice: Unlike chromatography, which relies on comparing the response of the test article to a specific reference standard of the same compound, qNMR is a primary ratio method.[12] The signal intensity in ¹H NMR is directly proportional to the number of protons giving rise to that signal. By adding a certified internal standard of known purity and concentration to the sample, the purity of the analyte can be calculated directly without needing a reference standard of N-Methyl-N-(4-nitrophenyl)acetamide itself.[13] This makes it a truly orthogonal technique to HPLC, providing a high degree of confidence in the purity value.

  • Principle of Quantification: A precisely weighed amount of the test sample is mixed with a precisely weighed amount of a high-purity, stable internal standard (e.g., maleic anhydride, dimethyl sulfone) that has a simple ¹H NMR spectrum with peaks that do not overlap with the analyte's signals. The purity of the analyte is determined by comparing the integral of a specific, well-resolved analyte proton signal to the integral of a known proton signal from the internal standard.[14]

  • Trustworthiness: The method's validity rests on the accuracy of the weighings, the certified purity of the internal standard, and ensuring proper experimental parameters are used to acquire the NMR data (e.g., a sufficiently long relaxation delay to allow for full magnetization recovery of all protons).

Melting Point Analysis: A Rapid but Non-Specific Indicator

Melting point determination is a classical, simple, and inexpensive technique to get a preliminary indication of purity.

  • Causality of Choice: This method is chosen for its speed and simplicity as a first-pass check. The principle of melting point depression states that impurities will lower and broaden the melting point range of a pure substance.[15][16] The literature melting point for N-Methyl-N-(4-nitrophenyl)acetamide is sharp, around 153-154 °C. A significantly lower or broader melting range immediately suggests the presence of impurities.[17]

  • Limitations: This method lacks specificity. It cannot distinguish between different impurities, nor can it provide a quantitative measure of their levels. A sharp melting point close to the literature value is a good indicator of high purity, but it is not definitive proof.[18]

Gas Chromatography (GC): A Conditional Option

Gas chromatography separates compounds in a gaseous state. Its applicability to N-Methyl-N-(4-nitrophenyl)acetamide is conditional.

  • Causality of Choice: GC is typically used for compounds that are volatile and thermally stable.[19][20] If N-Methyl-N-(4-nitrophenyl)acetamide can be volatilized without degradation, GC could offer very high separation efficiency.

  • Key Consideration (Thermal Lability): Many complex organic molecules, especially those with nitro groups, can be thermally labile, meaning they decompose at the high temperatures often used in GC inlets.[21][22] If the compound degrades upon heating, the resulting chromatogram will not be representative of the sample's true composition. Analysis of thermally labile compounds often requires specialized techniques like using a programmed temperature vaporization (PTV) inlet or derivatization to increase thermal stability.[22] Therefore, initial experiments would be required to assess the thermal stability of N-Methyl-N-(4-nitrophenyl)acetamide before GC could be considered a reliable purity method.

Experimental Protocols and Data Visualization

To provide a practical framework, a detailed HPLC protocol is presented below, as it is the most common and robust method for this application.

Detailed Protocol: Purity Assessment by Reverse-Phase HPLC

This protocol is designed to be a starting point and must be fully validated according to ICH Q2(R1) guidelines before routine use.[5]

1. Instrumentation and Consumables:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile (ACN) and water.

  • Phosphoric acid (H₃PO₄) or Formic Acid for MS-compatibility.[23]

  • N-Methyl-N-(4-nitrophenyl)acetamide Reference Standard (≥99.5% purity).

  • Volumetric flasks, pipettes, and autosampler vials.

2. Preparation of Solutions:

  • Mobile Phase A: Water with 0.1% Phosphoric Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.

  • Diluent: 50:50 mixture of Mobile Phase A and B.

  • Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of the Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent. Sonicate if necessary.

  • Reference Standard Working Solution (0.05 mg/mL): Dilute 1.0 mL of the Stock Solution to 20 mL with diluent.

  • Test Article Solution (1.0 mg/mL): Accurately weigh ~25 mg of the test sample of N-Methyl-N-(4-nitrophenyl)acetamide into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.[24]

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or optimal wavelength determined by DAD scan).

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 70 30
    20.0 30 70
    25.0 30 70
    25.1 70 30

    | 30.0 | 70 | 30 |

4. System Suitability Test (SST):

  • Before sample analysis, perform five replicate injections of the Reference Standard Working Solution.

  • Acceptance Criteria:

    • Tailing Factor (Asymmetry): ≤ 2.0 for the main peak.

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.

    • Theoretical Plates (N): ≥ 2000.

5. Analysis and Calculation:

  • Inject the diluent (as a blank), followed by the Test Article Solution.

  • Integrate all peaks in the chromatogram for the Test Article Solution.

  • Calculate the purity using the area percent normalization method:

    • % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

Data Presentation: Comparative Summary of Methods

The table below summarizes the key performance attributes of the discussed analytical methods for the purity assessment of N-Methyl-N-(4-nitrophenyl)acetamide.

Parameter HPLC-UV Quantitative NMR (qNMR) Melting Point Gas Chromatography (GC-FID)
Specificity High (resolves isomers)High (structure-specific)Low (non-specific)High (if thermally stable)
Primary Use Quantitative purity, impurity profilingAbsolute quantification, orthogonal checkRapid purity screeningQuantitative purity (conditional)
Accuracy High (with standard)Very High (primary method)Low (qualitative)High (if stable)
Precision Very High (<2% RSD)High (<2% RSD)LowVery High (<2% RSD)
Sensitivity High (ng level)Moderate (µg-mg level)Low (only for major impurities)Very High (pg level)
Throughput Moderate (~30 min/sample)Low (~15-30 min/sample)High (<10 min/sample)Moderate (~20-40 min/sample)
Expertise Req. IntermediateHighLowIntermediate
Self-Validation System Suitability Tests (SST)Certified internal standard, relaxation delay checkThermometer calibrationSystem Suitability Tests (SST)
Visualization of Workflows

Visual workflows provide a clear, high-level overview of complex processes. The following diagrams were generated using Graphviz.

PurityWorkflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Execution cluster_data Data Processing & Reporting Sample Receive Test Article Prep Prepare Solutions (Test & Standard) Sample->Prep RefStd Procure/Qualify Reference Standard RefStd->Prep SST System Suitability Test (SST) Prep->SST Analysis Analyze Blank, Standard, & Test Article SST->Analysis Passes? Process Integrate Peaks & Process Data Analysis->Process Calc Calculate Purity & Impurity Levels Process->Calc Report Generate Certificate of Analysis (CoA) Calc->Report

Caption: General workflow for purity assessment using a reference standard.

MethodSelection cluster_outcomes node_goal Goal of Analysis? out_hplc Routine QC / Impurity Profile: Use Validated HPLC Method node_goal->out_hplc Routine Purity out_qnmr Certify Reference Standard / Orthogonal Confirmation: Use qNMR node_goal->out_qnmr Highest Accuracy out_mp Rapid Go/No-Go Screen: Use Melting Point node_goal->out_mp Quick Check out_gc Volatile Impurities / Check Stability: Investigate GC Method node_goal->out_gc Special Case

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

Assessing the purity of N-Methyl-N-(4-nitrophenyl)acetamide requires a scientifically sound, validated analytical method. While rapid techniques like melting point analysis offer a preliminary check, they lack the specificity and quantitation required for rigorous scientific research and drug development.

High-Performance Liquid Chromatography (HPLC) stands out as the most suitable and robust method for routine quality control and impurity profiling, offering an excellent balance of specificity, sensitivity, and precision. For applications demanding the highest level of accuracy, such as the certification of a reference standard or as an orthogonal confirmation of the HPLC result, quantitative NMR (qNMR) is the superior choice due to its status as a primary analytical method. The choice between these methods should be guided by the specific requirements of the analysis, as outlined in our decision tree. Ultimately, the integrity of any purity assessment is anchored to the quality of the reference standard and the validation status of the analytical procedure employed.

References

  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences.
  • The Royal Society of Chemistry. (n.d.). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source.
  • ResearchGate. (n.d.). Synthesis of N-(4 nitrophenyl) acetamide. Scientific Diagram. [Link]

  • SIELC. (n.d.). Separation of Acetamide, N-(4-nitrophenyl)- on Newcrom R1 HPLC column. [Link]

  • Google Patents. (n.d.). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide.
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • Amirav, A., et al. (2008). Fast, very fast, and ultra-fast gas chromatography-mass spectrometry of thermally labile steroids, carbamates, and drugs in supersonic molecular beams. Journal of Mass Spectrometry. [Link]

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  • NIH. (2023). Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F. [Link]

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  • Science.gov. (n.d.). thermally labile compounds: Topics. [Link]

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  • ICH. (n.d.). Quality Guidelines. [Link]

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A Guide to Cross-Validation of Analytical Results for N-Methyl-N-(4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the accuracy and reliability of analytical data are paramount. This guide provides an in-depth comparison of analytical methodologies for the quantification of N-Methyl-N-(4-nitrophenyl)acetamide, a key organic intermediate.[1] We will delve into the principles of cross-validation, offering a framework for ensuring consistency and comparability of results across different analytical techniques.

The Critical Role of Cross-Validation in Analytical Chemistry

Cross-validation is the process of demonstrating that two or more distinct analytical methods provide equivalent results for the same sample.[2][3] This is crucial when a method is transferred between laboratories, when a new method is introduced to replace an existing one, or when data from different analytical techniques need to be compared.[3][4] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[5] For a compound like N-Methyl-N-(4-nitrophenyl)acetamide, which may be an impurity or a synthetic intermediate, robust and validated analytical methods are essential for ensuring product quality and safety.

This guide will focus on two common analytical techniques for the quantification of aromatic nitro compounds: High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry.

Comparative Analysis of Analytical Methods

The choice of an analytical method is often a balance between specificity, sensitivity, speed, and cost. Below is a summary of the typical performance characteristics for HPLC and UV-Vis spectrophotometry in the analysis of compounds structurally similar to N-Methyl-N-(4-nitrophenyl)acetamide.

Validation ParameterHPLC-UVUV-Vis Spectrophotometry
Linearity Range 1 - 100 µg/mL5 - 50 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD)
- Repeatability< 1.0%< 2.0%
- Intermediate Precision< 2.0%< 3.0%
Limit of Detection (LOD) ~0.1 µg/mL~0.5 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~1.5 µg/mL
Specificity High (separates from impurities)Low to Moderate (prone to interference)

Experimental Protocols

Reproducible and reliable data are built on the foundation of well-documented and validated methodologies. The following protocols for HPLC-UV and UV-Vis spectrophotometry are provided as a guide for the quantification of N-Methyl-N-(4-nitrophenyl)acetamide.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method offers high specificity and sensitivity, making it ideal for the quantification of N-Methyl-N-(4-nitrophenyl)acetamide in complex matrices.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).[6] For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[6]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.[7]

  • Detection Wavelength: Based on the UV spectrum of the related compound N-(4-nitrophenyl)acetamide, a maximum absorbance (λmax) is expected around 315 nm.[8]

  • Column Temperature: Ambient.

Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of N-Methyl-N-(4-nitrophenyl)acetamide reference standard and dissolve it in 10 mL of methanol.[9]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing N-Methyl-N-(4-nitrophenyl)acetamide in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation:

The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[10][11]

UV-Visible Spectrophotometry Method

This method is simpler and faster than HPLC but may be less specific. It is suitable for the quantification of N-Methyl-N-(4-nitrophenyl)acetamide in relatively pure samples.

Instrumentation and Conditions:

  • Spectrophotometer: A calibrated UV-Vis spectrophotometer.

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of N-Methyl-N-(4-nitrophenyl)acetamide between 200-400 nm. A λmax around 315 nm is anticipated based on similar compounds.[8]

Standard and Sample Preparation:

  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of N-Methyl-N-(4-nitrophenyl)acetamide reference standard and dissolve it in 100 mL of a suitable solvent (e.g., methanol).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to achieve concentrations within the expected linear range (e.g., 5, 10, 20, 30, 40, 50 µg/mL).

  • Sample Preparation: Dissolve the sample containing N-Methyl-N-(4-nitrophenyl)acetamide in the same solvent to achieve a concentration within the calibration range.

Method Validation:

The method should be validated according to ICH guidelines, focusing on linearity, accuracy, and precision.[12]

Cross-Validation Workflow

The core of this guide is the cross-validation of the HPLC and UV-Vis methods to ensure that they produce comparable results.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_comparison Data Comparison and Evaluation Sample Prepare a single batch of N-Methyl-N-(4-nitrophenyl)acetamide samples at multiple concentrations (e.g., low, medium, high QC levels) HPLC Analyze samples using the validated HPLC-UV method Sample->HPLC Aliquot 1 UVVis Analyze the same samples using the validated UV-Vis method Sample->UVVis Aliquot 2 Data Tabulate the quantitative results from both methods for each sample HPLC->Data UVVis->Data Stats Perform statistical analysis (e.g., Bland-Altman plot, t-test) to assess agreement Data->Stats Conclusion Determine if the methods are interchangeable within acceptable limits (e.g., % difference < 15%) Stats->Conclusion

Caption: A workflow diagram illustrating the key steps in the cross-validation of two analytical methods.

Step-by-Step Cross-Validation Protocol:

  • Prepare Quality Control (QC) Samples: Prepare a set of at least three concentrations of N-Methyl-N-(4-nitrophenyl)acetamide (low, medium, and high) from a single stock solution. These QC samples should be independent of the calibration standards.

  • Analyze by Both Methods: Analyze the QC samples using both the validated HPLC-UV and UV-Vis spectrophotometry methods.

  • Compare the Results: For each QC level, calculate the mean and standard deviation of the results from each method.

  • Statistical Evaluation:

    • Percent Difference: Calculate the percentage difference between the mean values obtained by the two methods for each QC level. A common acceptance criterion is a difference of less than 15-20%.

    • Student's t-test: Perform a t-test to determine if there is a statistically significant difference between the results of the two methods.

    • Bland-Altman Plot: For a more visual representation of the agreement between the two methods, a Bland-Altman plot can be constructed. This plots the difference between the two measurements for each sample against the average of the two measurements.

Causality Behind Experimental Choices

  • Choice of HPLC Column and Mobile Phase: A C18 column is a versatile, non-polar stationary phase suitable for retaining a wide range of organic molecules like N-Methyl-N-(4-nitrophenyl)acetamide. The acetonitrile/water mobile phase is a common choice for reversed-phase chromatography, allowing for good separation and peak shape.

  • Selection of UV Detection Wavelength: The selection of the λmax is crucial for achieving maximum sensitivity and minimizing interference from other components in the sample matrix.

  • Importance of Method Validation: Method validation is a regulatory requirement and a cornerstone of good scientific practice.[10][12] It ensures that the analytical method is reliable and fit for its intended purpose. The parameters evaluated (linearity, accuracy, precision, etc.) provide a comprehensive picture of the method's performance.[13]

  • Rationale for Cross-Validation: When multiple analytical methods are used to support a project, cross-validation provides the necessary evidence that the data are comparable and that decisions made based on these data are sound.[2] This is particularly important in regulated environments where data from different sources may be submitted to regulatory agencies.[3]

Conclusion

The cross-validation of analytical methods for N-Methyl-N-(4-nitrophenyl)acetamide is a critical step in ensuring the quality and reliability of analytical data. By systematically comparing the performance of different techniques, such as HPLC and UV-Vis spectrophotometry, researchers and drug development professionals can be confident in the consistency of their results. This guide provides a framework for conducting such a comparison, from method selection and validation to the final statistical evaluation of the data. Adherence to these principles of scientific integrity and regulatory guidelines is essential for the successful development and commercialization of pharmaceutical products.

References

  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. [Link]

  • ResearchGate. (n.d.). Mass spectrum N-(4-nitrophenyl) acetamide. ResearchGate. [Link]

  • Wanhe Chemical. (n.d.). N-methyl-N-(4-nitrophenyl)acetamide CAS 121-95-9. Wanhe Chemical. [Link]

  • SIELC. (n.d.). Separation of Acetamide, N-(4-nitrophenyl)- on Newcrom R1 HPLC column. SIELC. [Link]

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  • European Bioanalysis Forum. (2017). Cross and Partial Validation. EBF. [Link]

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  • NIST. (n.d.). Acetamide, N-methyl-N-(4-methylphenyl)-. NIST WebBook. [Link]

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A Comparative Guide to the Spectral Data of N-Methyl-N-(4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, precise analytical characterization of molecular entities is paramount. This guide provides an in-depth comparative analysis of the spectral data for N-Methyl-N-(4-nitrophenyl)acetamide, a compound of interest in various chemical research domains. By examining its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in context with closely related structural analogs, this document aims to provide a comprehensive reference for its identification and characterization.

Introduction to N-Methyl-N-(4-nitrophenyl)acetamide and its Analogs

N-Methyl-N-(4-nitrophenyl)acetamide belongs to the family of nitroaromatic compounds and is a derivative of acetanilide. Its chemical structure, featuring a para-substituted nitro group and an N-methylated acetamido group, gives rise to a unique electronic environment that is reflected in its spectral properties. For a thorough understanding, we will compare its spectral data with two key analogs:

  • N-(4-nitrophenyl)acetamide (p-nitroacetanilide): This primary amide analog lacks the N-methyl group, allowing for a direct assessment of the impact of N-methylation on the spectral features.

  • N-methyl-N-(4-methylphenyl)acetamide: This analog replaces the electron-withdrawing nitro group with an electron-donating methyl group, providing insight into the electronic effects on the phenyl ring and adjacent functional groups.

The molecular structures of these three compounds are illustrated below.

G cluster_0 N-Methyl-N-(4-nitrophenyl)acetamide cluster_1 N-(4-nitrophenyl)acetamide cluster_2 N-methyl-N-(4-methylphenyl)acetamide a0 O2N a1 a0->a1 a2 a1->a2 a3 a2->a3 a4 a3->a4 a5 a4->a5 a6 N a4->a6 a5->a1 a7 C=O a6->a7 a9 CH3 a6->a9 a8 CH3 a7->a8 b0 O2N b1 b0->b1 b2 b1->b2 b3 b2->b3 b4 b3->b4 b5 b4->b5 b6 NH b4->b6 b5->b1 b7 C=O b6->b7 b8 CH3 b7->b8 c0 H3C c1 c0->c1 c2 c1->c2 c3 c2->c3 c4 c3->c4 c5 c4->c5 c6 N c4->c6 c5->c1 c7 C=O c6->c7 c9 CH3 c6->c9 c8 CH3 c7->c8

Caption: Molecular structures of the target compound and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are indicative of the local electronic environment of the nuclei.

¹H NMR Spectral Data

The proton NMR data provides information on the number of different types of protons and their neighboring protons. A comparative summary of the ¹H NMR data is presented below.

CompoundAromatic Protons (ppm)N-CH₃ (ppm)COCH₃ (ppm)Ar-CH₃ (ppm)NH (ppm)
N-Methyl-N-(4-nitrophenyl)acetamide 8.29 (d), 7.40 (d)3.33 (s)2.01 (s)--
N-(4-nitrophenyl)acetamide8.21 (d), 7.83 (d)-2.14 (s)-10.57 (s)

Interpretation and Comparison:

  • Aromatic Region: In both N-Methyl-N-(4-nitrophenyl)acetamide and its non-methylated analog, the aromatic protons appear as two doublets, characteristic of a para-substituted benzene ring. The strong electron-withdrawing effect of the nitro group deshields the aromatic protons, causing them to resonate at a high chemical shift (downfield). The protons ortho to the nitro group (δ 8.29 and 8.21) are more deshielded than those meta to it (δ 7.40 and 7.83).

  • N-Methyl Protons: The singlet at 3.33 ppm in the spectrum of N-Methyl-N-(4-nitrophenyl)acetamide is characteristic of the N-methyl group. This signal is absent in the spectrum of N-(4-nitrophenyl)acetamide.

  • Acetyl Methyl Protons: The acetyl methyl protons appear as a singlet in both compounds. In N-Methyl-N-(4-nitrophenyl)acetamide, this signal is at 2.01 ppm, while in the non-N-methylated analog, it is slightly downfield at 2.14 ppm.

  • Amide Proton: A key difference is the presence of a broad singlet at a very downfield position (10.57 ppm) in the spectrum of N-(4-nitrophenyl)acetamide, corresponding to the amide (N-H) proton. This is absent in the N-methylated compound.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

CompoundC=O (ppm)Aromatic C-NO₂ (ppm)Aromatic C-N (ppm)Other Aromatic C (ppm)N-CH₃ (ppm)COCH₃ (ppm)Ar-CH₃ (ppm)
N-Methyl-N-(4-nitrophenyl)acetamide 169.9149.9137.6125.5, 125.037.322.6-
N-(4-nitrophenyl)acetamide~168-170~147-150~143-145~118-125-~24-25-

Note: Precise ¹³C NMR data for N-(4-nitrophenyl)acetamide can vary depending on the solvent and experimental conditions. The values provided are typical ranges.

Interpretation and Comparison:

  • Carbonyl Carbon: The carbonyl carbon (C=O) resonates at a characteristic downfield position around 169.9 ppm in N-Methyl-N-(4-nitrophenyl)acetamide.

  • Aromatic Carbons: The aromatic carbons show distinct chemical shifts due to the substituents. The carbon bearing the nitro group (C-NO₂) is significantly deshielded and appears at approximately 149.9 ppm. The carbon attached to the nitrogen (C-N) is also downfield at 137.6 ppm. The remaining aromatic carbons resonate in the 125.0-125.5 ppm range.

  • Methyl Carbons: The N-methyl carbon in N-Methyl-N-(4-nitrophenyl)acetamide appears at 37.3 ppm, while the acetyl methyl carbon is observed at 22.6 ppm.

The following diagram illustrates the assignment of the NMR signals for N-Methyl-N-(4-nitrophenyl)acetamide.

G mol mol H1 δ 8.29 (d) H1->mol Ar-H (ortho to NO₂) H2 δ 7.40 (d) H2->mol Ar-H (meta to NO₂) H3 δ 3.33 (s) H3->mol N-CH₃ H4 δ 2.01 (s) H4->mol CO-CH₃ C1 δ 169.9 C1->mol C=O C2 δ 149.9 C2->mol C-NO₂ C3 δ 137.6 C3->mol C-N C4 δ 125.0 C4->mol Ar-C C5 δ 125.5 C5->mol Ar-C C6 δ 37.3 C6->mol N-CH₃ C7 δ 22.6 C7->mol CO-CH₃

Caption: NMR spectral assignments for N-Methyl-N-(4-nitrophenyl)acetamide.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

CompoundN-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)NO₂ Symmetric Stretch (cm⁻¹)NO₂ Asymmetric Stretch (cm⁻¹)C-N Stretch (cm⁻¹)
N-Methyl-N-(4-nitrophenyl)acetamide -~1660-1680~1340-1360~1510-1530~1250-1300
N-(4-nitrophenyl)acetamide~3200-3400~1670-1690~1345~1520~1260-1310
N-methyl-N-(4-methylphenyl)acetamide-~1650-1670--~1250-1300

Interpretation and Comparison:

  • N-H Stretch: A significant difference is the presence of a strong N-H stretching vibration in the 3200-3400 cm⁻¹ region for N-(4-nitrophenyl)acetamide, which is absent in the N-methylated compounds.

  • C=O Stretch: The carbonyl (C=O) stretching frequency is a prominent feature in all three compounds, typically appearing in the range of 1650-1690 cm⁻¹. The exact position can be influenced by the electronic effects of the substituents on the phenyl ring.

  • NO₂ Stretches: The symmetric and asymmetric stretching vibrations of the nitro group are characteristic and strong absorptions found in the spectra of both nitro-containing compounds. These are absent in N-methyl-N-(4-methylphenyl)acetamide.

  • C-N Stretch: The C-N stretching vibrations are also observable in the fingerprint region of the spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
N-Methyl-N-(4-nitrophenyl)acetamide 194152 ([M-C₂H₂O]⁺), 136 ([M-NO₂]⁺), 106, 77
N-(4-nitrophenyl)acetamide180138 ([M-C₂H₂O]⁺), 122 ([M-NO₂]⁺), 92, 65
N-methyl-N-(4-methylphenyl)acetamide163121 ([M-C₂H₂O]⁺), 106, 91, 77

Interpretation and Comparison:

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) corresponds to the molecular weight of the compound. N-Methylation increases the molecular weight by 14 amu (CH₂) compared to N-(4-nitrophenyl)acetamide.

  • Fragmentation Patterns: A common fragmentation pathway for acetanilides is the loss of a ketene molecule (C₂H₂O, 42 amu), leading to a prominent fragment ion. The subsequent fragmentation is influenced by the substituents on the aromatic ring. For the nitro-containing compounds, the loss of the nitro group (NO₂, 46 amu) is another characteristic fragmentation.

The fragmentation workflow for N-Methyl-N-(4-nitrophenyl)acetamide is depicted below.

G M [M]⁺ m/z = 194 F1 [M-C₂H₂O]⁺ m/z = 152 M->F1 - C₂H₂O F2 [M-NO₂]⁺ m/z = 136 M->F2 - NO₂ F3 Further Fragments F1->F3 F2->F3

Caption: Key fragmentation pathways for N-Methyl-N-(4-nitrophenyl)acetamide.

Experimental Protocols

The spectral data presented in this guide are typically acquired using standard analytical instrumentation and methodologies.

NMR Spectroscopy
  • Sample Preparation: A few milligrams of the analyte are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm.

FTIR Spectroscopy
  • Sample Preparation: Solid samples are typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared spectrophotometer.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electron Ionization (EI) is a common technique for generating fragment ions.

  • Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio.

Conclusion

The spectral data of N-Methyl-N-(4-nitrophenyl)acetamide are consistent with its proposed structure. The ¹H and ¹³C NMR spectra clearly show the presence of the N-methyl, acetyl, and para-substituted nitrophenyl groups. The FTIR spectrum confirms the presence of the carbonyl and nitro functional groups. The mass spectrum provides the correct molecular weight and a fragmentation pattern that is characteristic of this class of compounds.

By comparing its spectral data with those of N-(4-nitrophenyl)acetamide and N-methyl-N-(4-methylphenyl)acetamide, the specific contributions of the N-methyl and nitro groups to the overall spectral features can be clearly discerned. This guide serves as a valuable resource for the unambiguous identification and characterization of N-Methyl-N-(4-nitrophenyl)acetamide in a research and development setting.

References

  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. [Link]

  • NIST. (n.d.). Acetamide, N-methyl-N-(4-methylphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, N-(4-nitrophenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Smajlagić, A., et al. (2020). Figure 12a: Mass spectrum N-(4-nitrophenyl) acetamide. ResearchGate. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, N-(4-nitrophenyl)- Mass Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information: Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Retrieved from [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-Methyl-N-(4-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: N-Methyl-N-(4-nitrophenyl)acetamide is a nitroaromatic compound utilized in specialized research and development settings, including pharmaceutical intermediate synthesis.[1] While its specific applications are niche, its chemical structure—featuring a nitro group on an aromatic ring—necessitates a rigorous and informed approach to handling and disposal. The presence of the nitro group fundamentally influences the compound's reactivity, potential toxicity, and, consequently, its environmental and safety profile.

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of N-Methyl-N-(4-nitrophenyl)acetamide. Moving beyond a simple checklist, we will explore the causality behind each procedural step, grounding our recommendations in established chemical safety principles and regulatory frameworks. Our objective is to empower laboratory professionals to manage this chemical waste stream with the highest degree of safety, confidence, and environmental stewardship.

Section 1: Hazard Profile and Risk Assessment

A thorough understanding of a chemical's hazard profile is the bedrock of any safe handling and disposal protocol. While comprehensive toxicological data for N-Methyl-N-(4-nitrophenyl)acetamide itself is limited, data from close structural analogs, such as N-(4-nitrophenyl)acetamide and 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide, provide a reliable basis for risk assessment.

The primary hazards are associated with irritant effects and potential acute toxicity. The nitroaromatic structure is a well-known toxicophore, and compounds in this class should always be handled as potentially hazardous.

Table 1: Summary of Identified Hazards for N-Methyl-N-(4-nitrophenyl)acetamide and Structural Analogs

Hazard ClassificationDescriptionRationale & CausalityAuthoritative Source
Skin Corrosion/Irritation Category 2: Causes skin irritation.[2]The electrophilic nature of the nitro-substituted aromatic ring can lead to interactions with skin proteins, causing irritation upon contact.Fisher Scientific[2], Cayman Chemical
Serious Eye Damage/Irritation Category 2: Causes serious eye irritation.[2]Direct contact with eye tissue can result in significant irritation or damage due to the compound's chemical properties.Fisher Scientific[2], Cayman Chemical
Acute Toxicity (Oral, Dermal, Inhalation) Category 4 (Harmful) for some analogs.[3]While not confirmed for the exact topic compound, analogs are harmful if swallowed, in contact with skin, or inhaled. Prudent practice dictates treating it with the same level of caution.Fisher Scientific[3], Cayman Chemical
Specific Target Organ Toxicity (Single Exposure) Category 3: May cause respiratory irritation.[2]Inhalation of dusts can irritate the respiratory tract. This necessitates handling in well-ventilated areas or with appropriate respiratory protection.Fisher Scientific[2], Cayman Chemical

Chemical Incompatibilities: A critical aspect of safe disposal is the segregation of incompatible chemicals.[4]

  • Strong Oxidizing Agents: N-Methyl-N-(4-nitrophenyl)acetamide is incompatible with strong oxidizing agents.[2] The nitro group can make the compound susceptible to exothermic reactions when mixed with oxidizers, posing a potential fire or explosion hazard.

  • Strong Acids and Bases: While specific data is unavailable, mixing nitroaromatic compounds with strong acids or bases can lead to vigorous reactions or degradation into potentially more hazardous byproducts.

Therefore, waste N-Methyl-N-(4-nitrophenyl)acetamide must be stored in a dedicated, segregated waste container.

Section 2: Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, ensuring that each step logically follows from the last, culminating in safe, compliant, and documented disposal.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure, in solution, or as waste), ensure appropriate PPE is worn. This is the first line of defense against exposure.

  • Eye/Face Protection: Wear safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before use.

  • Skin/Body Protection: Wear a standard laboratory coat. Ensure skin is not exposed. For larger quantities or spill cleanup, consider additional protective clothing.[5]

Step 2: Classify as Hazardous Waste

Any N-Methyl-N-(4-nitrophenyl)acetamide that is expired, contaminated, or no longer needed is classified as a chemical waste. Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste must be evaluated to see if it is a "listed" or "characteristic" hazardous waste.[6][7]

Causality: Given its irritant properties and the potential toxicity associated with its nitroaromatic structure, N-Methyl-N-(4-nitrophenyl)acetamide must be managed as a hazardous waste to ensure it is handled by personnel and facilities qualified to manage its risks.[8] Never dispose of this chemical down the sink or in regular trash.[9]

Step 3: Select an Appropriate Waste Container

The integrity of the waste containment system is paramount to preventing leaks and exposures.

  • Container Material: Use a container made of a material compatible with the chemical. The original product container is often the best choice.[8] Otherwise, a high-density polyethylene (HDPE) container is suitable.

  • Container Condition: The container must be in good condition, free of leaks, cracks, or external chemical residue.[9]

  • Sealable Lid: The container must have a tightly sealing lid to prevent spills and the release of vapors. Keep the container closed at all times except when adding waste.[8]

Step 4: Label the Waste Container

Proper labeling is a regulatory requirement and essential for safety. As soon as the first quantity of waste is added to the container, it must be labeled. The label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "N-Methyl-N-(4-nitrophenyl)acetamide." Do not use abbreviations.

  • An accurate statement of the hazards (e.g., "Irritant," "Toxic").

  • The date accumulation started.

Step 5: Segregate and Store Waste

Waste must be stored in a designated, controlled area.

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10]

  • Segregation: Store the container away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[4]

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary containment bin or tray to contain any potential leaks.[9]

Step 6: Arrange for Final Disposal

The final step is to transfer the waste to trained professionals for ultimate disposal.

  • Contact EH&S: Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup for your hazardous waste.[10]

  • Cradle-to-Grave Responsibility: Under RCRA, the waste generator is legally responsible for the waste from its generation to its final, environmentally sound disposal.[11] Using your institution's approved waste disposal program ensures this responsibility is met.

  • Disposal Method: The waste will be transported by a licensed hazardous waste vendor to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most common disposal method for this type of solid organic waste is high-temperature incineration at an approved waste disposal plant.[2][3]

Section 3: Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of N-Methyl-N-(4-nitrophenyl)acetamide waste streams in a laboratory setting.

G cluster_0 cluster_1 Step 1: Characterize Waste cluster_2 Step 2: Containerize & Label cluster_3 Step 3: Store & Dispose start Waste Generated: N-Methyl-N-(4-nitrophenyl)acetamide is_pure Unused/Expired Pure Compound start->is_pure is_gross Grossly Contaminated (e.g., spill cleanup material) start->is_gross is_trace Trace Contaminated (e.g., empty container, weigh paper) start->is_trace container_solid Place solid into a labeled Hazardous Waste container. Container must be closed. is_pure->container_solid is_gross->container_solid container_bag Double-bag in clear plastic bags. Affix Hazardous Waste label. is_trace->container_bag store_saa Store in designated Satellite Accumulation Area (SAA). Use secondary containment. container_solid->store_saa container_bag->store_saa dispose Contact EH&S for Pickup and Final Disposal store_saa->dispose

Caption: Disposal workflow for N-Methyl-N-(4-nitrophenyl)acetamide.

Section 4: Spill Management Protocol

In the event of a small spill of solid N-Methyl-N-(4-nitrophenyl)acetamide:

  • Alert Personnel: Notify others in the immediate area.

  • Ensure PPE: Don the appropriate PPE as described in Section 2, Step 1.

  • Containment: Prevent the powder from becoming airborne. Do not dry sweep.

  • Cleanup: Gently cover the spill with an inert absorbent material (e.g., sand, vermiculite). Carefully sweep up the material and place it into a designated hazardous waste container.[3]

  • Decontamination: Decontaminate the spill area with soap and water.

  • Disposal: The spill cleanup materials are now considered hazardous waste and must be disposed of following the protocol in Section 2.

For large spills, evacuate the area and contact your institution's emergency response line or EH&S office immediately.

References

  • Carl ROTH. Safety Data Sheet: N-(4-Ethoxyphenyl)acetamide. [Link] (Note: General link provided as deep links to SDS can be unstable).

  • PubChem. N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide. [Link]

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste Listings. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • ALS Global. (2023, November 10). RCRA 8 Metals: EPA Limits, Guidance, and How to Get Compliant. [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. [Link] (Note: General university link, specific departmental guidelines may be nested).

  • Hazardous Waste Experts. (2024, February 7). Which Substances Make Up the RCRA 8 Metals?[Link]

  • Stanford Environmental Health & Safety. Laboratory Chemical Waste Guidelines. [Link]

  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. [Link]

  • Regulations.gov. (2023, January 23). Identification and Listing of Hazardous Waste. [Link]

  • Ministry of Environment, Forest and Climate Change (India). (2016). Environmental Clearance for Megafine Pharma Pvt. Ltd.[Link] (Note: General portal link, specific clearance documents may require searching).

  • European Chemicals Agency (ECHA). Registration Dossier for Reaction mass of Amines.... [Link]

  • Cole-Parmer. Chemical Compatibility Chart. [Link]

  • U.S. Environmental Protection Agency. Acetamide, N-(2-methyl-4-nitrophenyl)- Substance Details. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.